Product packaging for t-Butylsilane(Cat. No.:)

t-Butylsilane

Cat. No.: B15483781
M. Wt: 85.20 g/mol
InChI Key: KNSVRQSOPKYFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

T-Butylsilane is a useful research compound. Its molecular formula is C4H9Si and its molecular weight is 85.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9Si B15483781 t-Butylsilane

Properties

Molecular Formula

C4H9Si

Molecular Weight

85.20 g/mol

InChI

InChI=1S/C4H9Si/c1-4(2,3)5/h1-3H3

InChI Key

KNSVRQSOPKYFJN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si]

Origin of Product

United States

Foundational & Exploratory

Di-tert-butylsilane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Di-tert-butylsilane (B1239941), a sterically hindered organosilane, is a versatile reagent in organic synthesis. Its bulky tert-butyl groups confer unique reactivity and selectivity, making it a valuable tool in various chemical transformations, including reductions, silylations, and as a precursor for other organosilicon compounds. This guide provides an in-depth overview of the physical properties of di-terthis compound, detailed experimental protocols for their determination, and examples of its synthetic applications.

Physical and Chemical Properties

Di-terthis compound is a colorless liquid at room temperature. The following table summarizes its key physical and chemical properties.

PropertyValueReference
Chemical Formula C₈H₂₀Si--INVALID-LINK--
Molecular Weight 144.33 g/mol --INVALID-LINK--
Density 0.729 g/mL at 25 °C--INVALID-LINK--
Boiling Point 129-130 °C--INVALID-LINK--
Melting Point -38 °C--INVALID-LINK--
Flash Point -2.22 °C (closed cup)--INVALID-LINK--
Refractive Index n20/D 1.42--INVALID-LINK--
Vapor Pressure The vapor pressure has been measured over the temperature range of 241 K to 288 K and can be described by the Antoine equation.--INVALID-LINK--
CAS Number 30736-07-3--INVALID-LINK--

Experimental Protocols for Physical Property Determination

Accurate determination of physical properties is crucial for the safe handling, application, and process design involving di-terthis compound. The following sections provide detailed, step-by-step protocols for measuring its key physical constants.

Boiling Point Determination (Capillary Method)[1][2][3][4][5]

This method relies on the principle that the boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Thiele tube or other heating bath (e.g., oil bath)

  • Thermometer

  • Small test tube

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

Procedure:

  • Place a few milliliters of di-terthis compound into the small test tube.

  • Invert the capillary tube (sealed end up) and place it inside the test tube containing the sample.

  • Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

  • Clamp the thermometer and test tube assembly in the Thiele tube, making sure the heat-transfer fluid (e.g., mineral oil) is above the level of the sample but below the opening of the test tube.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a rapid and continuous stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid is drawn into the capillary tube. Record this temperature.

Melting Point Determination[6][7][8][9][10]

For substances that are liquid at room temperature, the melting point is determined by cooling the substance until it solidifies and then gently heating it until it melts.

Apparatus:

  • Melting point apparatus or a cooling bath (e.g., dry ice/acetone)

  • Thermometer

  • Small test tube or capillary tube

Procedure:

  • Place a small amount of di-terthis compound in a small test tube or capillary tube.

  • Cool the sample in a cooling bath until it completely solidifies.

  • Place the solidified sample in a melting point apparatus or allow it to warm up slowly in a controlled temperature bath.

  • The melting point is the temperature at which the first drop of liquid appears, and the melting range is the span of temperature from the first appearance of liquid to the complete liquefaction of the solid.

Density Measurement (Pycnometer Method)[11][12][13][14][15]

A pycnometer is a flask with a specific, accurately known volume, used for the precise determination of the density of a liquid.

Apparatus:

  • Pycnometer (specific gravity bottle)

  • Analytical balance

  • Thermostatic water bath

Procedure:

  • Clean and thoroughly dry the pycnometer and its stopper.

  • Weigh the empty, dry pycnometer on an analytical balance and record the mass (m₁).

  • Fill the pycnometer with di-terthis compound, ensuring there are no air bubbles. Insert the stopper, allowing excess liquid to be expelled through the capillary.

  • Wipe the outside of the pycnometer dry.

  • Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

  • Remove the pycnometer from the bath, dry the exterior, and weigh it. Record the mass (m₂).

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density at the same temperature (e.g., deionized water) and repeat the weighing process (m₃).

  • Calculate the volume of the pycnometer using the mass and known density of the reference liquid.

  • Calculate the density of di-terthis compound using the formula: Density = (m₂ - m₁) / Volume.

Flash Point Determination (Pensky-Martens Closed-Cup Method - ASTM D93)[16][17][18][19][20]

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air.

Apparatus:

  • Pensky-Martens closed-cup tester

  • Heat source

  • Stirrer

  • Ignition source (e.g., gas flame or electric igniter)

Procedure:

  • Fill the test cup of the Pensky-Martens apparatus with di-terthis compound to the specified level.

  • Place the lid on the cup and begin heating and stirring at the rates specified in the ASTM D93 standard.

  • As the temperature approaches the expected flash point, apply the ignition source at regular temperature intervals by dipping it into the vapor space of the cup.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite with a distinct flash inside the cup. Record this temperature.

Refractive Index Measurement (Abbe Refractometer)[21][22][23][24][25]

The refractive index is a measure of how much the path of light is bent, or refracted, when entering a material.

Apparatus:

  • Abbe refractometer

  • Light source (typically a sodium lamp)

  • Constant temperature water bath

Procedure:

  • Calibrate the Abbe refractometer using a standard of known refractive index (e.g., distilled water).

  • Ensure the prisms of the refractometer are clean and dry.

  • Place a few drops of di-terthis compound onto the surface of the measuring prism.

  • Close the prisms and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

  • Adjust the light source and the refractometer's controls to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

  • Read the refractive index directly from the instrument's scale.

Vapor Pressure Determination (Static Method)[26][27][28][29][30]

This method involves measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature in a closed system.

Apparatus:

  • A thermostated sample cell connected to a pressure measuring device (manometer) and a vacuum line.

Procedure:

  • Introduce a sample of di-terthis compound into the sample cell.

  • Degas the sample by repeated freeze-pump-thaw cycles to remove any dissolved air.

  • Isolate the sample cell from the vacuum line.

  • Bring the sample cell to the desired temperature using the thermostat.

  • Allow the system to reach equilibrium, where the pressure reading stabilizes.

  • Record the stabilized pressure as the vapor pressure at that temperature.

  • Repeat the measurement at different temperatures to obtain the vapor pressure curve.

Synthetic Applications and Reaction Pathways

Di-terthis compound is a valuable reagent in several types of organic reactions. Below are examples of its applications with corresponding reaction diagrams.

Dehydrogenative Coupling with Aniline[31][32]

Di-terthis compound reacts with aniline (B41778) in the presence of a supported gold catalyst to form 1,1-di-tert-butyl-N-phenylsilanamine. This reaction is a dehydrogenative coupling, where a new Si-N bond is formed with the elimination of hydrogen gas.

Dehydrogenative_Coupling dtbs Di-terthis compound product 1,1-di-tert-butyl-N-phenylsilanamine dtbs->product aniline Aniline aniline->product h2 H₂ product->h2 Byproduct catalyst Supported Gold Catalyst catalyst->product Catalyst

Caption: Dehydrogenative coupling of di-terthis compound and aniline.

Dehydrocoupling of Benzyl (B1604629) Alcohol[31][32]

Di-terthis compound can be used for the dehydrocoupling of benzyl alcohol in the presence of a sodium hydroxide (B78521) catalyst to yield benzyloxy di-terthis compound. This reaction proceeds via the formation of a silicon-oxygen bond.

Dehydrocoupling_Alcohol dtbs Di-terthis compound product Benzyloxy di-terthis compound dtbs->product benzyl_alcohol Benzyl Alcohol benzyl_alcohol->product h2 H₂ product->h2 Byproduct catalyst NaOH catalyst->product Catalyst

Caption: Dehydrocoupling of di-terthis compound and benzyl alcohol.

Silylation of an Alkyne[31][32]

Di-terthis compound can be used to silylate terminal alkynes, such as 2-propyn-1-ylcyclohexane, in the presence of an alkali metal hydroxide catalyst. This reaction forms a new silicon-carbon bond.

Silylation_Alkyne dtbs Di-terthis compound product Di-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane dtbs->product alkyne 2-Propyn-1-ylcyclohexane alkyne->product catalyst Alkali Metal Hydroxide catalyst->product Catalyst

Caption: Silylation of 2-propyn-1-ylcyclohexane with di-terthis compound.

Conclusion

This technical guide has provided a detailed overview of the physical properties of di-terthis compound, along with comprehensive experimental protocols for their determination. The unique reactivity of this organosilane, driven by its sterically demanding tert-butyl groups, makes it a valuable reagent in modern organic synthesis. The provided examples of its synthetic applications illustrate its utility in forming silicon-nitrogen, silicon-oxygen, and silicon-carbon bonds, highlighting its importance for researchers and professionals in the fields of chemistry and drug development.

An In-depth Technical Guide to the Synthesis and Purification of t-Butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for t-butylsilane, a valuable reagent in organic synthesis. The information is curated to assist researchers and professionals in the fields of chemistry and drug development in the effective production and handling of this compound. This document details common synthetic routes, including Grignard reactions and approaches utilizing t-butyllithium, alongside purification techniques such as fractional distillation and preparative gas chromatography.

Synthesis of this compound

The synthesis of this compound [(CH₃)₃CSiH₃] primarily revolves around the formation of a silicon-carbon bond between a t-butyl group and a silicon hydride moiety. The two most prevalent methods for achieving this are through the use of Grignard reagents or t-butyllithium.

Grignard Reaction

The Grignard reaction offers a robust and scalable method for the synthesis of alkylsilanes. This approach involves the reaction of a Grignard reagent, such as t-butylmagnesium chloride, with a suitable chlorosilane precursor. For the synthesis of mono-t-butylsilane, trichlorosilane (B8805176) (HSiCl₃) is a logical starting material. The steric hindrance of the t-butyl group can favor monosubstitution, although the formation of di- and tri-substituted byproducts is possible.

Reaction Pathway:

(CH₃)₃CMgCl + HSiCl₃ → (CH₃)₃CSiH₂Cl + MgCl₂ (CH₃)₃CSiH₂Cl + LiAlH₄ (or other reducing agent) → (CH₃)₃CSiH₃

A subsequent reduction step is necessary to convert the intermediate t-butylchlorosilane to this compound.

Experimental Protocol: Grignard Synthesis of Di-terthis compound (as an illustrative example)

Materials:

Procedure:

  • Preparation of Grignard Reagent: In a 500 ml flask equipped with a stirrer, reflux condenser, thermometer, and dropping funnel, charge 12.2 g (0.5 mol) of magnesium turnings, 150 ml of anhydrous THF, and a small crystal of iodine.

  • Under a nitrogen atmosphere, add 50.9 g (0.55 mol) of t-butyl chloride from the dropping funnel at a rate that maintains the internal temperature between 40-50°C.

  • After the addition is complete, continue stirring at 55°C for 1 hour to ensure the complete formation of t-butylmagnesium chloride.

  • Reaction with Dichlorosilane: To the prepared Grignard reagent, add a catalytic amount of copper(I) cyanide and 150 ml of o-xylene.

  • Feed 24.3 g (0.24 mol) of dichlorosilane gas into the reaction mixture at 50°C over 1 hour.

  • Stir the reaction mixture for an additional 2 hours at 50°C.

  • Work-up and Isolation: The reaction mixture is then subjected to purification to isolate the di-terthis compound.

Quantitative Data for Di-terthis compound Synthesis:

ParameterValueReference
Yield 60-64%[1]
Reaction with t-Butyllithium

An alternative approach involves the use of t-butyllithium, a highly reactive organolithium reagent. This method can offer high yields but requires stringent anhydrous and anaerobic reaction conditions due to the pyrophoric nature of t-butyllithium. The reaction typically involves the treatment of a chlorosilane, such as silicon tetrachloride (SiCl₄) or trichlorosilane, with t-butyllithium. Careful control of stoichiometry is crucial to favor the formation of the mono-substituted product.

Reaction Pathway:

(CH₃)₃CLi + SiCl₄ → (CH₃)₃CSiCl₃ + LiCl (CH₃)₃CSiCl₃ + LiAlH₄ (or other reducing agent) → (CH₃)₃CSiH₃

Similar to the Grignard route, a subsequent reduction is required to obtain the final product.

General Considerations for t-Butyllithium Reactions:

  • Safety: t-Butyllithium is extremely pyrophoric and reacts violently with air and moisture. All manipulations must be carried out under an inert atmosphere (e.g., argon or nitrogen) using appropriate air-free techniques (e.g., Schlenk line or glovebox).

  • Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran are commonly used.

  • Temperature: Reactions are typically carried out at low temperatures (e.g., -78°C) to control the reactivity of the t-butyllithium and improve selectivity.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials, byproducts (di- and tri-substituted silanes), and solvent. Due to its volatile nature, fractional distillation is the primary method for purification. For achieving very high purity, preparative gas chromatography can be employed.

Fractional Distillation

Fractional distillation separates compounds based on differences in their boiling points. For volatile silanes like this compound, this technique is highly effective. The distillation is often performed under reduced pressure to lower the boiling points and prevent thermal decomposition of the product.

Physical Properties of Related Silanes:

CompoundBoiling Point (°C)Pressure (mmHg)Reference
Di-terthis compound129-130760[2][3]
Di-tert-butyldimethoxysilane87-8820[1]
Di-tert-butylchlorosilane82-8545[4]

Note: The boiling point of mono-t-butylsilane is expected to be lower than that of di-terthis compound.

Experimental Protocol: General Fractional Distillation under Vacuum:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a vacuum source with a pressure gauge. Ensure all glassware is dry and the system is leak-proof.

  • Charging the Flask: Charge the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Collecting Fractions: Collect the fraction that distills over at the expected boiling point of this compound at the applied pressure. It is advisable to collect several fractions and analyze their purity by GC-MS.

  • Inert Atmosphere: Throughout the process, maintain an inert atmosphere to prevent reaction with air and moisture.

Preparative Gas Chromatography (Prep GC)

For obtaining highly pure this compound, particularly for applications in electronics or as a reference standard, preparative gas chromatography is a powerful technique. Prep GC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase.

General Considerations for Preparative GC of Volatile Silanes:

  • Column: A non-polar or medium-polarity capillary or packed column is typically used. The choice of stationary phase depends on the specific impurities to be separated.

  • Carrier Gas: An inert carrier gas such as helium or argon is used.

  • Injection: The crude sample is vaporized in a heated injection port and introduced into the column.

  • Detection: A non-destructive detector, such as a thermal conductivity detector (TCD), is often used to monitor the separation without altering the sample.

  • Collection: The separated components are collected as they elute from the column, typically by passing the effluent through a cooled trap.

  • Automation: Modern preparative GC systems can be automated for repeated injections and fraction collection.[5]

Purity Analysis:

The purity of the synthesized and purified this compound should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This allows for the identification and quantification of any remaining impurities.

Visualizing the Workflow

Synthesis and Purification Workflow

Synthesis_Purification_Workflow This compound Synthesis and Purification Workflow cluster_synthesis Synthesis cluster_purification Purification Grignard Grignard Reaction (t-BuMgCl + HSiCl3) Crude_Product Crude t-Butylchlorosilane Intermediate Grignard->Crude_Product tBuLi t-Butyllithium Reaction (t-BuLi + SiCl4/HSiCl3) tBuLi->Crude_Product Reduction Reduction (e.g., with LiAlH4) Crude_Product->Reduction Crude_tBuSiH3 Crude this compound Reduction->Crude_tBuSiH3 Fractional_Distillation Fractional Distillation (under vacuum) Crude_tBuSiH3->Fractional_Distillation Primary Method Prep_GC Preparative Gas Chromatography Crude_tBuSiH3->Prep_GC High Purity Pure_Product Pure this compound Fractional_Distillation->Pure_Product Prep_GC->Pure_Product Analysis Purity Analysis (GC-MS) Pure_Product->Analysis

Caption: Workflow for this compound synthesis and purification.

This guide provides a foundational understanding of the synthesis and purification of this compound. Researchers should consult the primary literature for more specific details and safety precautions before undertaking any experimental work.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of t-Butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

t-Butylsilane ((CH₃)₃CSiH₃) is a fundamental organosilicon compound that serves as a valuable model for understanding the steric and electronic effects of the bulky tert-butyl group on a silicon center. This guide provides a comprehensive analysis of its molecular structure and chemical bonding. Due to a scarcity of direct experimental studies on this compound, this document leverages high-quality computational data, contextualized with experimental findings from closely related, sterically hindered silanes. Detailed protocols for the primary experimental techniques used in such structural determinations—gas-phase electron diffraction and microwave spectroscopy—are provided to offer a complete picture of the methodologies in this field of study.

Molecular Structure and Geometry

The molecular structure of this compound is characterized by a central silicon atom bonded to a bulky tert-butyl group and three hydrogen atoms. This arrangement results in a distorted tetrahedral geometry around the silicon atom, primarily due to the steric repulsion exerted by the large tert-butyl substituent. The staggered conformation, where the methyl groups of the t-butyl moiety are anti-periplanar to the silyl (B83357) (SiH₃) hydrogens, is the lowest energy state.

Computational Structural Parameters

High-level computational chemistry, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), provides precise structural parameters. The following table summarizes the calculated geometric parameters for this compound.

ParameterBond/AngleCalculated Value
Bond Lengths (Å) Si-C1.895
C-C1.542
Si-H1.485
C-H (average)1.096
**Bond Angles (°) **∠C-Si-H107.5
∠H-Si-H111.3
∠Si-C-C111.0
∠C-C-C107.8

Note: These values are representative of results from ab initio calculations and may vary slightly depending on the level of theory and basis set used.

Comparison with Experimental Data of Related Silanes

To contextualize the computational data, it is useful to compare it with experimental values obtained for more sterically crowded silanes, such as tri-terthis compound, which has been studied via gas-phase electron diffraction[1]. The increased steric strain in this molecule leads to notable structural distortions.

ParameterMoleculeBondExperimental Value (Å)
Bond Lengths (Å) Tri-terthis compoundSi-C1.934 (±0.006)[1]
C-C1.548 (±0.003)[1]
C-H1.121 (±0.009)[1]
**Bond Angles (°) **Tri-terthis compound∠C-Si-C105.3 (±1.3)[1]
∠Si-C-C111.5 (±0.5)[1]

The Si-C bond in tri-terthis compound is significantly elongated compared to the calculated value for this compound, a direct consequence of the severe steric repulsion between the three tert-butyl groups.[1] This comparison highlights how the addition of bulky substituents directly influences molecular geometry.

Bonding and Rotational Dynamics

The bonding in this compound is characterized by covalent sigma (σ) bonds. The Si-C bond is polarized towards the more electronegative carbon atom. The key dynamic feature of the molecule is the rotation of the tert-butyl group around the Si-C bond.

Rotational Barrier

The internal rotation of the tert-butyl group is not free and is hindered by a small energy barrier. This barrier represents the energy difference between the low-energy staggered conformation and the high-energy eclipsed conformation. Computational studies on related molecules provide insight into the magnitude of this barrier.

ParameterMoleculeMethodCalculated Barrier (kJ/mol)
Rotational Barrier EthaneMP2/6-31G(d,p)~12.2[2]
(tert-Butyl group rotation)

The rotational barrier for the tert-butyl group in silanes is expected to be of a similar magnitude to that in hydrocarbons, typically in the range of 12-20 kJ/mol, arising from torsional strain and non-bonded steric interactions between the methyl hydrogens and the silyl hydrogens.

Diagrams of Structural Relationships and Workflows

The following diagrams visualize the key structural parameters of this compound and the general experimental workflow for determining such molecular structures.

cluster_lengths Bond Lengths (Å) cluster_angles Bond Angles (°) mol This compound ((CH₃)₃CSiH₃) SiC r(Si-C) ~1.895 mol->SiC defines CC r(C-C) ~1.542 mol->CC defines SiH r(Si-H) ~1.485 mol->SiH defines CH r(C-H) ~1.096 mol->CH defines CSiH ∠C-Si-H ~107.5 mol->CSiH defines HSiH ∠H-Si-H ~111.3 mol->HSiH defines SiCC ∠Si-C-C ~111.0 mol->SiCC defines

Caption: Logical relationship of key structural parameters in this compound.

cluster_exp Experimental Determination cluster_comp Computational Chemistry cluster_analysis Structural Analysis sample Gas-Phase Sample Prep ged Gas Electron Diffraction (GED) sample->ged mwave Microwave Spectroscopy (MW) sample->mwave exp_data Scattering Intensities & Rotational Constants ged->exp_data mwave->exp_data fit Least-Squares Fitting & Structural Refinement exp_data->fit qc Quantum Chemical Calculations (DFT/ab initio) calc_params Calculated Structure & Spectroscopic Constants qc->calc_params calc_params->fit final Final Molecular Structure (Bond Lengths, Angles) fit->final

Caption: Workflow for molecular structure determination.

Experimental Protocols

The determination of precise molecular structures for gas-phase molecules like this compound relies on sophisticated experimental techniques, primarily Gas-Phase Electron Diffraction (GED) and Microwave (Rotational) Spectroscopy.

Gas-Phase Electron Diffraction (GED)

GED is a powerful method for determining the average internuclear distances in a molecule.

Methodology:

  • Sample Introduction: A gaseous sample of the compound is introduced into a high-vacuum chamber through a fine nozzle at a controlled temperature and pressure. This creates a diffuse jet of molecules.

  • Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular jet, perpendicular to its flow.

  • Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules. The scattering pattern is a result of the interference between waves scattered from different pairs of atoms within the molecule. This interference pattern is dependent on the internuclear distances.

  • Data Collection: The scattered electrons are detected on a photographic plate or a digital detector. The resulting diffraction pattern consists of a series of concentric rings of varying intensity.

  • Data Reduction: The photographic data is digitized, and the intensity is measured as a function of the scattering angle. This raw data is then corrected for background scattering and other experimental factors to yield the molecular scattering intensity curve.

  • Structural Refinement: A theoretical molecular model is constructed with initial estimates for bond lengths, angles, and torsional angles. Theoretical scattering intensities for this model are calculated and compared to the experimental curve. A least-squares refinement process is used to adjust the structural parameters of the model until the calculated and experimental curves match as closely as possible, yielding the final structure.

Chirped-Pulse Fourier Transform Microwave (CP-FTMW) Spectroscopy

Microwave spectroscopy provides highly precise rotational constants, which are inversely related to the molecule's moments of inertia. From these constants, a very accurate molecular structure can be derived, especially when data from multiple isotopologues are available.

Methodology:

  • Sample Introduction: The sample is seeded in a carrier gas (e.g., Neon, Argon) and introduced into a high-vacuum chamber via a pulsed supersonic nozzle. This process cools the molecules to very low rotational temperatures (typically 1-5 K), simplifying the resulting spectrum.

  • Microwave Excitation: A short, high-power pulse of microwave radiation is broadcast into the chamber. Modern CP-FTMW spectrometers use a "chirped" pulse that sweeps across a wide frequency range (e.g., several GHz) in a few microseconds. This pulse excites all rotational transitions within its bandwidth simultaneously.

  • Free Induction Decay (FID): After the excitation pulse, the coherently rotating ensemble of molecules emits a faint microwave signal, known as the Free Induction Decay (FID). This signal contains the frequency information of all the excited rotational transitions.

  • Signal Detection: The weak FID signal is detected by a sensitive microwave receiver and amplified.

  • Data Processing: The time-domain FID signal is digitized by a high-speed oscilloscope. A Fourier transform is then applied to this signal to convert it into a frequency-domain spectrum, which shows sharp absorption lines at the rotational transition frequencies.

  • Spectral Analysis: The observed transition frequencies are fitted using a quantum mechanical Hamiltonian to determine the molecule's rotational constants (A, B, C) and, if applicable, centrifugal distortion constants and nuclear quadrupole coupling constants. By measuring the spectra of different isotopic species, the positions of individual atoms can be determined with high precision (Kraitchman's equations), leading to an accurate determination of the molecular structure.

References

Spectroscopic Profile of t-Butylsilane: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for t-butylsilane ((CH₃)₃CSiH₃), a fundamental organosilane compound. Due to the limited availability of published experimental spectra for this specific molecule, this guide combines computationally predicted data with established spectroscopic principles and experimental data from closely related compounds. This information is crucial for the characterization and analysis of silicon-containing molecules in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for elucidating the structure of this compound, providing information on the hydrogen, carbon, and silicon environments.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be simple, showing two distinct signals corresponding to the protons of the t-butyl group and the protons directly attached to the silicon atom.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Si-H3.2 - 3.5Quartet~4-6 (³JHH)
C-(CH ₃)₃0.9 - 1.1Doublet~4-6 (³JHH)

Note: Predicted values are based on computational models and analysis of similar organosilanes.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show two signals corresponding to the quaternary carbon and the methyl carbons of the t-butyl group.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C (CH₃)₃18 - 22
C(C H₃)₃26 - 30

Note: Predicted values are based on computational models and analysis of similar organosilanes.

²⁹Si NMR Spectroscopy

The ²⁹Si NMR spectrum provides direct information about the silicon environment. For this compound, a single resonance is expected.

Table 3: Predicted ²⁹Si NMR Spectroscopic Data for this compound

SiliconPredicted Chemical Shift (δ, ppm)
Si H₃-30 to -40

Note: Predicted values are based on computational models and analysis of a range of alkylsilanes. The chemical shift of silicon is sensitive to substitution and can vary.[1][2][3]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorptions corresponding to Si-H and C-H stretching and bending vibrations.

Table 4: Predicted Infrared (IR) Absorption Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Intensity
Si-H Stretch2100 - 2200Strong
C-H Stretch (t-butyl)2850 - 2970Strong
Si-H Bend800 - 950Medium-Strong
C-H Bend (t-butyl)1365 - 1470Medium-Strong

Note: Predicted values are based on computational models and established correlation tables for organosilanes.[4]

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns involving the loss of methyl and larger alkyl fragments.

Table 5: Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed FragmentComments
88[(CH₃)₃CSiH₃]⁺•Molecular Ion (M⁺•)
73[(CH₃)₂CSiH₃]⁺Loss of a methyl radical (•CH₃)
57[(CH₃)₃C]⁺t-butyl cation, a very stable carbocation
43[SiH₃]⁺Silyl cation
29[SiH]⁺

Note: Fragmentation patterns are predicted based on the principles of mass spectrometry and the known fragmentation of similar organosilanes.[5]

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for volatile and potentially air-sensitive organosilanes like this compound.

NMR Sample Preparation (for Air-Sensitive/Volatile Compounds)

Given that many organosilanes can be sensitive to air and moisture, and this compound is volatile, sample preparation requires specific techniques to ensure sample integrity.[6][7][8][9][10]

  • Glovebox or Schlenk Line Technique : All sample manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using either a glovebox or a Schlenk line.[6][8]

  • Solvent Degassing : The deuterated solvent (e.g., C₆D₆, CDCl₃) should be thoroughly degassed to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles.[9]

  • Sample Transfer :

    • In a glovebox, the required amount of this compound (typically 5-20 mg for ¹H NMR) can be directly dissolved in the deuterated solvent in a vial and then transferred to a J. Young NMR tube.

    • Using a Schlenk line, the this compound can be vacuum transferred or cannulated into a J. Young NMR tube containing the degassed solvent.[7][10]

  • Sealing : The J. Young NMR tube provides a reliable seal to protect the sample from the atmosphere during transport to the spectrometer and during the experiment.

Gas-Phase Infrared (IR) Spectroscopy

For a volatile compound like this compound, gas-phase IR spectroscopy is a suitable method.

  • Gas Cell Preparation : A gas cell with IR-transparent windows (e.g., KBr or NaCl) is evacuated to remove air and moisture.[11]

  • Sample Introduction : A small amount of liquid this compound is injected into the evacuated gas cell through a septum. The liquid will vaporize to fill the cell. The pressure in the cell should be monitored to avoid condensation on the windows.

  • Background Spectrum : A background spectrum of the evacuated gas cell is recorded.

  • Sample Spectrum : The IR spectrum of the this compound vapor is then recorded.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to obtain the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for the analysis of volatile compounds like this compound.[5][12][13][14]

  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Conditions :

    • Injector : A split/splitless injector is typically used, with an injection volume of around 1 µL. The injector temperature should be high enough to ensure rapid vaporization of the sample (e.g., 250 °C).[13]

    • Column : A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms) is suitable for separating volatile organosilanes.

    • Oven Program : A temperature program is used to elute the components. For a volatile compound like this compound, the initial temperature can be low (e.g., 40-50 °C) and then ramped up to ensure good separation from any impurities.[14]

    • Carrier Gas : Helium is typically used as the carrier gas at a constant flow rate.[13]

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV is the standard method for generating a reproducible fragmentation pattern.

    • Mass Analyzer : A quadrupole or time-of-flight (TOF) analyzer is used to separate the ions based on their mass-to-charge ratio.

    • Detector : An electron multiplier is used to detect the ions.

  • Data Analysis : The resulting mass spectrum for the GC peak corresponding to this compound is analyzed to identify the molecular ion and the fragmentation pattern.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Prep_NMR Dissolution in Degassed Solvent (Inert Atmosphere) Sample->Prep_NMR Prep_IR Vaporization in Evacuated Gas Cell Sample->Prep_IR Prep_MS Dilution in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, ²⁹Si) Prep_NMR->NMR IR FTIR Spectrometer Prep_IR->IR MS GC-MS System Prep_MS->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Molecular Ion, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation of this compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic analysis workflow for this compound.

References

Quantum Chemical Calculations for Alkylsilanes: A Technical Guide Using Methylsilane as a Model for t-Butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the application of quantum chemical calculations to understand the structural and vibrational properties of alkylsilanes. Due to a lack of specific published computational studies on t-butylsilane, this document utilizes methylsilane (CH₃SiH₃) as a foundational model. The methodologies and principles described herein are directly applicable to more complex alkylsilanes like this compound.

Optimized Molecular Geometry

Quantum chemical calculations provide a detailed picture of the three-dimensional structure of a molecule by determining its lowest energy conformation. For methylsilane, the geometry has been optimized using various computational methods. The resulting structural parameters, including bond lengths and angles, are crucial for understanding its reactivity and physical properties.

A staggered conformation is the most stable arrangement for methylsilane, minimizing steric hindrance between the hydrogen atoms on the carbon and silicon.

Table 1: Optimized Geometric Parameters of Methylsilane

ParameterValue
Bond Lengths (Å)
Si-C1.867
C-H1.093
Si-H1.485
**Bond Angles (°) **
∠ H-C-H107.7
∠ H-Si-H108.3
∠ Si-C-H111.2
∠ C-Si-H110.7

Note: The data presented is a combination of experimental and older computational results, representing a consensus structure. Modern DFT calculations would yield slightly different, but comparable, values.

Vibrational Frequencies

The vibrational modes of a molecule, calculated from the second derivative of the energy with respect to atomic positions, correspond to the frequencies of infrared absorption. These frequencies are fundamental for identifying a molecule and understanding its dynamics. The calculated vibrational frequencies for methylsilane are presented below.

Table 2: Calculated Vibrational Frequencies of Methylsilane (cm⁻¹)

ModeAssignmentFrequency (cm⁻¹)
ν1CH₃ symmetric stretch2928
ν2CH₃ symmetric deformation1258
ν3SiH₃ symmetric stretch2168
ν4SiH₃ symmetric deformation947
ν5CH₃ rock801
ν6SiH₃ rock605
ν7CH₃ asymmetric stretch2985
ν8CH₃ asymmetric deformation1408
ν9SiH₃ asymmetric stretch2168
ν10SiH₃ asymmetric deformation997
ν11Torsion155

Note: These are representative values from ab initio calculations. The exact frequencies can vary depending on the level of theory and basis set used.

Conformational Analysis: Rotational Barrier

The rotation of the methyl group relative to the silyl (B83357) group in methylsilane is not free but is hindered by a small energy barrier. This barrier to internal rotation can be calculated by mapping the potential energy surface as a function of the H-C-Si-H dihedral angle. The eclipsed conformation represents the transition state for this rotation, while the staggered conformation is the ground state.

Table 3: Rotational Barrier for Methylsilane

ParameterValue (kcal/mol)
Rotational Barrier (V₃)~1.7

Note: This value is derived from a combination of experimental data and computational studies.[1]

Methodologies for Quantum Chemical Calculations

The data presented in this guide are obtained through a series of well-defined computational protocols. A typical workflow for performing quantum chemical calculations on an alkylsilane is outlined below.

Geometry Optimization

The first step in any quantum chemical study is to find the equilibrium geometry of the molecule. This is an iterative process where the energy of the system is minimized with respect to the coordinates of all atoms. The point at which the forces on all atoms are zero corresponds to a stationary point on the potential energy surface.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). Diagonalization of the Hessian matrix yields the vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.

Conformational Search and Rotational Barrier Calculation

For molecules with rotatable bonds, a conformational analysis is necessary. This can be done by systematically changing a dihedral angle and performing a constrained geometry optimization at each step. The resulting energy profile reveals the most stable conformers and the energy barriers between them.

Visualizations

To better illustrate the concepts described, the following diagrams are provided.

Caption: Ball-and-stick model of this compound.

Workflow for Quantum Chemical Calculations cluster_0 Verification A Define Molecular Structure (e.g., this compound) B Choose Level of Theory and Basis Set (e.g., DFT/B3LYP, 6-31G*) A->B C Perform Geometry Optimization B->C D Verify Stationary Point (Check for zero gradients) C->D G Perform Conformational Analysis (Scan dihedral angles for rotational barriers) C->G For flexible molecules E Perform Frequency Calculation D->E F Analyze Vibrational Modes (Check for imaginary frequencies) E->F F->G If stable minimum H Extract and Analyze Data (Geometries, Energies, Frequencies) F->H G->H

Caption: A generalized workflow for computational analysis.

References

t-Butylsilane thermodynamic properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermodynamic Properties of t-Butylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to determine the core thermodynamic properties of this compound ((CH₃)₃CSiH₃). Due to a lack of extensive, publicly available experimental data for this compound, this document focuses on the established experimental and computational protocols for analogous organosilicon compounds. Detailed descriptions of experimental setups for calorimetry and vapor pressure measurements are provided, alongside computational approaches that offer reliable estimations of thermodynamic parameters. This guide serves as a foundational resource for researchers requiring thermodynamic data for this compound, enabling them to either undertake experimental determination or utilize computational predictions with a thorough understanding of the underlying principles.

Introduction

This compound is an organosilicon compound of interest in various chemical applications, including as a precursor in chemical vapor deposition and as a reagent in organic synthesis. A thorough understanding of its thermodynamic properties—namely the enthalpy of formation, standard entropy, and heat capacity—is crucial for process design, safety analysis, and reaction modeling. However, experimental thermochemical data for organosilicon compounds have historically been challenging to obtain and have been subject to inconsistencies, often due to experimental challenges such as incomplete combustion in calorimetric studies.[1][2]

In recent years, advancements in high-level ab initio quantum chemical methods have provided a reliable means to calculate thermodynamic properties for a wide range of organosilicon compounds, creating a benchmark for assessing experimental data.[1][2][3] This guide will detail both the experimental techniques and computational methods applicable to determining the thermodynamic properties of this compound.

Core Thermodynamic Properties

While specific experimental values for this compound are not readily found in the literature, the following table summarizes the key thermodynamic properties of interest. The values presented here are estimates based on computational methods and data from similar organosilicon compounds, and should be treated as such.

Thermodynamic PropertySymbolEstimated ValueUnits
Standard Enthalpy of Formation (gas)ΔfH°(g)-150 ± 15kJ/mol
Standard Molar Entropy (gas)S°(g)350 ± 20J/mol·K
Molar Heat Capacity (gas, 298.15 K)Cp(g)140 ± 10J/mol·K

Note: These values are estimations and should be confirmed by experimental measurement or high-level computational studies.

Experimental Determination of Thermodynamic Properties

The experimental determination of the thermodynamic properties of volatile and reactive organosilicon compounds like this compound requires specialized techniques.

Enthalpy of Formation via Combustion Calorimetry

The standard enthalpy of formation (ΔfH°) is most commonly determined indirectly from the enthalpy of combustion (ΔcH°), measured using a bomb calorimeter.[2][4][5]

Experimental Protocol: Bomb Calorimetry of this compound

  • Sample Preparation: A precise mass of high-purity this compound is encapsulated in a sample holder suitable for volatile liquids.

  • Bomb Assembly: The sample holder is placed in a stainless steel combustion bomb. A known length of fuse wire is positioned to ensure ignition.

  • Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen to approximately 30 atm to ensure complete combustion.[6][7]

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The entire assembly is thermally insulated.

  • Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water is monitored with high precision before, during, and after combustion to determine the temperature change (ΔT).

  • Analysis: The heat released during combustion is calculated from ΔT and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of ignition and the formation of any side products (e.g., nitric acid from residual nitrogen).

  • Calculation of ΔfH°: The standard enthalpy of combustion is used in conjunction with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SiO₂) to calculate the standard enthalpy of formation of this compound using Hess's Law.

A generalized workflow for this process is illustrated below.

G Experimental Workflow for Determining Enthalpy of Formation cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Calculation sample Weigh this compound Sample bomb Assemble and Pressurize Bomb with O2 sample->bomb calorimeter Prepare Calorimeter with Water bomb->calorimeter ignite Ignite Sample calorimeter->ignite record Record Temperature Change (ΔT) ignite->record q_calc Calculate Heat of Combustion (ΔcH°) record->q_calc hess Apply Hess's Law q_calc->hess result Determine Enthalpy of Formation (ΔfH°) hess->result

Workflow for Enthalpy of Formation Determination
Entropy and Heat Capacity Determination

Standard entropy (S°) and heat capacity (Cp) are typically determined from heat capacity measurements down to near absolute zero using adiabatic calorimetry, and from spectroscopic data combined with statistical mechanics.

Experimental Protocol: Adiabatic Calorimetry

  • Sample Loading: A known mass of this compound is condensed into a pre-cooled adiabatic calorimeter vessel.

  • Cooling: The calorimeter is cooled to a very low temperature, typically using liquid helium.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is recorded. This is repeated in small increments over a wide temperature range.

  • Data Analysis: The heat capacity at each temperature is calculated from the energy input and the temperature change. The resulting data of Cp versus T is used to determine the standard entropy and heat capacity at 298.15 K.

Experimental Protocol: Rotational-Vibrational Spectroscopy

  • Sample Preparation: Gaseous this compound is introduced into a sample cell.

  • Data Acquisition: Infrared and Raman spectra of the gas-phase sample are recorded.[4]

  • Spectral Analysis: The rotational and vibrational energy levels are determined from the analysis of the spectral lines.

  • Statistical Mechanics Calculation: The determined energy levels are used in statistical mechanics calculations to determine the entropy and heat capacity of the molecule in the ideal gas state.[8]

Computational Estimation of Thermodynamic Properties

Given the challenges of experimental measurements, computational methods are a valuable tool for obtaining thermodynamic data.

High-Level Ab Initio Calculations

Methods like the W1X-1 composite method can be used to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity of organosilicon compounds with high accuracy.[1] These calculations involve determining the electronic structure of the molecule to a very high level of theory and then applying corrections to arrive at accurate thermochemical data.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach that estimates thermodynamic properties by summing the contributions of individual groups of atoms within a molecule.[9][10][11]

For this compound, ((CH₃)₃CSiH₃), the groups are:

  • One central quaternary carbon atom bonded to three methyl groups and one silicon atom: C-(C)₃(Si)

  • Three methyl groups bonded to the central carbon: 3 x C-(C)(H)₃

  • One silyl (B83357) group bonded to the tertiary carbon: Si-(C)(H)₃

The thermodynamic property (e.g., ΔfH°) is the sum of the values for each of these groups.

G Benson Group Additivity for this compound cluster_molecule This compound Structure cluster_groups Constituent Groups cluster_calculation Calculation mol ((CH₃)₃CSiH₃) group1 C-(C)₃(Si) mol->group1 group2 3 x C-(C)(H)₃ mol->group2 group3 Si-(C)(H)₃ mol->group3 summation Σ (Group Values) group1->summation group2->summation group3->summation property Thermodynamic Property (ΔfH°, S°, Cp) summation->property

Logical Diagram of the Benson Group Additivity Method

Conclusion

While experimental thermodynamic data for this compound is sparse, this guide outlines the robust experimental and computational methodologies available for their determination. For researchers and professionals in drug development and materials science, an understanding of these techniques is essential for obtaining the reliable data needed for process modeling, safety assessments, and advancing chemical synthesis. The combination of modern computational chemistry and established experimental protocols provides a powerful toolkit for characterizing the thermodynamic landscape of this compound and other important organosilicon compounds.

References

Navigating the Reactivity of the Si-H Bond in t-Butylsilane: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The silicon-hydrogen (Si-H) bond, a cornerstone of silicon chemistry, exhibits a unique reactivity profile that is significantly influenced by the steric and electronic nature of the substituents on the silicon atom. In the case of t-butylsilane, the bulky tert-butyl group imparts distinct characteristics that modulate the reactivity of the Si-H bond, making it a valuable reagent in a variety of organic transformations. This technical guide provides an in-depth exploration of the reactivity of the Si-H bond in this compound and its derivatives, focusing on key reaction classes including dehydrogenative coupling, C-H bond silylation, and the reduction of carbonyl compounds. This document summarizes quantitative data, details experimental protocols, and visualizes reaction pathways to provide a comprehensive resource for researchers in the field.

Dehydrogenative Coupling of Alcohols with this compound

The dehydrogenative coupling of alcohols with hydrosilanes is a powerful and atom-economical method for the formation of silyl (B83357) ethers, which are crucial protecting groups in organic synthesis. The reaction proceeds with the liberation of dihydrogen gas as the only byproduct. While the reactivity of the Si-H bond in this transformation is sensitive to steric hindrance, appropriate catalytic systems can effectively promote the reaction of bulky silanes like di-terthis compound (B1239941).

Quantitative Data for Dehydrogenative Coupling
Silane (B1218182)AlcoholCatalystConditionsYield (%)Reference
Di-terthis compoundBenzyl alcoholNaOH-High[1]
Phenylsilane1-PhenylethanolSodium tri(sec-butyl)borohydrideNeat, RT, 20 h>95[2]
Diphenylsilane1-PhenylethanolSodium tri(sec-butyl)borohydrideNeat, RT, 20 h>95[2]
Triphenylsilane1-PhenylethanolSodium tri(sec-butyl)borohydrideNeat, RT, 20 h>95[2]

Note: Data for this compound itself is limited in the reviewed literature; di-terthis compound is presented as a close structural analog.

Experimental Protocol: Dehydrogenative Coupling of an Alcohol with a Silane

This protocol is adapted from a general procedure for the dehydrogenative coupling of alcohols with hydrosilanes promoted by sodium tri(sec-butyl)borohydride.[2]

Materials:

  • Appropriate alcohol (1 mmol)

  • Hydrosilane (e.g., phenylsilane, 1 mmol)

  • 1M solution of sodium tri(sec-butyl)borohydride in THF (0.1 mL, 0.1 mmol)

  • Anhydrous hexane (B92381)

  • Argon gas supply

  • Schlenk bomb flask

Procedure:

  • Dry a Schlenk bomb flask under vacuum and fill it with argon.

  • To the flask, add the alcohol (1 mmol) and the hydrosilane (1 mmol).

  • Carefully add the 1M solution of sodium tri(sec-butyl)borohydride in THF (0.1 mL).

  • Close the reaction vessel and place it in a preheated oil bath at the desired temperature (e.g., room temperature or elevated temperatures for less reactive substrates).

  • Stir the reaction mixture for the specified time (e.g., 20 hours). Progress can be monitored by gas chromatography.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add approximately 3 mL of hexane to precipitate the catalyst residues and stir for 15 minutes.

  • Filter the suspension through a 0.45 µm syringe filter.

  • Evaporate the solvent from the filtrate under reduced pressure to yield the pure alkoxysilane product.

Reaction Pathway for Dehydrogenative Coupling

Dehydrogenative_Coupling cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Products R3SiH This compound (R3SiH) Intermediate Intermediate R3SiH->Intermediate Activation R'OH Alcohol (R'OH) R'OH->Intermediate Catalyst Base or Metal Catalyst Catalyst->Intermediate R3SiOR' Silyl Ether (R3SiOR') H2 H2 Intermediate->R3SiOR' Intermediate->H2

Dehydrogenative coupling of this compound with an alcohol.

C-H Bond Silylation with this compound

The direct functionalization of carbon-hydrogen (C-H) bonds is a highly sought-after transformation in organic synthesis. This compound and its derivatives can participate in C-H silylation reactions, enabling the formation of carbon-silicon bonds. These reactions are often catalyzed by transition metals or strong bases.

Quantitative Data for C-H Silylation
SilaneSubstrateCatalystConditionsProductYield (%)Reference
Di-terthis compoundCyclohexylpropyneNaOHDME, 85 °C, 48 hDi-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silaneHigh[1]
t-Butyldimethylsilane (B1241148)6-Methylisoquinoline (B1300163)Benzaldehyde (B42025) (photocatalyst), Na2S2O8DMSO:DCE (1:1), 30 °C, 24 h1-(t-Butyldimethylsilyl)-6-methylisoquinoline77[3]
Experimental Protocol: Photocatalytic C-H Silylation of a Heteroarene

This protocol is based on the photocatalytic C-H silylation of 6-methylisoquinoline with t-butyldimethylsilane.[3]

Materials:

  • 6-Methylisoquinoline (0.5 mmol)

  • t-Butyldimethylsilane (2.5 mmol, 5 equiv.)

  • Benzaldehyde (1 mol%)

  • Sodium persulfate (Na₂S₂O₈, 1.0 mmol)

  • DMSO:DCE solvent mixture (1:1, 5.0 mL)

  • 23 W compact fluorescent lamp (CFL)

Procedure:

  • In a reaction vessel, combine 6-methylisoquinoline (0.5 mmol), t-butyldimethylsilane (2.5 mmol), benzaldehyde (1 mol%), and sodium persulfate (1.0 mmol).

  • Add the DMSO:DCE solvent mixture (5.0 mL) to achieve a 0.1 M concentration of the heteroarene.

  • Ensure the reaction is exposed to air.

  • Irradiate the reaction mixture with a 23 W CFL at 30 °C for 24 hours.

  • After the reaction is complete, quench the reaction and purify the product using standard chromatographic techniques.

Proposed Mechanism for Photocatalytic C-H Silylation

Photocatalytic_CH_Silylation Na2S2O8 Na2S2O8 SO4_radical SO4•- Na2S2O8->SO4_radical Photocatalyst, hν tBuMe2Si_radical t-BuMe2Si• SO4_radical->tBuMe2Si_radical HAT from tBuMe2SiH tBuMe2SiH t-BuMe2SiH Adduct_radical Radical Adduct tBuMe2Si_radical->Adduct_radical Nucleophilic Addition Heteroarene Protonated Heteroarene Heteroarene->Adduct_radical Product Silylated Heteroarene Adduct_radical->Product Deprotonation & Oxidation

Proposed mechanism for photocatalytic C-H silylation.

Reduction of Carbonyl Compounds with this compound

Hydrosilanes are effective reducing agents for a variety of functional groups, including carbonyls. The reactivity of the Si-H bond can be tuned by the choice of catalyst, with strong Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃) being particularly effective in activating the silane. The steric bulk of this compound can influence the rate and selectivity of these reductions.

Quantitative Data for B(C₆F₅)₃-Catalyzed Hydrosilation of Carbonyls
Silane (R₃SiH)SubstrateCatalyst Loading (mol%)ProductYield (%)Reference
Various R₃SiHAldehydes & Ketones1-4Silyl Ethers75-96[4][5]
Various R₃SiHEsters1-4Silyl Acetals45-70 (as aldehyde after workup)[4][5]

Note: The referenced studies used a variety of trialkyl- and triarylsilanes. The reactivity of this compound would be influenced by its steric profile.

Experimental Protocol: B(C₆F₅)₃-Catalyzed Reduction of a Ketone

This is a general procedure based on the B(C₆F₅)₃-catalyzed hydrosilation of carbonyl compounds.[4][5]

Materials:

  • Ketone (1 mmol)

  • Trialkylsilane (e.g., triethylsilane, as a proxy for this compound behavior, 1.1 mmol)

  • Tris(pentafluorophenyl)borane (B(C₆F₅)₃, 1-4 mol%)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Argon or nitrogen atmosphere

Procedure:

  • Under an inert atmosphere, dissolve the ketone (1 mmol) in anhydrous dichloromethane.

  • Add the trialkylsilane (1.1 mmol).

  • Add the B(C₆F₅)₃ catalyst (1-4 mol%).

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC or GC.

  • Upon completion, the reaction can be quenched by the addition of a small amount of water or a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting silyl ether can be purified by column chromatography.

Mechanism of B(C₆F₅)₃-Catalyzed Carbonyl Reduction

The mechanism of B(C₆F₅)₃-catalyzed hydrosilation of carbonyls is proposed to proceed through activation of the silane rather than the carbonyl compound.[4][5]

BCF_Catalyzed_Reduction R3SiH This compound (R3SiH) Silylium_Hydridoborate [R3Si]+[HB(C6F5)3]- R3SiH->Silylium_Hydridoborate Hydride Abstraction BCF B(C6F5)3 BCF->Silylium_Hydridoborate Silyloxonium Silyloxonium Ion [R'2C=O-SiR3]+ Silylium_Hydridoborate->Silyloxonium Reaction with Carbonyl Silyl_Ether Silyl Ether (R'2CH-O-SiR3) Carbonyl Carbonyl (R'2C=O) Carbonyl->Silyloxonium Silyloxonium->Silyl_Ether Hydride Transfer from [HB(C6F5)3]-

Mechanism of B(C₆F₅)₃-catalyzed carbonyl reduction.

Conclusion

The Si-H bond in this compound and its sterically hindered analogs possesses a rich and versatile reactivity that can be harnessed for a range of important synthetic transformations. While the bulky t-butyl group can decrease reactivity in some cases, the careful selection of catalysts and reaction conditions allows for efficient dehydrogenative coupling, C-H silylation, and carbonyl reductions. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore and utilize the unique properties of this compound in their synthetic endeavors. Further research into the development of more active and selective catalysts will undoubtedly continue to expand the synthetic utility of this valuable reagent.

References

An In-depth Technical Guide to the Reactivity of t-Butylsilanes with Electrophiles and Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reactivity of t-butylsilanes, compounds central to modern organic synthesis, particularly as protecting groups. We will explore the distinct reaction pathways initiated by both nucleophilic and electrophilic species, with a focus on the underlying mechanisms, quantitative outcomes, and detailed experimental protocols. The steric hindrance imparted by the t-butyl group significantly influences the reactivity at the silicon center, a theme that will be examined throughout this document.

Reactions with Nucleophiles: Attack at the Silicon Center

The silicon atom in t-butylsilanes is electron-deficient due to the electronegativity of the atoms it is commonly bonded to (e.g., oxygen, chlorine) and possesses accessible d-orbitals. This makes it a prime target for nucleophilic attack. The most prominent and synthetically crucial reaction in this class is the fluoride-mediated cleavage of t-butylsilyl ethers.

Mechanism of Nucleophilic Cleavage

The reaction proceeds via a two-step mechanism. First, the nucleophile (typically a fluoride (B91410) ion) attacks the electrophilic silicon atom. This leads to the formation of a transient, pentacoordinate (hypervalent) silicon intermediate. The reaction is driven to completion by the subsequent cleavage of the silicon-leaving group bond, often an Si-O bond. The exceptional thermodynamic stability of the newly formed silicon-fluoride bond is a powerful driving force for this reaction.[1]

Caption: General mechanism for fluoride-mediated cleavage of a t-butylsilyl ether.

Data on Nucleophilic Deprotection Agents

A variety of reagents can be employed for the nucleophilic cleavage of t-butylsilyl ethers, with fluoride sources being the most common. The choice of reagent allows for tuning of reactivity and selectivity.

ReagentSubstrate ExampleSolventConditionsYield (%)Reference
Tetrabutylammonium Fluoride (TBAF)TBDMS Ether of a secondary alcoholTHF0 °C to RT, 45 min32 (low due to base sensitivity)
Potassium Bifluoride (KHF₂)p-Bromophenol TBDMS etherMeOHRT, 1 h98[2]
Stannous Chloride (SnCl₂)TBDMS Ether of Benzyl AlcoholEthanolReflux, 30 min90
Iron(III) Tosylate (Fe(OTs)₃·6H₂O) (2 mol%)TBDMS Ether of Phenethyl AlcoholMeOHRT, 20 min98[3]
N-Iodosuccinimide (NIS) (catalytic)TBDMS Ether of GeraniolMeOHRT, 5 min95
OxonePrimary TBDMS Ether50% aq. MeOHRT, 2 h95[1]
Experimental Protocol: TBAF-Mediated Deprotection

The following protocol is a representative procedure for the cleavage of a t-butyldimethylsilyl (TBDMS) ether using TBAF.[4]

  • Preparation : Dissolve the silyl (B83357) ether substrate (1.0 equiv.) in dry tetrahydrofuran (B95107) (THF) (approx. 0.1 M solution) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling : Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition : Add tetra-n-butylammonium fluoride (TBAF) (1.1 equiv., typically as a 1 M solution in THF) dropwise to the stirred solution.

  • Reaction : Stir the resulting solution for 45 minutes, allowing the mixture to warm gradually to room temperature. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching and Extraction : Upon completion, dilute the reaction mixture with dichloromethane (B109758) and quench with water. Transfer the mixture to a separatory funnel, wash the organic layer with brine, and separate the layers.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate the solvent in vacuo.

  • Purification : Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired alcohol.

Note: The basicity of TBAF can sometimes lead to side reactions or decomposition with sensitive substrates. In such cases, buffering the reagent with acetic acid may improve yields.[4]

Reactions with Electrophiles: Activation and Cleavage

While direct electrophilic attack on the robust Si-C bonds of a saturated alkylsilane is uncommon, functional groups attached to the silicon are susceptible to electrophilic activation. The most synthetically relevant example is the acid-catalyzed cleavage of t-butylsilyl ethers, where a proton acts as the electrophile.

Mechanism of Electrophilic Cleavage

This reaction is initiated by the protonation of the silyl ether oxygen by a Brønsted or Lewis acid.[5] This activation step transforms the alkoxy group into a much better leaving group (an alcohol). A nucleophile present in the medium (e.g., water, methanol (B129727), or the conjugate base of the acid) then attacks the activated silicon center, displacing the alcohol and cleaving the Si-O bond. The overall process is analogous to an SN1 or SN2 reaction at the silicon center.[6][7]

Caption: General mechanism for acid-catalyzed cleavage of a t-butylsilyl ether.

Data on Electrophilic Deprotection Agents

Acidic conditions provide a valuable orthogonal strategy to fluoride-based deprotection, allowing for selective cleavage in complex molecules.

ReagentSubstrate ExampleSolventConditionsYield (%)Reference
Acetyl Chloride (cat.)TBDMS Ether of CholesterolMeOHRT, 10 min94
Hafnium(IV) Triflate (Hf(OTf)₄) (0.1 mol%)Primary Alkyl TBDMS EtherCH₂Cl₂/MeOHRT, 20 min99[8]
Iron(III) Chloride (FeCl₃)TBDMS Ether of 4-nitrobenzyl alcoholCH₃CNRT, 15 min96
Zirconium(IV) Chloride (ZrCl₄) (20 mol%)TBDMS Ether of MentholCH₃CNRT, 30 min95[9]
Acetic Acid / Water (2:1)General TBDMS Ethers-25 °CN/A[1]
Experimental Protocol: Acetyl Chloride/Methanol Deprotection

This procedure outlines a mild and efficient method for cleaving TBDMS ethers using a catalytic amount of acetyl chloride in dry methanol.[10]

  • Preparation : To a stirred solution of the TBDMS-protected alcohol (1.0 equiv.) in dry methanol (typically 0.1-0.2 M), add acetyl chloride (0.1-0.2 equiv.) dropwise at room temperature.

  • Reaction : Stir the mixture at room temperature. The reaction is typically complete within 5-30 minutes. Monitor the progress by TLC. (Note: This method generates dry HCl in situ).

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure.

  • Extraction : Dilute the residue with ethyl acetate (B1210297) and wash sequentially with a saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

  • Purification : Purify the resulting crude product by column chromatography on silica gel if necessary.

Reactions of the Si-H Bond: Hydrosilylation

For t-butylsilanes containing a silicon-hydride (Si-H) bond, such as di-tert-butylsilane (B1239941), a distinct mode of reactivity is observed. Hydrosilylation is the addition of an Si-H bond across an unsaturated bond, like an alkene, alkyne, or carbonyl.[11] This process is typically catalyzed by transition metal complexes and is a cornerstone of organosilicon chemistry.[12]

General Workflow for Catalytic Hydrosilylation

The reaction involves the activation of the Si-H bond by a metal catalyst. A common mechanistic pathway, the Chalk-Harrod mechanism, involves the oxidative addition of the silane (B1218182) to the metal center, followed by coordination of the unsaturated substrate, migratory insertion, and finally, reductive elimination to yield the product and regenerate the catalyst.

Hydrosilylation_Workflow start Substrates: - Alkene/Alkyne (R₂C=CR₂) - Silane (R₃Si-H) reaction Reaction Vessel (Inert Atmosphere, Solvent) start->reaction catalyst Transition Metal Catalyst (e.g., Pt, Rh, Ir) catalyst->reaction workup Workup (Solvent Removal) reaction->workup Reaction Completion product Hydrosilylation Product (R₂CH-CR₂-SiR₃) workup->product Purification

Caption: A simplified workflow for a typical transition metal-catalyzed hydrosilylation reaction.

Data on Reactions Involving Di-terthis compound

Di-terthis compound serves as a reagent in various transformations beyond simple hydrosilylation, including dehydrogenative couplings, which formally involve the reaction of the Si-H bond.

Reaction TypeSubstrateCatalyst / ReagentProductReference
Dehydrogenative CouplingAnilineSupported Gold (Au)1,1-di-tert-butyl-N-phenylsilanamine[13]
DehydrocouplingBenzyl alcoholNaOHBenzyloxy di-terthis compound[13]
Silylation2-propyn-1-ylcyclohexaneAlkali Metal HydroxideDi-tert-butyl(3-cyclohexylprop-1-yn-1-yl)silane[13]
Experimental Protocol: Dehydrogenative Coupling of an Alcohol

The following is a representative procedure for the silylation of an alcohol via dehydrocoupling, adapted from applications of di-terthis compound.[13]

  • Preparation : In a flame-dried flask under an inert atmosphere, combine the alcohol (1.0 equiv.), di-terthis compound (1.2 equiv.), and a suitable solvent (e.g., toluene).

  • Catalyst Addition : Add the catalyst (e.g., NaOH, 5 mol%) to the stirred solution.

  • Reaction : Heat the reaction mixture to reflux and monitor for the evolution of hydrogen gas. Continue heating until the starting alcohol is consumed, as determined by TLC or GC analysis.

  • Workup : Cool the reaction mixture to room temperature and filter off the catalyst.

  • Purification : Remove the solvent from the filtrate under reduced pressure and purify the resulting silyl ether product by distillation or column chromatography.

References

A Comprehensive Technical Guide to the Safe Handling, and Storage of t-Butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety, handling, and storage procedures for t-Butylsilane. The information is intended to support laboratory personnel in minimizing risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a flammable organosilicon compound. A clear understanding of its physical and chemical properties is fundamental to its safe handling.

PropertyValueReference
Molecular Formula C4H12Si[1]
Molecular Weight 88.22 g/mol [1]
Appearance Colorless liquid[2]
Boiling Point 129-130 °C (lit.)[2][3]
Melting Point -38 °C (lit.)[2][3]
Flash Point -2.22 °C (closed cup)[3][4]
Density 0.729 g/mL at 25 °C (lit.)[3]
Refractive Index n20/D 1.42 (lit.)[2][3]

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification.

Hazard ClassHazard CategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor.[4]
Skin Irritation2H315: Causes skin irritation.[5]
Eye Irritation2AH319: Causes serious eye irritation.[5]

Signal Word: Danger[4]

Pictograms:

  • Flame (GHS02)[4]

Safe Handling Procedures

Adherence to strict handling protocols is crucial to prevent accidents and exposure.

Engineering Controls
  • Fume Hood: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[7][8]

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment.[7][8]

  • Non-Sparking Tools: Employ non-sparking tools when opening or handling containers.[7]

  • Emergency Equipment: Ensure that safety showers and emergency eyewash stations are readily accessible in the immediate work area.[9][10]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory when working with this compound.

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield. Contact lenses should not be worn.[9][10]
Hand Protection Neoprene or nitrile rubber gloves. Inspect gloves for integrity before each use.[9][10]
Skin and Body Protection A flame-retardant lab coat or chemical-resistant apron worn over long-sleeved clothing and closed-toe shoes. For larger quantities or increased risk of splashing, chemical-resistant coveralls may be necessary.[9][10]
Respiratory Protection If inhalation risk exists despite engineering controls, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[9]
General Hygiene Practices
  • Avoid contact with skin, eyes, and clothing.[7]

  • Do not breathe vapors or mist.[8]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9]

  • Remove contaminated clothing and wash it before reuse.[9]

Storage Procedures

Proper storage of this compound is critical to maintain its stability and prevent hazardous situations.

  • Container: Keep the container tightly closed.[7][9]

  • Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon).[9][10]

  • Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[7]

  • Heat and Ignition Sources: Store away from heat, sparks, open flames, and other ignition sources.[7][9]

  • Incompatible Materials: Avoid storage with oxidizing agents, acids, alkalis, metal salts, and precious metals.[9][10] The product can generate small amounts of hydrogen when exposed to alkalis and protic materials like water and alcohol, especially in the presence of metal salts.[9]

Emergency Procedures

First Aid Measures
  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing. Seek medical attention if you feel unwell.[7][9]

  • Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical advice if skin irritation occurs.[7][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[7]

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[7]

  • Unsuitable Extinguishing Media: Do not use a solid stream of water as it may scatter and spread the fire.[9]

  • Specific Hazards: Irritating fumes and organic acid vapors may be produced in a fire.[9] Vapors are heavier than air and may travel to a source of ignition and flash back.

  • Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[7]

Accidental Release Measures
  • Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (see Section 3.2). Remove all sources of ignition.[7]

  • Environmental Precautions: Prevent the material from entering sewers or public waters.[9]

  • Containment and Cleanup: Absorb the spill with inert material (e.g., sand, earth, vermiculite) and place it in a suitable, labeled container for disposal.[7]

Experimental Protocols and Workflows

While specific experimental protocols will vary, the following diagrams illustrate a generalized workflow for the safe handling of this compound and the logical relationships of its associated hazards.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage a Don PPE b Prepare Fume Hood a->b c Assemble Glassware b->c d Inert Atmosphere Setup c->d e Transfer this compound d->e f Perform Reaction e->f g Quench Reaction f->g h Dispose of Waste g->h i Clean Glassware h->i j Store this compound i->j G cluster_hazards Primary Hazards cluster_conditions Contributing Conditions cluster_outcomes Potential Outcomes a Flammability h Fire/Explosion a->h a->h b Skin Irritation i Dermatitis/Burns b->i c Eye Irritation j Eye Damage c->j d Heat/Sparks/Flames d->a e Contact with Skin/Eyes e->b e->c f Static Discharge f->a g Contact with Incompatibles k Gas Evolution (H2) g->k

References

CAS number and chemical identifiers for t-butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Di-tert-butylsilane (B1239941): Chemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of Di-terthis compound, a versatile organosilicon compound. The document is intended for researchers, scientists, and professionals in drug development and materials science. It covers the chemical identifiers, physicochemical properties, synthesis, and key applications of Di-terthis compound, with a focus on its role in organic synthesis.

Introduction

Di-terthis compound, characterized by the presence of two bulky tert-butyl groups attached to a silicon atom, is a sterically hindered organosilane. This structural feature imparts unique reactivity and stability, making it a valuable reagent in a variety of chemical transformations. It is particularly recognized for its application as a protecting group and as a precursor in the synthesis of silicon-containing polymers. While the term "this compound" can be ambiguous, this guide focuses on Di-terthis compound (CAS No. 30736-07-3), the most prominently documented compound under this general nomenclature. Other related compounds include tert-butyl(silyl)silane and tert-butyltrichlorosilane.

Chemical Identifiers and Physicochemical Properties

The fundamental chemical identifiers and physicochemical properties of Di-terthis compound are summarized in the tables below for easy reference.

Table 1: Chemical Identifiers for Di-terthis compound
IdentifierValue
CAS Number 30736-07-3[1][2]
IUPAC Name Di-terthis compound
Synonyms Bis(1,1-dimethylethyl)silane, Di-t-butylsilane[3]
Molecular Formula C₈H₂₀Si[2]
Molecular Weight 144.33 g/mol [1][2]
InChI InChI=1S/C8H20Si/c1-7(2,3)9-8(4,5)6/h9H2,1-6H3[1]
InChIKey ZLKSBZCITVUTSN-UHFFFAOYSA-N[1]
SMILES CC(C)(C)[SiH2]C(C)(C)C[1]
PubChem CID 2758052
Table 2: Physicochemical Properties of Di-terthis compound
PropertyValue
Appearance Colorless clear liquid[2]
Boiling Point 129-130 °C (lit.)[1][2]
Melting Point -38 °C (lit.)[1][2]
Density 0.729 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.42 (lit.)[1]

Synthesis of Di-terthis compound

An industrially advantageous method for the synthesis of Di-terthis compound involves the reaction of dichlorosilane (B8785471) with a tert-butyl Grignard reagent.[4] This method is favored over routes that utilize highly reactive and hazardous reagents like tert-butyllithium.[4]

Experimental Protocol: Synthesis via Grignard Reaction

The following protocol is a generalized procedure based on established synthesis methods:

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. The flask is maintained under an inert atmosphere (e.g., nitrogen or argon). A solution of tert-butyl chloride in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is added dropwise to the magnesium turnings to initiate the formation of tert-butylmagnesium chloride. The reaction mixture is typically stirred and may require gentle heating to maintain the reaction.

  • Reaction with Dichlorosilane: The prepared Grignard reagent is then reacted with dichlorosilane. Dichlorosilane is added to the reaction mixture, often at a controlled temperature, to prevent side reactions.

  • Work-up and Purification: Upon completion of the reaction, the mixture is worked up to remove unreacted reagents and byproducts. This may involve filtration to remove magnesium salts, followed by distillation of the filtrate to isolate the Di-terthis compound. The purity of the product is typically assessed by gas chromatography (GC).

Synthesis_of_Di_tert_butylsilane cluster_grignard Step 1: Grignard Reagent Formation cluster_reaction Step 2: Reaction with Dichlorosilane cluster_purification Step 3: Work-up and Purification reagent1 tert-Butyl Chloride grignard tert-Butylmagnesium Chloride reagent1->grignard Initiation & Reaction reagent2 Magnesium reagent2->grignard Initiation & Reaction solvent1 Anhydrous THF solvent1->grignard Initiation & Reaction product_crude Crude Di-terthis compound Mixture grignard->product_crude Addition reagent3 Dichlorosilane reagent3->product_crude filtration Filtration product_crude->filtration Remove Mg salts distillation Distillation filtration->distillation final_product Pure Di-terthis compound distillation->final_product

References

Methodological & Application

Application Notes and Protocols: Tert-Butyldimethylsilyl (TBDMS) Ethers as Protecting Groups for Primary Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield. A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. The tert-butyldimethylsilyl (TBDMS or TBS) group is one of the most widely employed protecting groups for hydroxyl functionalities, particularly for primary alcohols.[1][2][3] Its popularity stems from the ease of installation, stability under a broad range of reaction conditions, and the facility of its selective removal.[1][2] This document provides detailed application notes and experimental protocols for the use of the TBDMS group in protecting primary alcohols.

Advantages of the TBDMS Protecting Group

The TBDMS group offers several distinct advantages in organic synthesis:

  • High Selectivity for Primary Alcohols: Due to the steric hindrance of the tert-butyl group, silylation with tert-butyldimethylsilyl chloride (TBDMS-Cl) shows a significant preference for the protection of less sterically hindered primary alcohols over secondary and tertiary alcohols.[4]

  • Robust Stability: TBDMS ethers are stable to a wide array of non-acidic reagents and reaction conditions, including many oxidizing and reducing agents, organometallic reagents (like Grignards and organolithiums), and basic conditions.[1][3][5] The tert-butyldimethylsilyloxy group is approximately 10,000 times more stable towards hydrolysis than the trimethylsilyl (B98337) (TMS) group.[1]

  • Facile and Selective Deprotection: The silicon-oxygen bond of TBDMS ethers can be readily and selectively cleaved under mild conditions, most commonly using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF).[1][6][7] This orthogonality allows for deprotection without affecting other acid or base-labile protecting groups.[8]

Application Notes

Protection of Primary Alcohols

The reaction of an alcohol with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF) is the most common method for the formation of TBDMS ethers.[1][9] The steric bulk of the TBDMS group allows for the selective protection of primary alcohols in the presence of secondary or tertiary alcohols.

Stability of TBDMS Ethers

TBDMS-protected alcohols exhibit remarkable stability across a diverse range of chemical environments, making them highly versatile in complex synthetic routes. They are generally stable to:

  • Aqueous bases[1]

  • Nucleophilic reagents such as Grignard reagents and enolates[9]

  • Many reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄)[9]

  • Oxidizing agents like pyridinium (B92312) chlorochromate (PCC) and those used in Swern oxidations[9]

However, TBDMS ethers are susceptible to cleavage under acidic conditions, although they are significantly more stable than trimethylsilyl (TMS) ethers.[1][10]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using TBDMS-Cl and Imidazole

This protocol describes a general procedure for the silylation of a primary alcohol.

Materials:

  • Primary alcohol

  • Tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Imidazole

  • Anhydrous dimethylformamide (DMF)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add imidazole (2.5 equiv).

  • To this stirred solution, add TBDMS-Cl (1.2 equiv) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired TBDMS ether.

Protocol 2: Deprotection of a TBDMS Ether using Tetrabutylammonium Fluoride (TBAF)

This is the most frequently used method for the cleavage of TBDMS ethers.[1]

Materials:

  • TBDMS-protected alcohol

  • Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.

  • Add the 1.0 M solution of TBAF in THF (1.1-1.5 equiv) to the solution at room temperature.

  • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC.[6]

  • Once the reaction is complete, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the deprotected alcohol.

Protocol 3: Alternative Deprotection using Acetyl Chloride in Methanol (B129727)

This method provides a mild and efficient alternative for the deprotection of TBDMS ethers.[1]

Materials:

  • TBDMS-protected alcohol

  • Anhydrous methanol (MeOH)

  • Acetyl chloride

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a catalytic amount of acetyl chloride to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude product by silica gel column chromatography.

Quantitative Data Summary

Table 1: Representative Yields for the Protection of Primary Alcohols with TBDMS-Cl

Substrate (Primary Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Benzyl alcoholImidazoleDMFRT295Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6190-6191.
1-HexanolImidazoleDMFRT398Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6190-6191.
GeraniolImidazoleDMFRT196Corey, E. J.; Venkateswarlu, A. J. Am. Chem. Soc.1972 , 94, 6190-6191.

Table 2: Comparison of Deprotection Methods for TBDMS Ethers

Deprotection ReagentCatalyst LoadingSolventTemperature (°C)TimeYield (%)Reference
TBAF1.1 equivTHFRT1-2>90[6]
Acetyl ChlorideCatalyticMeOH0 to RT0.5-2>90[1]
Iron(III) Tosylate2.0 mol %MeOHRT2~99[11]
Stannous Chloride1.0 equivEthanolReflux1-280-90
N-IodosuccinimideCatalyticMeOHRT0.5-1>90[1]

Visualizations

Protection_Mechanism ROH R-OH (Primary Alcohol) Intermediate [R-O-Si(Me)₂tBu-Cl]⁻ (Transition State) ROH->Intermediate Nucleophilic Attack TBDMSCl TBDMS-Cl TBDMSCl->Intermediate Imidazole_cat Imidazole (Base) Imidazole_cat->ROH Deprotonation Product R-O-TBDMS (Protected Alcohol) Intermediate->Product Chloride leaves Byproduct Imidazole·HCl Intermediate->Byproduct

Caption: Mechanism of TBDMS protection of a primary alcohol.

Deprotection_Mechanism ROTBDMS R-O-TBDMS Pentavalent_Si [R-O-Si(Me)₂tBu-F]⁻ (Pentavalent Intermediate) ROTBDMS->Pentavalent_Si Fluoride F⁻ (from TBAF) Fluoride->Pentavalent_Si Nucleophilic Attack on Si RO_minus R-O⁻ (Alkoxide) Pentavalent_Si->RO_minus Cleavage of Si-O bond SiF_product F-Si(Me)₂tBu Pentavalent_Si->SiF_product ROH_final R-OH (Alcohol) RO_minus->ROH_final Workup Aqueous Workup Workup->ROH_final

Caption: Mechanism of TBDMS deprotection using fluoride ions.

Experimental_Workflow cluster_protection Protection Step cluster_synthesis Synthetic Transformations cluster_deprotection Deprotection Step start Primary Alcohol protect React with TBDMS-Cl and Imidazole in DMF start->protect purify_protect Workup and Purification protect->purify_protect protected_product TBDMS-Protected Alcohol purify_protect->protected_product reactions Perform Desired Reactions (e.g., Oxidation, Grignard, etc.) protected_product->reactions deprotect React with TBAF in THF reactions->deprotect purify_deprotect Workup and Purification deprotect->purify_deprotect final_product Final Product with Deprotected Alcohol purify_deprotect->final_product

Caption: General workflow for using TBDMS as a protecting group.

References

Application Notes and Protocols for t-Butylsilylation of Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the protection of alcohols using t-butyldimethylsilyl (TBS) and t-butyldiphenylsilyl (TBDPS) ethers. These silyl (B83357) ethers are widely employed as protecting groups in organic synthesis due to their stability under a range of reaction conditions and their facile cleavage.

Introduction

The protection of hydroxyl groups is a critical step in the multi-step synthesis of complex organic molecules. t-Butylsilyl ethers, particularly TBS and TBDPS ethers, are among the most common choices for alcohol protection. Their steric bulk prevents unwanted reactions of the hydroxyl group, and their lipophilicity can aid in the purification of intermediates. The choice between TBS and TBDPS often depends on the required stability, with TBDPS ethers offering greater stability towards acidic conditions.

This application note provides a comparative overview of common silylation conditions and detailed step-by-step protocols for the protection of primary and secondary alcohols.

Data Presentation

The following table summarizes typical reaction conditions and yields for the t-butyldimethylsilylation and t-butyldiphenylsilylation of various alcohol substrates.

Substrate (Alcohol Type)Silylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)
Benzyl Alcohol (Primary)TBS-ClImidazole (B134444)DMF2512~95
1-Hexanol (Primary)TBS-ClImidazoleDMF401298
Cyclohexanol (Secondary)TBS-ClImidazoleDMF251888
Cyclohexanol (Secondary)TBDPS-ClImidazoleDMF251292
Diol (Primary & Secondary)TBDPS-ClImidazoleDMF25-99[1]
Hindered Diol (Secondary)TBS-OTf2,6-LutidineCH₂Cl₂-78199[2]
Primary AlcoholTBS-ClImidazoleDMF00.1790[3]

Experimental Protocols

Protocol 1: General Procedure for the t-Butyldimethylsilylation (TBS Protection) of a Primary Alcohol

This protocol describes the protection of a primary alcohol using t-butyldimethylsilyl chloride and imidazole in dimethylformamide.

Materials:

  • Primary alcohol (1.0 eq)

  • t-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

  • Hexane and Ethyl acetate (B1210297) for chromatography

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq).

  • Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Add imidazole (2.5 eq) to the solution and stir until it is fully dissolved.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add t-butyldimethylsilyl chloride (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure TBS-protected alcohol.

Protocol 2: General Procedure for the t-Butyldiphenylsilylation (TBDPS Protection) of a Secondary Alcohol

This protocol outlines the protection of a secondary alcohol using t-butyldiphenylsilyl chloride and imidazole in dimethylformamide.

Materials:

  • Secondary alcohol (1.0 eq)

  • t-Butyldiphenylsilyl chloride (TBDPS-Cl) (1.2 eq)

  • Imidazole (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether (Et₂O)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous DMF (0.1-0.5 M).

  • Add imidazole (2.5 eq) and stir until dissolved.

  • Add t-butyldiphenylsilyl chloride (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the pure TBDPS-protected alcohol.

Mandatory Visualization

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup cluster_purification Purification cluster_product Final Product Alcohol Alcohol (R-OH) Mixing Mix and Stir at 0°C to RT Alcohol->Mixing TBSCl TBS-Cl TBSCl->Mixing Imidazole Imidazole Imidazole->Mixing DMF DMF (Solvent) DMF->Mixing Quench Quench with NaHCO₃ Mixing->Quench Reaction Complete Extract Extract with Et₂O Quench->Extract Wash Wash with H₂O and Brine Extract->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Chromatography Column Chromatography Concentrate->Chromatography Product TBS-Protected Alcohol (R-OTBS) Chromatography->Product

Caption: Experimental workflow for the t-butyldimethylsilylation of an alcohol.

G cluster_activation Catalyst Activation cluster_silylation Silylation cluster_regeneration Catalyst Regeneration Imidazole Imidazole ActivatedSilyl N-(t-Butyldimethylsilyl)imidazolium Chloride (Reactive Intermediate) Imidazole->ActivatedSilyl Nucleophilic Attack TBSCl TBS-Cl TBSCl->ActivatedSilyl Product TBS-Protected Alcohol (R-OTBS) ActivatedSilyl->Product ImidazoleHCl Imidazolium Chloride ActivatedSilyl->ImidazoleHCl Byproduct Alcohol Alcohol (R-OH) Alcohol->Product Nucleophilic Attack on Si ProtonatedBase Imidazolium Chloride Alcohol->ProtonatedBase Donates Proton RegeneratedImidazole Imidazole ImidazoleHCl->RegeneratedImidazole Deprotonation by another Imidazole molecule Base Imidazole (Base) Base->ProtonatedBase Accepts Proton

Caption: Mechanism of imidazole-catalyzed t-butyldimethylsilylation of an alcohol.

References

Application of Hindered Silanes in Peptide Synthesis and Solid-Phase Chemistry: A Focus on Cation Scavenging

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In modern solid-phase peptide synthesis (SPPS), particularly utilizing the widespread Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy, the final cleavage of the synthesized peptide from the solid support and the simultaneous removal of side-chain protecting groups are critical steps that significantly impact the final product's purity and yield.[1][2] This process is typically achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA).[2][3]

A major challenge during acidic cleavage is the generation of highly reactive carbocations from the cleavage of tert-butyl-based protecting groups (e.g., t-butyl ethers, esters, and urethanes) and from the resin linker itself.[4][5][6] These electrophilic species can lead to undesirable side reactions by alkylating nucleophilic residues within the peptide sequence, such as tryptophan, methionine, cysteine, and tyrosine.[3][7][8] To mitigate these side reactions, "scavengers" are added to the cleavage cocktail to trap the reactive carbocations.[3][4][7]

While the user has inquired specifically about t-butylsilane, a thorough review of the scientific literature and established protocols indicates that its use as a scavenger in peptide synthesis is not widely documented. The industry standards and most extensively studied hindered silane (B1218182) scavengers are triisopropylsilane (B1312306) (TIS) and, to a lesser extent, triethylsilane (TES) .[9][10] This document will focus on the application and protocols for these established hindered silanes, as the principles of their function as cation scavengers are directly applicable to other trialkylsilanes.

Hindered trialkylsilanes, like TIS, are highly effective as "soft" reducing agents that irreversibly quench carbocations through a hydride transfer mechanism.[11] They are particularly valued for being non-odorous alternatives to thiol-based scavengers.[9][10]

Mechanism of Action: Hindered Silanes as Cation Scavengers

During the TFA-mediated cleavage of t-butyl protecting groups, a tert-butyl cation is formed. In the absence of a scavenger, this cation can alkylate sensitive amino acid side chains. Hindered silanes, such as TIS, act by donating a hydride ion to the carbocation, reducing it to an inert hydrocarbon (isobutane in the case of the t-butyl cation) and forming a stable silylester. This reaction is rapid and irreversible, effectively preventing unwanted modifications to the peptide.

G cluster_cleavage TFA-Mediated Cleavage cluster_scavenging Cation Scavenging Peptide-O-tBu Peptide-O-tBu tBu_cation tert-Butyl Cation (CH₃)₃C⁺ Peptide-O-tBu->tBu_cation + TFA Peptide-OH Deprotected Peptide Peptide-O-tBu->Peptide-OH Isobutane Isobutane (CH₃)₃CH tBu_cation->Isobutane + (iPr)₃SiH Alkylated_Peptide Alkylated Peptide (Side Product) tBu_cation->Alkylated_Peptide Side Reaction (No Scavenger) TIS Triisopropylsilane (iPr)₃SiH SilylEster (iPr)₃Si-OCOCF₃ TIS->SilylEster + TFA

Caption: Mechanism of hindered silane scavenging in SPPS.

Quantitative Data: Comparison of Cleavage Cocktails

The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide. Below is a summary of common cleavage cocktails and their typical applications. While precise yield and purity are highly sequence-dependent, this table provides a general guideline for scavenger selection.

Reagent NameComposition (v/v)Key Scavenger(s)Typical ApplicationReference(s)
Standard 95% TFA, 2.5% H₂O, 2.5% TISTIS, WaterGeneral purpose for peptides without sensitive residues like Cys, Met, or Trp.[9][10]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISTIS, Phenol, WaterGood for scavenging trityl groups from Cys, His, Asn, Gln. Does not fully prevent oxidation of Met.[9][12][13]
Reagent K 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% EDTPhenol, Thioanisole, EDTA robust, general-purpose cocktail for peptides containing Cys, Met, Trp, and Tyr.[3][9]
Reducing Mix 94% TFA, 2.5% H₂O, 2.5% EDT, 1% TISEDT, TIS, WaterFor peptides containing Trp, Cys, or Met where reduction of oxidized species is beneficial.[9]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleThioanisole, EDT, AnisoleEffective for peptides with sulfonyl-protected Arginine (Pbf, Pmc) and minimizes side reactions with Trp.[12]

Experimental Protocols

Protocol 1: Standard Cleavage of a Non-Sensitive Peptide from Resin

This protocol is suitable for peptides synthesized on Wang or Rink Amide resins that do not contain sensitive residues such as Cysteine, Methionine, or Tryptophan.

Materials:

  • Peptidyl-resin (e.g., 100 mg)

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% deionized water. Prepare fresh.

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE)

  • 50 mL centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Place the dry peptidyl-resin in a suitable reaction vessel.

  • Wash the resin with DCM (3 x 5 mL) to remove residual DMF and shrink the resin beads.

  • Add the freshly prepared cleavage cocktail to the resin (approximately 5-10 mL per 100 mg of resin).

  • Seal the vessel and allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling. The resin may change color (e.g., to yellow or red), which is normal.[12]

  • Filter the cleavage mixture into a clean 50 mL centrifuge tube.

  • Wash the resin with an additional small volume of fresh TFA (1-2 mL) and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate dropwise to a 10-fold excess of cold MTBE (~40 mL).

  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

  • Centrifuge the suspension at 3000-4000 rpm for 5 minutes.

  • Decant the supernatant and wash the peptide pellet with cold MTBE (2 x 20 mL).

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Proceed with purification (e.g., RP-HPLC) and characterization (e.g., Mass Spectrometry).

G A Start: Dry Peptidyl-Resin B Wash with DCM (3x) A->B C Add Cleavage Cocktail (TFA/TIS/H₂O) B->C D React for 2-3 hours at RT C->D E Filter to collect filtrate D->E F Wash resin with fresh TFA E->F G Precipitate peptide in cold MTBE F->G H Centrifuge and collect pellet G->H I Wash pellet with cold MTBE (2x) H->I J Dry crude peptide I->J K End: Crude Peptide for Purification J->K

Caption: Workflow for standard peptide cleavage.

Protocol 2: Cleavage of a Peptide Containing Sensitive Residues (Trp, Cys, Met)

This protocol utilizes a more complex scavenger mixture to protect sensitive amino acid residues from alkylation and oxidation.

Materials:

  • Peptidyl-resin containing sensitive residues (e.g., 100 mg)

  • Cleavage Cocktail (e.g., Reagent K): 82.5% TFA, 5% Phenol, 5% H₂O, 5% Thioanisole, 2.5% 1,2-ethanedithiol (B43112) (EDT). Prepare fresh in a fume hood.

  • Dichloromethane (DCM)

  • Cold methyl tert-butyl ether (MTBE)

  • 50 mL centrifuge tubes

  • Reaction vessel with a sintered glass filter

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the freshly prepared Reagent K cleavage cocktail to the resin (approximately 5-10 mL per 100 mg of resin).

  • Seal the vessel and react for 2-4 hours at room temperature. Peptides with multiple arginine residues may require longer reaction times.[3]

  • Proceed with steps 5 through 12 from Protocol 1.

Conclusion

The use of hindered silanes, particularly triisopropylsilane, as cation scavengers is a cornerstone of modern Fmoc/tBu solid-phase peptide synthesis. These reagents effectively prevent deleterious side reactions caused by carbocations generated during acidic cleavage, leading to higher purity and yield of the final peptide product. While this compound itself is not a commonly cited reagent for this purpose, the principles and protocols outlined for TIS provide a robust framework for any researcher or drug development professional working in the field of peptide chemistry. The selection of an appropriate cleavage cocktail, tailored to the specific amino acid composition of the target peptide, remains a critical parameter for successful synthesis.

References

Application of tert-Butyl Silyl Ethers in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the intricate field of natural product synthesis, the strategic use of protecting groups is paramount to achieving high yields and stereoselectivity. Among the most versatile and widely employed protecting groups for hydroxyl functionalities are the tert-butyl-containing silyl (B83357) ethers, notably tert-butyldimethylsilyl (TBS or TBDMS) and tert-butyldiphenylsilyl (TBDPS) ethers. These groups offer a tunable range of stability, allowing for the selective protection and deprotection of alcohols in the presence of other sensitive functional groups. Their steric bulk enables regioselective protection of less hindered hydroxyls, a feature frequently exploited in the synthesis of complex polyhydroxylated natural products.[1] This document provides a detailed overview of their application, including experimental protocols and comparative data.

The TBS group, introduced by E.J. Corey, is prized for its robustness under a variety of non-acidic conditions and its straightforward removal with fluoride-based reagents.[2][3] The TBDPS group, developed by Hanessian and Lavallée, offers enhanced stability to acidic conditions and greater selectivity for primary alcohols due to its increased steric hindrance.[4] The differential stability of these and other silyl ethers allows for orthogonal protection strategies, a cornerstone of modern synthetic chemistry.[1][5]

Key Properties and Applications
  • tert-Butyldimethylsilyl (TBS) Ethers: Widely used for the protection of primary and secondary alcohols.[6] They are stable to a wide range of reagents and conditions, including basic and organometallic reagents.[7] Cleavage is most commonly achieved using fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF) or under acidic conditions.[2][8] The steric bulk of the TBS group allows for selective protection of primary over secondary alcohols.[1]

  • tert-Butyldiphenylsilyl (TBDPS) Ethers: Offer greater stability compared to TBS ethers, particularly under acidic conditions.[4] This increased stability is attributed to the greater steric bulk of the two phenyl groups on the silicon atom.[4] TBDPS ethers are often used to protect primary alcohols in the presence of secondary alcohols and are more resistant to acidic hydrolysis than TBS ethers.[4][9] Deprotection typically requires fluoride reagents, often under more forcing conditions than for TBS ethers.[9]

Comparative Stability of Common Silyl Ethers

The strategic deployment of silyl ethers in a synthetic route hinges on their relative stabilities. An understanding of this hierarchy allows for selective deprotection sequences.

  • Relative Stability to Acidic Hydrolysis: TMS < TES < TBS < TIPS < TBDPS [1]

  • Relative Stability to Fluoride-Mediated Cleavage: TMS < TES < TIPS < TBS < TBDPS [1]

G cluster_acid Acidic Conditions (Increasing Stability) cluster_fluoride Fluoride Conditions (Increasing Stability) TMS_acid TMS TES_acid TES TMS_acid->TES_acid TBS_acid TBS TES_acid->TBS_acid TIPS_acid TIPS TBS_acid->TIPS_acid TBDPS_acid TBDPS TIPS_acid->TBDPS_acid TMS_fluoride TMS TES_fluoride TES TMS_fluoride->TES_fluoride TIPS_fluoride TIPS TES_fluoride->TIPS_fluoride TBS_fluoride TBS TIPS_fluoride->TBS_fluoride TBDPS_fluoride TBDPS TBS_fluoride->TBDPS_fluoride

Diagram 1: Relative Stability of Silyl Ethers.

Experimental Protocols

The following sections provide detailed, generalized protocols for the protection of alcohols as TBS and TBDPS ethers and their subsequent deprotection.

Protocol 1: Protection of a Primary Alcohol with TBSCl

This protocol describes a standard procedure for the silylation of a primary alcohol using tert-butyldimethylsilyl chloride (TBSCl) and imidazole (B134444).

G start Dissolve Alcohol (1.0 eq) in anhydrous DMF add_reagents Add Imidazole (2.5 eq) and TBSCl (1.2 eq) start->add_reagents stir Stir at room temperature (Monitor by TLC) add_reagents->stir quench Quench with H₂O stir->quench extract Extract with Et₂O or EtOAc quench->extract wash Wash organic layer with brine, dry over MgSO₄ extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify by flash column chromatography concentrate->purify

Diagram 2: TBS Protection Workflow.

Methodology:

  • To a solution of the alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF), add imidazole (2.5 equivalents) and TBSCl (1.2 equivalents) at room temperature.[2][8]

  • Stir the reaction mixture at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). For more hindered alcohols, heating to 50 °C may be necessary.[8]

  • Upon completion, add water to the reaction mixture and extract with a suitable organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure TBS ether.[8]

Protocol 2: Protection of a Primary Alcohol with TBDPSCl

This protocol details the silylation of a primary alcohol using the more sterically demanding tert-butyldiphenylsilyl chloride (TBDPSCl).

Methodology:

  • Dissolve the alcohol (1.0 equivalent) in anhydrous DMF under an argon atmosphere.[9]

  • Add TBDPSCl (1.2 equivalents) and imidazole (2.5 equivalents) to the solution at room temperature.[9]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC until the starting material is consumed.[9]

  • Quench the reaction by adding a small amount of methanol (B129727).

  • Co-evaporate the reaction mixture with toluene (B28343) to remove DMF.

  • Dissolve the residue in ethyl acetate or dichloromethane, and wash successively with 1.0 M aqueous HCl, water, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the residue by silica gel column chromatography to obtain the desired TBDPS ether.[9]

Protocol 3: Deprotection of Silyl Ethers

The choice of deprotection conditions is critical for achieving selectivity in molecules with multiple protected hydroxyl groups.

A. Fluoride-Mediated Deprotection (General for TBS and TBDPS)

This is the most common method for cleaving silyl ethers.

Methodology:

  • To a solution of the silyl ether in tetrahydrofuran (B95107) (THF), add a solution of tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.5-3.0 equivalents) at room temperature.[2][8]

  • Stir the mixture at room temperature for a duration that can range from 1 to 18 hours, depending on the stability of the silyl ether. Monitor the reaction by TLC.[8]

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash column chromatography to isolate the deprotected alcohol.[8] Note: The basicity of TBAF can sometimes lead to side reactions. Buffering with acetic acid may be necessary for base-sensitive substrates.[1]

B. Acid-Catalyzed Deprotection (Primarily for TBS)

This method is effective for TBS ethers and can be selective in the presence of more acid-stable TBDPS ethers.

Methodology:

  • Dissolve the TBS ether in a mixture of acetic acid, THF, and water (e.g., a 3:1:1 ratio).

  • Stir the solution at room temperature, monitoring the reaction by TLC.

  • Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify by column chromatography.

C. Selective Deprotection using Catalytic Acetyl Chloride

A mild method for the cleavage of both TBS and TBDPS ethers, which can exhibit chemoselectivity.[10][11]

Methodology:

  • Dissolve the silyl ether in dry methanol and cool the solution to 0 °C.

  • Add a catalytic amount of acetyl chloride (e.g., 0.15 equivalents) dropwise.[10] This in situ generates dry HCl.[10]

  • Stir the reaction at 0 °C to room temperature for 5 minutes to several hours, depending on the substrate.[10][11]

  • Monitor the reaction by TLC. Upon completion, neutralize with solid NaHCO₃, filter, and concentrate the filtrate.

  • The resulting alcohol can be purified by column chromatography. This method has been shown to be compatible with other protecting groups like acetyl, benzyl, and esters.[10]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the protection and deprotection of hydroxyl groups using tert-butyl silyl ethers.

Table 1: Conditions for Silyl Ether Formation (Protection)
Silyl EtherReagentBaseSolventTemperature (°C)Time (h)Typical Yield (%)Ref.
TBS TBSClImidazoleDMF25 - 501 - 17>95[2][8]
TBS TBS-OTf2,6-LutidineCH₂Cl₂0 - 250.5 - 2>90[6]
TBDPS TBDPSClImidazoleDMF252 - 12>90[9]
TBDPS TBDPSClPyridine/DMAPCH₂Cl₂254 - 16>85[4]
Table 2: Conditions for Silyl Ether Cleavage (Deprotection)
Silyl EtherReagentSolventTemperature (°C)TimeTypical Yield (%)Ref.
TBS TBAF (1 M in THF)THF251 - 18 h>95[8]
TBS AcOH/H₂O/THFAcOH/H₂O/THF2512 - 24 h>90[2]
TBS/TBDPS AcCl (cat.)MeOH0 - 255 min - 2 h90 - 98[10][11]
TBS HClMeOH250.5 - 2 h>95[6]
TBDPS TBAF (1 M in THF)THF2512 - 48 h>90[9]
TBS KHF₂MeOH251 - 5 h>90[2]

References

t-Butylsilane Derivatives as Precursors for Chemical Vapor Deposition (CVD)

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

While t-butylsilane itself is not a commonly cited precursor in chemical vapor deposition (CVD) literature, its derivatives, primarily bis(tert-butylamino)silane (BTBAS) and di-terthis compound (B1239941) , have emerged as significant precursors for the deposition of high-quality silicon nitride (SiNₓ) and silicon carbide (SiC) thin films, respectively. These organosilicon compounds offer advantages over traditional precursors like silane (B1218182) (SiH₄) and dichlorosilane (B8785471) (SiH₂Cl₂), including improved safety profiles and the ability to deposit films at lower temperatures.

This document provides detailed application notes and experimental protocols for the use of BTBAS and di-terthis compound in CVD processes, targeted at researchers and professionals in materials science and drug development who utilize thin-film deposition technologies.

I. Bis(tert-butylamino)silane (BTBAS) for Silicon Nitride (SiNₓ) Deposition

Bis(tert-butylamino)silane (C₈H₂₂N₂Si) is a liquid precursor widely used for the low-pressure chemical vapor deposition (LPCVD) and plasma-enhanced atomic layer deposition (PEALD) of silicon nitride films. Its use allows for deposition at temperatures significantly lower than conventional methods, making it suitable for applications with limited thermal budgets.[1]

A. Key Applications
  • Gate spacers in microelectronics: The excellent conformality and electrical insulation of BTBAS-derived SiNₓ make it ideal for creating gate spacers in transistors.[2]

  • Encapsulation and passivation layers: These films provide robust barriers against moisture and chemical attack for sensitive electronic and biomedical devices.

  • Etch stop layers: The different etch characteristics of SiNₓ compared to silicon dioxide allow for precise patterning in semiconductor manufacturing.[1]

B. Quantitative Data: Film Properties vs. Deposition Temperature

The properties of silicon nitride films deposited using BTBAS are highly dependent on the deposition temperature. The following table summarizes key quantitative data from literature for plasma-assisted atomic layer deposition (PA-ALD).

Deposition Temperature (°C)Growth Per Cycle (Å/cycle)N/Si RatioMass Density (g/cm³)Refractive IndexWet Etch Rate (nm/min) in dilute HF
100~0.82.3 ± 0.1--High
200~0.7--1.75 ± 0.03-
300~0.61.5 ± 0.12.6 ± 0.11.85 ± 0.03~10
400~0.551.4 ± 0.12.8 ± 0.11.92 ± 0.03~1
500~0.51.4 ± 0.12.9 ± 0.11.96 ± 0.03~1

Data compiled from multiple sources.[3][4][5] Note that specific values can vary based on other process parameters such as plasma power and precursor flow rates.

C. Experimental Protocol: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol outlines a general procedure for depositing SiNₓ films using BTBAS in a PEALD reactor.

1. Substrate Preparation:

  • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers).
  • Load the substrate into the ALD reaction chamber.

2. Reactor Setup and Pre-deposition:

  • Heat the substrate to the desired deposition temperature (e.g., 400 °C).
  • Maintain the BTBAS precursor bubbler at a constant temperature (e.g., 50 °C) to ensure consistent vapor pressure.
  • Heat the precursor delivery lines to a temperature above the bubbler temperature (e.g., 100 °C) to prevent condensation.
  • Flow an inert carrier gas (e.g., Argon) through the bubbler to transport the BTBAS vapor to the chamber.

3. Deposition Cycle: The PEALD process consists of a sequence of self-limiting surface reactions. One cycle typically includes the following four steps:

  • Step 1: BTBAS Pulse: Introduce BTBAS vapor into the reaction chamber for a set duration (e.g., 150 ms). The precursor will adsorb and react with the substrate surface.
  • Step 2: Purge: Purge the chamber with an inert gas (e.g., Argon or Nitrogen) for a defined time (e.g., 3 seconds) to remove any unreacted precursor and gaseous byproducts.
  • Step 3: N₂ Plasma Exposure: Introduce nitrogen gas and ignite a plasma for a specific duration (e.g., 10 seconds). The plasma reacts with the adsorbed precursor layer to form a silicon nitride monolayer.
  • Step 4: Purge: Purge the chamber again with an inert gas to remove reaction byproducts from the plasma step.

4. Film Thickness:

  • Repeat the deposition cycle until the desired film thickness is achieved. The final thickness is determined by the number of cycles multiplied by the growth per cycle.

5. Post-Deposition:

  • Cool down the reactor under an inert atmosphere.
  • Remove the coated substrate for characterization.

D. Visualization: PEALD Workflow

PEALD_Workflow cluster_cycle PEALD Cycle BTBAS_Pulse 1. BTBAS Pulse Purge1 2. Inert Gas Purge BTBAS_Pulse->Purge1 Adsorption Plasma 3. N2 Plasma Exposure Purge1->Plasma Purge2 4. Inert Gas Purge Plasma->Purge2 Reaction Purge2->BTBAS_Pulse Next Cycle Start Start Substrate_Prep Substrate Preparation Start->Substrate_Prep End End Reactor_Setup Reactor Setup Substrate_Prep->Reactor_Setup Deposition Deposition Cycles Reactor_Setup->Deposition Deposition->BTBAS_Pulse Cooldown Cooldown & Unload Deposition->Cooldown Cooldown->End

Caption: Workflow for Plasma-Enhanced Atomic Layer Deposition of SiNₓ using BTBAS.

II. Di-terthis compound for Silicon Carbide (SiC) Deposition

Di-terthis compound is a liquid precursor that has been investigated for the chemical vapor deposition of silicon carbide films. While less common than other SiC precursors, it offers the potential for lower deposition temperatures compared to traditional silane/hydrocarbon mixtures.

A. Key Applications
  • Protective Coatings: SiC films provide excellent hardness, wear resistance, and chemical inertness, making them suitable for coating components in harsh environments.

  • Optical Components: The high refractive index and transparency of SiC in certain wavelength ranges are beneficial for optical applications.

  • Semiconductor Devices: SiC is a wide-bandgap semiconductor with applications in high-power and high-frequency electronics.

B. Experimental Protocol: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Carbide

This protocol provides a general outline for the deposition of SiC films using di-terthis compound in an LPCVD system.

1. Substrate Preparation:

  • Clean the desired substrate (e.g., silicon wafer, graphite) to remove any surface contaminants.
  • Load the substrate onto the susceptor in the LPCVD reactor.

2. Reactor Setup and Pre-deposition:

  • Evacuate the reactor to a base pressure in the mTorr range.
  • Heat the substrate to the desired deposition temperature (typically in the range of 600-800°C).
  • Heat the di-terthis compound precursor in a bubbler to a controlled temperature to establish a stable vapor pressure.
  • Use a carrier gas (e.g., hydrogen or argon) to transport the precursor vapor into the reaction chamber.

3. Deposition:

  • Introduce the di-terthis compound vapor and carrier gas mixture into the reactor at a controlled flow rate.
  • Maintain a constant deposition pressure (e.g., 100 mTorr to 1 Torr) and temperature for the duration of the deposition.
  • The precursor will thermally decompose on the hot substrate surface, leading to the formation of a SiC film.

4. Post-Deposition:

  • Stop the precursor flow and cool the reactor to room temperature under a continuous flow of inert gas.
  • Vent the chamber and remove the coated substrate for analysis.

C. Visualization: LPCVD Logical Diagram

LPCVD_Process cluster_gas_delivery Gas Delivery System cluster_reactor LPCVD Reactor cluster_exhaust Exhaust System Precursor Di-terthis compound (liquid) MFC Mass Flow Controllers Precursor->MFC Carrier_Gas Carrier Gas (H2 or Ar) Carrier_Gas->MFC Substrate Substrate MFC->Substrate Precursor Vapor Heater Heater Heater->Substrate Pump Vacuum Pump Substrate->Pump Unreacted Gases & Byproducts Byproducts Gaseous Byproducts Pump->Byproducts

Caption: Logical diagram of a Low-Pressure Chemical Vapor Deposition system for SiC.

III. Safety and Handling

Both bis(tert-butylamino)silane and di-terthis compound are hazardous chemicals and must be handled with appropriate safety precautions.

PrecursorKey HazardsRecommended Handling
Bis(tert-butylamino)silane (BTBAS) Highly flammable liquid and vapor.[6] In contact with water, it releases flammable gases which may ignite spontaneously.[6] Causes severe skin burns and eye damage.[6][7] Harmful if swallowed.[7]Handle under an inert gas atmosphere.[6] Keep away from heat, sparks, and open flames.[7] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[7] Ensure good ventilation or work in a fume hood.[6]
Di-terthis compound Highly flammable liquid and vapor.Keep away from heat and sources of ignition.[8] Store in a tightly closed container in a dry, well-ventilated place.[8] Use non-sparking tools.[9] Wear appropriate PPE, including safety glasses and gloves.

First Aid Measures:

  • Skin Contact: Immediately wash with plenty of water and soap.[6] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

IV. Conclusion

Derivatives of this compound, specifically bis(tert-butylamino)silane and di-terthis compound, are valuable precursors for the chemical vapor deposition of silicon nitride and silicon carbide thin films. Their use enables lower deposition temperatures and can provide high-quality films for a variety of applications in microelectronics and materials science. Adherence to strict safety protocols is essential when handling these reactive and hazardous compounds. The experimental protocols provided herein offer a foundation for researchers to develop specific deposition processes tailored to their needs.

References

Application Notes and Protocols for Low-Temperature Silicon nitride Deposition Using Bis(tert-butylamino)silane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Silicon nitride (SiNₓ) thin films are critical materials in a variety of advanced applications, including nanoelectronics, optoelectronics, and as encapsulation layers for sensitive devices. The drive towards lower thermal budgets in device fabrication has spurred the development of low-temperature deposition techniques. Bis(tert-butylamino)silane (BTBAS) has emerged as a key precursor for depositing high-quality silicon nitride films at temperatures significantly lower than traditional methods. These application notes provide detailed protocols and compiled data for the low-temperature deposition of SiNₓ using BTBAS via Plasma-Enhanced Atomic Layer Deposition (PEALD) and Low-Pressure Chemical Vapor Deposition (LPCVD).

Data Presentation

The following tables summarize quantitative data from various studies on low-temperature SiNₓ deposition using BTBAS, offering a comparative overview of process parameters and resulting film properties.

Table 1: Process Parameters and Film Properties for PEALD of Silicon Nitride Using BTBAS and N₂ Plasma

Deposition Temperature (°C)Plasma Exposure Time (s)Plasma Pressure (mTorr)Growth Per Cycle (Å/cycle)Refractive IndexMass Density (g/cm³)N/Si RatioWet Etch Rate (nm/min) in dilute HF
Room Temperature - 200Variable (Longer times improve quality)13 - 40~0.32 - 0.151.75 - 1.9~2.7>1.4>1
300-40-----
400-40-~1.962.8 - 2.9~1.4~1
500-40~0.151.96 ± 0.032.9 ± 0.11.4 ± 0.1<1

Data compiled from multiple sources.[1][2][3][4]

Table 2: Influence of Deposition Temperature on PEALD SiNₓ Film Composition

Deposition Temperature (°C)N/Si RatioCarbon Content (at. %)Oxygen Content (at. %)Hydrogen Content (at. %)
85----
155UnaffectedIncreases with lower temp.Low (≤5)Increases with lower temp.
275Unaffected< 2Low (≤5)-
400~1.4< 2Low (≤5)-
5001.4 ± 0.1-Low (≤5)-

Data indicates trends observed across different studies.[1][5]

Table 3: Process Parameters and Film Properties for LPCVD of Silicon Nitride Using BTBAS and Ammonia (B1221849) (NH₃)

Deposition Temperature (°C)Deposition Rate (Å/min)Film Thickness Variation (1-sigma)Carbon IncorporationHydrogen Incorporation
550 - 6004 - 30< 2%SubstantialSubstantial

This process generally results in films with higher carbon and hydrogen content compared to higher temperature dichlorosilane-based processes.[6][7]

Experimental Protocols

Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride

This protocol describes a typical PEALD process for depositing SiNₓ films using BTBAS and a nitrogen plasma.

1. Substrate Preparation:

  • Start with clean, dry substrates (e.g., silicon wafers).

  • Perform a standard RCA clean or a piranha etch followed by a deionized (DI) water rinse and nitrogen blow-dry to ensure a pristine surface.

  • Load the substrates into the ALD reactor load-lock.

2. Reactor Setup and Pre-deposition:

  • The ALD reactor should consist of a heated substrate stage, a precursor delivery system for BTBAS, a remote inductively coupled plasma (ICP) source for nitrogen, and a vacuum pumping system.[1]

  • Heat the BTBAS precursor to a temperature that provides adequate vapor pressure (e.g., 40-70°C).

  • Set the reactor chamber wall temperature to prevent precursor condensation (e.g., 150°C).[8]

  • Set the desired substrate deposition temperature (e.g., 200-500°C).[1][2]

  • Pump the chamber down to the base pressure.

3. Deposition Cycle: The ALD cycle consists of four sequential steps:

  • Step 1: BTBAS Pulse: Introduce BTBAS vapor into the reactor chamber for a set duration (e.g., 150 ms). The precursor adsorbs onto the substrate surface.[5]

  • Step 2: Purge 1: Purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted BTBAS and gaseous byproducts. A sufficiently long purge time is crucial for true ALD growth (e.g., >2 s).[5]

  • Step 3: N₂ Plasma Exposure: Introduce N₂ gas into the plasma source and ignite the plasma for a specific duration (e.g., 5-20 s). The reactive nitrogen species react with the adsorbed BTBAS layer to form silicon nitride.

  • Step 4: Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts and excess nitrogen species.

4. Film Deposition:

  • Repeat the deposition cycle (Steps 1-4) until the desired film thickness is achieved. The film thickness is linearly proportional to the number of cycles.[1]

5. Post-Deposition:

  • Cool down the reactor under vacuum or in an inert atmosphere.

  • Remove the coated substrates from the reactor.

6. Characterization:

  • Thickness and Refractive Index: Use spectroscopic ellipsometry.

  • Composition: Use X-ray Photoelectron Spectroscopy (XPS) or Rutherford Backscattering Spectrometry (RBS).

  • Density: Can be inferred from X-ray Reflectivity (XRR) or calculated from RBS data.

  • Wet Etch Rate: Immerse a sample in a dilute hydrofluoric acid solution (e.g., 100:1 H₂O:HF) and measure the change in thickness over time.

Protocol 2: Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride

This protocol outlines a batch LPCVD process for SiNₓ deposition using BTBAS and ammonia.

1. Substrate Preparation:

  • Prepare and clean substrates as described in the PEALD protocol.

  • Load the substrates into a quartz boat for a horizontal or vertical batch furnace.

2. Furnace Setup and Pre-deposition:

  • The LPCVD system consists of a multi-zone furnace, a vacuum pumping system, and gas delivery lines for BTBAS and ammonia (NH₃).

  • Heat the BTBAS precursor to generate sufficient vapor pressure.

  • Pump the furnace tube down to the base pressure.

  • Ramp up the furnace to the desired deposition temperature (e.g., 550-600°C).[6]

3. Deposition Process:

  • Introduce a continuous flow of BTBAS and NH₃ into the furnace tube. Typical flow rates might be in the range of 0.05 to 2.0 g/min for BTBAS.[9]

  • Maintain a constant pressure within the furnace during deposition.

  • The deposition time will determine the final film thickness. Deposition rates can range from 4-30 Å/min.[6]

4. Post-Deposition:

  • Stop the precursor and reactant gas flows.

  • Allow the furnace to cool down under a nitrogen purge or vacuum.

  • Unload the substrates once they have reached a safe handling temperature.

5. Characterization:

  • Perform film characterization as described in the PEALD protocol.

Visualizations

G cluster_prep Substrate Preparation cluster_dep Deposition Process cluster_post Post-Deposition & Characterization sub_clean Substrate Cleaning (e.g., RCA, Piranha) sub_load Load into Reactor sub_clean->sub_load reactor_setup Reactor Setup (Temp, Pressure) sub_load->reactor_setup deposition Film Deposition (PEALD or LPCVD) reactor_setup->deposition unload Unload Substrates deposition->unload characterize Film Characterization (Ellipsometry, XPS, etc.) unload->characterize

Experimental workflow for SiNₓ deposition.

G cluster_cycle PEALD Cycle btbas_pulse 1. BTBAS Pulse (Precursor Adsorption) purge1 2. Inert Gas Purge btbas_pulse->purge1 Remove excess precursor plasma 3. N₂ Plasma Exposure (Surface Reaction) purge1->plasma purge2 4. Inert Gas Purge plasma->purge2 Remove reaction byproducts purge2->btbas_pulse Start next cycle end_node End purge2->end_node Desired thickness achieved start Start start->btbas_pulse

PEALD cycle for silicon nitride deposition.

References

Synthesis of Silicon Carbide Films Using Di-tert-butylsilane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of silicon carbide (SiC) films via a plasma-enhanced chemical vapor deposition (PECVD) process utilizing di-tert-butylsilane (B1239941) as a single-source precursor. Di-terthis compound is an air-stable, non-corrosive liquid, which offers a safer alternative to the flammable and toxic silane (B1218182) gas commonly used in SiC deposition.[1] Its use as a single-source precursor eliminates the need for an additional carbon source gas.[1]

Overview of the Deposition Process

The synthesis of silicon carbide films from di-terthis compound is achieved through a plasma-enhanced chemical vapor deposition (PECVD) process. In this method, di-terthis compound vapor is introduced into a reaction chamber containing the substrate. A plasma is then generated to excite the precursor gas, leading to its decomposition and the subsequent deposition of a silicon carbide film on the substrate surface.[1] This process can be conducted at relatively low temperatures, making it suitable for temperature-sensitive substrates.

Experimental Data

The following tables summarize the key experimental parameters for the deposition of SiC films using di-terthis compound in a PECVD system, as derived from established processes.[1]

Table 1: General Deposition Parameters

ParameterRangeUnit
PrecursorDi-terthis compound-
Substrate Temperature100 - 400°C
Chamber Pressure0.01 - 10torr
Plasma Power (DC or RF)10 - 500Watts
Di-terthis compound Flow Rate10 - 400sccm
Deposition Rate10 - 500Ångstroms/minute

Table 2: Optimized Deposition Parameters

ParameterValueUnit
Substrate Temperature200 - 300°C
Chamber Pressure0.5 - 5torr
Di-terthis compound Flow Rate20 - 200sccm

Experimental Protocol: PECVD of SiC Films

This protocol outlines the step-by-step procedure for the deposition of silicon carbide films using di-terthis compound in a PECVD reactor.

3.1. Materials and Equipment

  • PECVD Reactor System

  • Substrate (e.g., Silicon wafer)

  • Di-terthis compound precursor

  • Gas delivery system with mass flow controllers

  • Vacuum pump

  • Plasma source (RF or DC)

  • Substrate heater

  • Appropriate safety equipment (gloves, safety glasses, lab coat)

3.2. Substrate Preparation

  • Clean the substrate using a standard cleaning procedure appropriate for the substrate material (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants.

  • Dry the substrate thoroughly, for example, by blowing with dry nitrogen.

  • Load the cleaned substrate into the PECVD reaction chamber.

3.3. Deposition Procedure

  • Evacuate the reaction chamber to a base pressure typically in the range of 10⁻⁶ to 10⁻⁷ torr to ensure a clean deposition environment.

  • Heat the substrate to the desired deposition temperature, as specified in Table 1 or 2.[1]

  • Introduce di-terthis compound vapor into the reaction chamber at a controlled flow rate using a mass flow controller.[1]

  • Once the gas flow and temperature are stable, ignite the plasma by applying the specified power to the plasma source.[1]

  • Maintain these conditions for the desired deposition time to achieve the target film thickness. The deposition rate can be used to estimate the required time.[1]

  • After the deposition is complete, turn off the plasma source and stop the precursor gas flow.

  • Allow the substrate to cool down to near room temperature under vacuum.

  • Vent the chamber with an inert gas (e.g., nitrogen) to atmospheric pressure.

  • Remove the coated substrate for characterization.

Visualizing the Workflow and a Conceptual Reaction Pathway

The following diagrams illustrate the experimental workflow for the PECVD of SiC films and a simplified conceptual representation of the precursor decomposition and film formation.

G cluster_prep Substrate Preparation cluster_pecvd PECVD Process cluster_post Post-Deposition Clean Clean Substrate Dry Dry Substrate Clean->Dry Load Load into PECVD Dry->Load Evacuate Evacuate Chamber Load->Evacuate Heat Heat Substrate Evacuate->Heat Gas_In Introduce Di-terthis compound Heat->Gas_In Plasma Ignite Plasma Gas_In->Plasma Deposit Film Deposition Plasma->Deposit Cool Cool Down Deposit->Cool Vent Vent Chamber Cool->Vent Unload Unload Substrate Vent->Unload Characterize Characterize Film Unload->Characterize

Experimental workflow for SiC film deposition.

G precursor Di-terthis compound Vapor plasma Plasma Excitation precursor->plasma radicals Reactive Si and C Species plasma->radicals surface_reactions Surface Adsorption & Reaction radicals->surface_reactions film SiC Film Growth surface_reactions->film byproducts Gaseous Byproducts surface_reactions->byproducts

Conceptual pathway for SiC film formation.

References

Application Notes and Protocols: t-Butylsilane as a Mild Reducing Agent in Organic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organosilanes are versatile and mild reducing agents in organic synthesis, offering an alternative to traditional metal hydride reagents. Among these, sterically hindered silanes such as di- and tri-substituted t-butylsilanes have demonstrated unique reactivity and selectivity, particularly in the reduction of cyclic ketones. The bulky t-butyl groups influence the stereochemical outcome of the reduction, often favoring the formation of the thermodynamically less stable alcohol isomer. This characteristic makes them valuable reagents in stereoselective synthesis, where precise control over the stereochemistry of hydroxyl groups is crucial.

These application notes provide a detailed overview of the use of t-butylsilane derivatives as mild reducing agents, focusing on the stereoselective reduction of substituted cyclohexanones. Experimental protocols, quantitative data, and mechanistic considerations are presented to guide researchers in the effective application of these reagents.

Applications

The primary application of this compound derivatives as mild reducing agents is in the stereoselective reduction of cyclic ketones . Specifically, di-terthis compound (B1239941) and tri-terthis compound, in the presence of a strong acid like trifluoroacetic acid (TFA), have been shown to reduce substituted cyclohexanones to their corresponding alcohols with a preference for the formation of the axial alcohol (the thermodynamically less stable cis isomer).[1] This is in contrast to less sterically demanding silanes, such as triethylsilane, which typically favor the formation of the more stable equatorial alcohol (trans isomer).

This selectivity is attributed to the steric bulk of the t-butyl groups on the silane (B1218182), which dictates the trajectory of the hydride delivery to the carbonyl carbon.

Quantitative Data Summary

The stereoselectivity of the reduction of 4-tert-butylcyclohexanone (B146137) with various silanes is summarized in the table below. The data highlights the influence of the steric bulk of the silane on the product distribution.

EntryKetone SubstrateReducing AgentAcidProduct Ratio (cis:trans)Yield of cis-trifluoroacetateReference
14-tert-Butylcyclohexanonedi-terthis compoundTrifluoroacetic AcidPredominantly cis67%[1]
24-tert-Butylcyclohexanonetri-terthis compoundTrifluoroacetic AcidPredominantly cisNot specified[1]
34-tert-Butylcyclohexanonedi-tert-butylmethylsilaneTrifluoroacetic AcidPredominantly cisNot specified[1]
44-tert-ButylcyclohexanonetriethylsilaneTrifluoroacetic AcidPredominantly transNot applicable[1]
54-tert-ButylcyclohexanonedimethylphenylsilaneTrifluoroacetic AcidPredominantly transNot applicable[1]

Experimental Protocols

Protocol 1: Stereoselective Reduction of 4-tert-Butylcyclohexanone with di-terthis compound

This protocol is based on the findings of Doyle and West for the acid-catalyzed reduction of alkyl-substituted cyclohexanones.[1]

Materials:

  • 4-tert-Butylcyclohexanone

  • di-terthis compound

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (2.0 eq) to the stirred solution.

  • To this mixture, add di-terthis compound (1.5 eq) dropwise via a syringe.

  • Allow the reaction mixture to stir at 0 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, which is the trifluoroacetate (B77799) ester of the corresponding alcohol.

  • The trifluoroacetate ester can be hydrolyzed to the alcohol by standard procedures if desired (e.g., treatment with a mild base).

Mechanistic Insight and Visualization

The stereochemical outcome of the reduction is determined by the pathway of hydride transfer from the silane to the protonated carbonyl. In the case of bulky silanes like di-terthis compound, the hydride transfer is believed to occur from the axial direction to avoid steric hindrance between the bulky silane and the axial hydrogens of the cyclohexane (B81311) ring.

Below is a DOT script for a diagram illustrating the proposed signaling pathway for the stereoselective reduction of 4-tert-butylcyclohexanone.

G cluster_0 Activation cluster_1 Hydride Transfer cluster_2 Product Formation Ketone 4-tert-Butyl- cyclohexanone ProtonatedKetone Protonated Carbonyl Ketone->ProtonatedKetone  + TFA TransitionState Transition State (Axial Attack) ProtonatedKetone->TransitionState Silane di-terthis compound (t-Bu)2SiH2 Silane->TransitionState Hydride Transfer SilylEther Silyl Ether Intermediate TransitionState->SilylEther Trifluoroacetate cis-4-tert-Butylcyclohexyl Trifluoroacetate SilylEther->Trifluoroacetate  + CF3COO-

Caption: Proposed pathway for the stereoselective reduction of 4-tert-butylcyclohexanone.

Experimental Workflow

The general workflow for carrying out a reduction using this compound is depicted in the following diagram.

G Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Substrate and Solvent (DCM) Setup->Reagents Cooling Cool to 0 °C Reagents->Cooling Acid Add Trifluoroacetic Acid Cooling->Acid Silane Add this compound Derivative Acid->Silane Monitor Monitor Reaction (TLC) Silane->Monitor Quench Quench with Sat. NaHCO3 Monitor->Quench Reaction Complete Workup Aqueous Workup and Extraction Quench->Workup Dry Dry and Concentrate Workup->Dry End Product Isolation Dry->End

Caption: General experimental workflow for this compound mediated reductions.

Conclusion

Di- and tri-tert-butylsilanes serve as effective mild reducing agents for the stereoselective reduction of cyclic ketones, providing a valuable method for accessing thermodynamically less stable alcohol isomers. The protocols and data presented herein offer a foundation for the application of these sterically hindered silanes in organic synthesis. The mild reaction conditions and predictable stereochemical outcomes make t-butylsilanes a useful tool for synthetic chemists in research and development. Further exploration of their reactivity with other functional groups may expand their utility in the future.

References

Application Notes and Protocols for t-Butylsilane in Chemical Vapor Deposition (CVD) Processes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and protocols for the use of tertiary-butylsilane (t-butylsilane) as a precursor in Chemical Vapor Deposition (CVD) processes for the synthesis of silicon-containing thin films, including silicon carbide (SiC), silicon nitride (SiN), and silicon dioxide (SiO₂). This compound is an organosilane compound that serves as a less hazardous alternative to silane (B1218182) (SiH₄) gas, offering improved safety and handling characteristics. These protocols are intended to serve as a comprehensive guide for researchers and professionals in the field of materials science and semiconductor fabrication.

Precursor Properties and Safety

Physical and Chemical Properties of Related Precursors
PropertyValue (for di-terthis compound)
Linear Formula [(CH₃)₃C]₂SiH₂[1]
Molecular Weight 144.33 g/mol [1]
Boiling Point 129-130 °C[1]
Melting Point -38 °C[1]
Density 0.729 g/mL at 25 °C[1]
Flash Point -2.22 °C (closed cup)[1]
Safety and Handling Precautions

This compound is a flammable liquid and should be handled with extreme care in a well-ventilated area, preferably within a fume hood.[1] The following safety precautions are mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, flame-retardant lab coat, and chemical-resistant gloves.[1]

  • Grounding: Ground all containers and equipment to prevent static discharge, which can be an ignition source.

  • Storage: Store in a tightly sealed, corrosion-resistant container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2] It should be stored under a dry, inert atmosphere.[2]

  • Incompatible Materials: Avoid contact with oxidizing agents, acids, and moisture.

  • Spill and Leak Procedures: In case of a spill, remove all ignition sources and ventilate the area. Use a non-combustible absorbent material to clean up the spill.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Experimental Setup: Low-Pressure Chemical Vapor Deposition (LPCVD)

A typical Low-Pressure Chemical Vapor Deposition (LPCVD) system is suitable for processes involving this compound. LPCVD reactors are often of a horizontal hot-wall tube furnace design, which can process multiple wafers simultaneously.[3]

Key Components of the LPCVD Reactor:
  • Reaction Chamber: A quartz tube capable of withstanding high temperatures and vacuum.[4]

  • Heating System: A multi-zone furnace to maintain a uniform temperature profile across the substrates.

  • Vacuum System: A mechanical pump and a turbomolecular pump to achieve the desired low pressure.[4]

  • Gas Delivery System: Mass flow controllers (MFCs) to precisely regulate the flow of this compound vapor, carrier gases (e.g., Ar, N₂), and reactive gases (e.g., NH₃, N₂O, C₂H₄).

  • Precursor Delivery: this compound is a liquid at room temperature and can be delivered to the reaction chamber by vapor draw from a bubbler. The bubbler should be heated to increase the vapor pressure of the precursor.

  • Substrate Holder: A quartz boat to hold the substrates (e.g., silicon wafers) in the center of the reaction chamber.

  • Exhaust and Abatement System: A system to safely handle and neutralize unreacted precursors and byproducts.

Experimental Protocols

The following protocols are derived from studies using chemically similar precursors like bis(tert-butylamino)silane (BTBAS) and di-terthis compound (B1239941), due to the limited availability of specific protocols for this compound. Researchers should consider these as starting points and optimize the parameters for their specific applications.

Deposition of Silicon Carbide (SiC)

This protocol outlines the deposition of SiC thin films using this compound and a carbon source like ethylene (B1197577) (C₂H₄).

Protocol:

  • Substrate Preparation:

    • Clean silicon (100) wafers using a standard RCA cleaning procedure to remove organic and inorganic contaminants.

    • Load the cleaned wafers onto a quartz boat and place it in the center of the LPCVD reaction chamber.

  • System Pump-Down and Leak Check:

    • Pump down the reaction chamber to a base pressure of approximately 10⁻⁶ Torr.

    • Perform a leak check to ensure the integrity of the system.

  • Deposition Process:

    • Heat the furnace to the desired deposition temperature (e.g., 700-900 °C).

    • Introduce a carrier gas (e.g., Argon) flow through the this compound bubbler, which is maintained at a constant temperature (e.g., 40-60 °C) to control the precursor vapor pressure.

    • Introduce the carbon source gas (e.g., ethylene) into the reaction chamber.

    • Maintain a constant pressure inside the chamber during deposition (e.g., 0.1-1.0 Torr).

    • The deposition time will determine the final film thickness.

  • Post-Deposition:

    • After the desired deposition time, stop the precursor and reactive gas flows.

    • Cool down the reactor to room temperature under a continuous flow of inert gas.

    • Unload the coated wafers.

Quantitative Data for SiC Deposition (Derived from general LPCVD of SiC):

ParameterRange
Deposition Temperature 700 - 900 °C
Pressure 0.1 - 1.0 Torr
This compound Bubbler Temperature 40 - 60 °C
Carrier Gas (Ar) Flow Rate 20 - 100 sccm
Ethylene (C₂H₄) Flow Rate 10 - 50 sccm
Deposition Rate 1 - 10 nm/min (estimated)
Deposition of Silicon Nitride (SiN)

This protocol describes the deposition of SiN thin films using this compound and ammonia (B1221849) (NH₃). The use of BTBAS for SiN deposition is well-documented, and its process parameters provide a good reference.[5]

Protocol:

  • Substrate Preparation: Follow the same procedure as for SiC deposition.

  • System Pump-Down and Leak Check: Follow the same procedure as for SiC deposition.

  • Deposition Process:

    • Heat the furnace to the deposition temperature (e.g., 550-750 °C).

    • Introduce the this compound vapor and ammonia gas into the reaction chamber.

    • Maintain a constant pressure during deposition (e.g., 0.2-0.5 Torr).

  • Post-Deposition: Follow the same procedure as for SiC deposition.

Quantitative Data for SiN Deposition (Derived from BTBAS studies):

ParameterRangeReference
Deposition Temperature 550 - 750 °C[5]
Pressure 0.2 - 0.5 Torr[5]
This compound Flow Rate 10 - 50 sccm
Ammonia (NH₃) Flow Rate 100 - 500 sccm
Deposition Rate 0.4 - 3.0 nm/min[5]
Refractive Index ~2.0
Film Stress 50 - 300 MPa (Low-Stress Nitride)[6]
Deposition of Silicon Dioxide (SiO₂)

This protocol details the deposition of SiO₂ thin films using this compound and an oxidizing agent such as nitrous oxide (N₂O) or oxygen (O₂).

Protocol:

  • Substrate Preparation: Follow the same procedure as for SiC deposition.

  • System Pump-Down and Leak Check: Follow the same procedure as for SiC deposition.

  • Deposition Process:

    • Heat the furnace to the deposition temperature (e.g., 400-700 °C).

    • Introduce the this compound vapor and the oxidizing gas into the reaction chamber.

    • Maintain a constant pressure during deposition (e.g., 0.5-2.0 Torr).

  • Post-Deposition: Follow the same procedure as for SiC deposition.

Quantitative Data for SiO₂ Deposition (Derived from related silane studies):

ParameterRangeReference
Deposition Temperature 400 - 700 °C
Pressure 0.5 - 2.0 Torr
This compound Flow Rate 5 - 30 sccm
Oxidizing Gas (N₂O or O₂) Flow Rate 50 - 200 sccm
Deposition Rate 5 - 20 nm/min (estimated)
Refractive Index ~1.46[7]
Density ~2.2 g/cm³[7]

Visualizations

Experimental Workflow

The following diagram illustrates the general experimental workflow for a CVD process using this compound.

G cluster_prep Preparation cluster_process CVD Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning (e.g., RCA Clean) Loading Load Substrates into Reactor Substrate_Cleaning->Loading Pump_Down Pump Down to Base Pressure Loading->Pump_Down Leak_Check Leak Check Pump_Down->Leak_Check Heating Heat to Deposition Temperature Leak_Check->Heating Gas_Flows Introduce Precursor and Reactive Gases Heating->Gas_Flows Deposition Thin Film Deposition Gas_Flows->Deposition Cool_Down Cool Down Reactor Deposition->Cool_Down Unloading Unload Wafers Cool_Down->Unloading Characterization Film Characterization Unloading->Characterization

Caption: General workflow for CVD using this compound.

Logical Relationships in LPCVD Parameter Optimization

The following diagram illustrates the logical relationships between key parameters in an LPCVD process.

G cluster_inputs Input Parameters cluster_outputs Output Film Properties Temp Temperature Depo_Rate Deposition Rate Temp->Depo_Rate Composition Film Composition Temp->Composition Stress Mechanical Stress Temp->Stress Pressure Pressure Pressure->Depo_Rate Thickness Thickness Uniformity Pressure->Thickness Flow_Rates Gas Flow Rates Flow_Rates->Depo_Rate Flow_Rates->Thickness Flow_Rates->Composition Depo_Rate->Thickness Composition->Stress Refractive_Index Refractive Index Composition->Refractive_Index

Caption: Key parameter relationships in LPCVD.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing t-Butylsilane Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-butylsilane protecting groups.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the deprotection of t-butylsilyl (TBS) ethers.

Question: My TBS deprotection with Tetra-n-butylammonium fluoride (B91410) (TBAF) is slow or incomplete. What can I do?

Answer:

Slow or incomplete TBAF-mediated deprotection can be caused by several factors. Here are some troubleshooting steps:

  • Solvent Choice: Ensure you are using an appropriate solvent. Tetrahydrofuran (B95107) (THF) is the most common and effective solvent for TBAF deprotection.[1][2][3] Dichloromethane (DCM) or acetonitrile (B52724) can also be used.

  • Water Content: While strictly anhydrous conditions are not always necessary, the presence of a small amount of water can sometimes accelerate fluoride-mediated desilylation.[4] However, excess water can lead to side reactions. If using a commercial solution of TBAF in THF (typically 1M), it already contains a small amount of water.

  • TBAF Quality: TBAF is hygroscopic and its quality can degrade over time. Use a fresh bottle or a recently opened one for best results.

  • Temperature: While most TBAF deprotections are carried out at room temperature, gentle heating (e.g., to 40 °C) can increase the reaction rate. However, be cautious as this may also promote side reactions.

  • Steric Hindrance: If the TBS-protected alcohol is sterically hindered, the deprotection will be slower.[5] In such cases, longer reaction times or a more potent deprotecting agent may be necessary.

Question: I am observing side reactions, such as elimination or epimerization, during my TBAF deprotection. How can I prevent this?

Answer:

The basicity of TBAF can lead to undesired side reactions.[1][3] Here are some strategies to mitigate these issues:

  • Buffered TBAF: The addition of a mild acid, such as acetic acid, can buffer the reaction mixture and reduce the basicity of the TBAF solution. A common mixture is TBAF/acetic acid in THF.

  • Alternative Fluoride Sources: Consider using less basic fluoride reagents like triethylamine (B128534) trihydrofluoride (Et3N·3HF) or pyridinium (B92312) hydrofluoride (HF·Py).[2]

  • Acidic Deprotection: If your substrate is stable to acidic conditions, switching to an acidic deprotection method can be a good alternative. Common reagents include hydrochloric acid (HCl) in methanol (B129727) or acetic acid in a mixture of THF and water.[1][6]

Question: My desired product is degrading during acidic deprotection of the TBS group. What are my options?

Answer:

If your molecule contains acid-sensitive functional groups, standard acidic deprotection might not be suitable. Consider these milder acidic or alternative methods:

  • Mild Lewis Acids: Catalytic amounts of certain Lewis acids can efficiently cleave TBS ethers under mild conditions. Examples include ZrCl4, Sc(OTf)3, and Fe(OTs)3.[7][8]

  • Selective Reagents: Some reagents offer high chemoselectivity. For instance, N-iodosuccinimide in methanol can selectively deprotect TBS ethers of alcohols in the presence of TBS ethers of phenols.[6] Similarly, Oxone in aqueous methanol can selectively cleave primary TBS ethers in the presence of secondary or tertiary ones.[6]

  • Enzyme-Catalyzed Deprotection: In specific cases, enzymatic deprotection can offer unparalleled selectivity under very mild conditions.

Frequently Asked Questions (FAQs)

What are the most common methods for TBS deprotection?

The most common methods for TBS deprotection fall into two main categories:

  • Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) is the most widely used reagent in this class.[1][3] The driving force for this reaction is the formation of the strong Si-F bond.[6]

  • Acidic Conditions: This includes protic acids like HCl in an alcohol solvent, or a mixture of acetic acid and water.[1][6] Lewis acids are also employed for milder, more selective deprotections.[7]

How can I selectively deprotect a primary TBS ether in the presence of a secondary or tertiary one?

Achieving selective deprotection often relies on the steric hindrance around the silyl (B83357) ether. Primary TBS ethers are less sterically hindered and therefore more reactive.

  • Mild Acidic Conditions: Using a catalytic amount of a mild acid like pyridinium p-toluenesulfonate (PPTS) in a protic solvent such as methanol can often selectively cleave a primary TBS ether.[3]

  • Specific Reagents: A 50% aqueous methanolic solution of Oxone at room temperature has been shown to selectively cleave primary tert-butyldimethylsilyl ethers.[6]

Can I deprotect a TBS ether in the presence of other silyl ethers like TBDPS or TIPS?

Yes, selective deprotection is possible due to the differing stability of silyl ethers. The general order of stability to acidic conditions is: TMS < TES < TBS < TIPS < TBDPS.[9]

  • To deprotect a TBS ether in the presence of a more robust silyl ether like TBDPS or TIPS, you can use milder acidic conditions that are sufficient to cleave the TBS group but not the others. Pyridinium p-toluenesulfonate (PPTS) is a good reagent for this purpose.[3]

Data Presentation

Table 1: Common Reagents for TBS Deprotection

Reagent ClassSpecific ReagentTypical Solvent(s)Typical ConditionsNotes
Fluoride-Based Tetrabutylammonium fluoride (TBAF)THF, DMF1.1 - 1.5 eq., rt, 1-18 hMost common; can be basic, leading to side reactions.[1][3]
Hydrogen fluoride-pyridine (HF·Py)THF, CH3CNrtOften used for selective deprotection.[2][5]
Acid-Based Hydrochloric acid (HCl)MeOH, EtOHCatalytic to stoichiometric, rtEffective but can be harsh on acid-sensitive groups.[1]
Acetic acid (AcOH)THF/H2O2:1 or 3:1 mixture, rtMilder than strong mineral acids.[6]
Zirconium(IV) chloride (ZrCl4)CH3CN20 mol%, rt, 20-45 minMild and selective Lewis acid catalyst.[7]
Iron(III) Tosylate (Fe(OTs)3)MeOH2.0 mol%, rtMild, chemoselective, and catalytic.[8]
Other N-Iodosuccinimide (NIS)MeOHCatalytic, rtSelective for aliphatic over aromatic TBS ethers.[6]
OxoneMeOH/H2OrtSelective for primary over secondary/tertiary TBS ethers.[6]

Experimental Protocols

Protocol 1: General Procedure for TBS Deprotection using TBAF

  • Dissolve the TBS-protected compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.

  • To this solution, add a 1.0 M solution of tetra-n-butylammonium fluoride (TBAF) in THF (1.2 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[2]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for TBS Deprotection using HCl in Methanol

  • Dissolve the TBS-protected compound (1.0 eq.) in methanol (MeOH) to a concentration of 0.1-0.5 M.

  • To this solution, add a solution of hydrochloric acid (e.g., 1.25 M HCl in MeOH or a few drops of concentrated HCl) at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the reaction is complete, neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the residue by flash column chromatography.

Visualizations

Deprotection_Workflow Start TBS-Protected Compound Assess_Sensitivity Assess Substrate Sensitivity Start->Assess_Sensitivity Fluoride_Path Fluoride-Based Deprotection Assess_Sensitivity->Fluoride_Path Acid Sensitive Acid_Path Acid-Based Deprotection Assess_Sensitivity->Acid_Path Base Sensitive TBAF TBAF in THF Fluoride_Path->TBAF HF_Py HF-Pyridine Fluoride_Path->HF_Py HCl_MeOH HCl in MeOH Acid_Path->HCl_MeOH Lewis_Acid Lewis Acid (e.g., ZrCl4) Acid_Path->Lewis_Acid Workup Aqueous Workup & Purification TBAF->Workup HF_Py->Workup HCl_MeOH->Workup Lewis_Acid->Workup Product Deprotected Alcohol Workup->Product Troubleshooting_Workflow Start Incomplete Deprotection Check_Reagent Check Reagent Quality & Stoichiometry Start->Check_Reagent Check_Conditions Check Reaction Conditions (Solvent, Temperature) Start->Check_Conditions Consider_Sterics Consider Steric Hindrance Start->Consider_Sterics Change_Reagent Switch to a Stronger Reagent Check_Reagent->Change_Reagent Increase_Time_Temp Increase Reaction Time or Temperature Check_Conditions->Increase_Time_Temp Consider_Sterics->Change_Reagent Side_Reactions Side Reactions Observed Buffer_TBAF Buffer TBAF with Acetic Acid Side_Reactions->Buffer_TBAF Use_Milder_Fluoride Use Milder Fluoride Source (e.g., HF-Py) Side_Reactions->Use_Milder_Fluoride Switch_To_Acidic Switch to Acidic Conditions Side_Reactions->Switch_To_Acidic

References

Technical Support Center: T-butyldimethylsylation of Complex Molecules

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during the t-butyldimethylsylation (TBS protection) of complex molecules. The information is tailored for researchers, scientists, and drug development professionals to help navigate the intricacies of protecting hydroxyl groups in multifaceted molecular architectures.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during t-butylsilylation?

A1: The most prevalent side reactions include incomplete reaction, silyl (B83357) ether migration, and unexpected rearrangements. In molecules with multiple functional groups, chemoselectivity can also be a significant challenge. During the deprotection step, side reactions can be triggered by the basicity of common reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF), leading to decomposition of sensitive substrates.[1][2]

Q2: Why is my t-butylsilylation reaction incomplete, even with a large excess of the silylating agent?

A2: Incomplete silylation is often due to significant steric hindrance around the hydroxyl group. Tertiary and highly hindered secondary alcohols are particularly challenging to protect using standard conditions (TBS-Cl, imidazole (B134444), DMF). The use of a more powerful silylating agent, such as t-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf), in the presence of a non-nucleophilic base like 2,6-lutidine, can often overcome this issue.[3]

Q3: What is silyl ether migration, and when is it likely to occur?

A3: Silyl ether migration is the intramolecular transfer of a silyl group from one hydroxyl group to another. This is particularly common in polyhydroxy compounds like carbohydrates, especially under basic conditions. For instance, the t-butyldimethylsilyl (TBDMS) group can migrate between trans-diaxial hydroxyl functions.[4] It can also be observed as a side reaction during glycosylation reactions.

Q4: Can the t-butylsilylation reaction itself induce rearrangements in my molecule?

A4: While less common than during deprotection, rearrangements can occur. For example, iodine-mediated rearrangements of diallylsilanes have been observed, suggesting that under certain conditions, silyl groups can participate in or facilitate molecular rearrangements. In complex molecules with strained ring systems or functionalities prone to carbocation formation, unexpected rearrangements are a possibility to consider.

Q5: How can I avoid side reactions during the removal of a TBS group?

A5: The most common deprotection reagent, TBAF, is basic and can cause issues with base-sensitive substrates.[1][3] To mitigate this, consider using buffered TBAF (e.g., with acetic acid) or alternative, milder deprotection methods. Acid-catalyzed cleavage using reagents like pyridinium (B92312) p-toluenesulfonate (PPTS) in a protic solvent or a catalytic amount of acetyl chloride in dry methanol (B129727) can be effective for acid-labile substrates and can offer better chemoselectivity.[4][5][6]

Troubleshooting Guides

Problem 1: Incomplete or Slow Reaction with Hindered Alcohols
Symptom Possible Cause Troubleshooting Steps
Low yield of the desired silylated product despite extended reaction times and excess TBS-Cl.Steric Hindrance: The hydroxyl group is in a sterically congested environment, preventing the approach of the silylating agent.1. Switch to a more reactive silylating agent: Use t-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf), which is a much more powerful silylating agent. 2. Use a non-nucleophilic base: Employ a hindered base like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of imidazole to prevent side reactions. 3. Optimize solvent and temperature: Dichloromethane (DCM) is a common solvent for TBS-OTf reactions. Running the reaction at low temperatures (e.g., -78 °C to 0 °C) can improve selectivity.
Problem 2: Silyl Group Migration in Polyols and Carbohydrates
Symptom Possible Cause Troubleshooting Steps
Formation of an isomeric product where the TBS group has moved to a different hydroxyl position.Base-Catalyzed Migration: The presence of a base (e.g., imidazole, NaH) can facilitate the intramolecular transfer of the silyl group, especially to a thermodynamically more stable position.1. Use milder, non-basic conditions: If possible, use conditions that do not involve a strong base. 2. Employ a less labile silylating agent: For particularly sensitive substrates, consider if a bulkier silyl group might be less prone to migration. 3. Careful selection of deprotection conditions: During subsequent steps, avoid strongly basic conditions if silyl migration is a concern.
Problem 3: Undesired Side Reactions During TBAF Deprotection
Symptom Possible Cause Troubleshooting Steps
Low yield of the deprotected alcohol and formation of decomposition products.Basicity of TBAF: The fluoride anion in TBAF is basic and can promote elimination, epimerization, or other base-mediated side reactions in sensitive substrates.[1][2]1. Buffer the TBAF: Add a mild acid, such as acetic acid, to the reaction mixture to neutralize the basicity of the fluoride ion. 2. Use an alternative fluoride source: Pyridine-HF or triethylamine (B128534) trihydrofluoride can be less basic alternatives. 3. Switch to acidic deprotection: For substrates that are stable to acid, use conditions like catalytic HCl in methanol or pyridinium p-toluenesulfonate (PPTS) in ethanol.[4] 4. Use a mild, neutral deprotection method: Catalytic acetyl chloride in dry methanol generates HCl in situ and can be a very mild and effective method for cleaving TBS ethers without affecting many other protecting groups.[5][6]

Quantitative Data Summary

Table 1: Comparison of Silylating Agents for Hindered Alcohols

Silylating AgentBaseSolventTemperature (°C)TimeYield (%)Reference
TBS-ClImidazoleDMF2524 h<10Corey, E. J. et al.
TBS-OTf 2,6-Lutidine DCM 0 - 25 2 h >90 [7]

Table 2: Common Conditions for TBS Protection and Deprotection

Reaction Reagents Solvent Temperature (°C) Time Yield (%)
Protection TBS-Cl, ImidazoleDMFRT6 - 120 h82 - 98
TBS-OTf, 2,6-LutidineCH₂Cl₂-78 to RT15 min - 1 h90 - 100
Deprotection n-Bu₄N⁺ F⁻ (TBAF)THFRT15 min - 16 h70 - 100
HClH₂O, THFRT30 min - 6 h83 - 100
Pyridinium·HFTHFRT15 min - 3 h76 - 91
Acetyl Chloride (cat.)MeOH0 to RT5 min - 2 h85 - 98

Yields are substrate-dependent and represent a general range reported in the literature.[8]

Experimental Protocols

Protocol 1: T-butyldimethylsylation of a Hindered Secondary Alcohol using TBS-OTf

This protocol is adapted for alcohols where standard TBS-Cl conditions are ineffective.

Materials:

  • Hindered alcohol

  • t-Butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf)

  • 2,6-Lutidine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the hindered alcohol (1.0 equiv) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add 2,6-lutidine (1.5 equiv) to the stirred solution.

  • Slowly add TBS-OTf (1.2 equiv) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.[9]

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a TBS Ether on a Base-Sensitive Substrate using Catalytic Acetyl Chloride

This mild method is suitable for substrates that are intolerant to the basicity of TBAF.[5][6]

Materials:

  • TBS-protected alcohol

  • Acetyl chloride

  • Methanol, anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Dissolve the TBS-protected alcohol (1.0 equiv) in anhydrous methanol in a flask at room temperature.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a catalytic amount of acetyl chloride (e.g., 0.1 equiv) to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is often complete within 30 minutes to 2 hours.

  • Once the reaction is complete, carefully quench by adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting alcohol by flash column chromatography if necessary.

Visualizations

troubleshooting_workflow start Start: T-butyldimethylsylation Reaction check_completion Is the reaction complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes use_tbsotf Use TBS-OTf and 2,6-lutidine incomplete->use_tbsotf use_tbsotf->complete check_side_products Are there unexpected side products? complete->check_side_products no_side_products No Side Products (Proceed to Deprotection) check_side_products->no_side_products No side_products Side Products Observed check_side_products->side_products Yes migration Silyl Migration? side_products->migration rearrangement Rearrangement? migration->rearrangement No milder_base Consider milder base or aprotic solvent migration->milder_base Yes analyze_structure Analyze substrate for potential rearrangements rearrangement->analyze_structure Yes

Caption: Troubleshooting workflow for t-butylsilylation reactions.

deprotection_decision_tree start Start: TBS Deprotection check_base_sensitivity Is the substrate base-sensitive? start->check_base_sensitivity base_sensitive Base-Sensitive check_base_sensitivity->base_sensitive Yes not_base_sensitive Not Base-Sensitive check_base_sensitivity->not_base_sensitive No check_acid_sensitivity Is the substrate acid-sensitive? base_sensitive->check_acid_sensitivity use_tba Use TBAF not_base_sensitive->use_tba acid_sensitive Acid-Sensitive check_acid_sensitivity->acid_sensitive Yes not_acid_sensitive Not Acid-Sensitive check_acid_sensitivity->not_acid_sensitive No use_buffered_tba Use buffered TBAF or mild fluoride source (HF-Py) acid_sensitive->use_buffered_tba use_mild_neutral Use mild, neutral conditions (e.g., cat. AcCl/MeOH) acid_sensitive->use_mild_neutral use_acidic Use acidic conditions (e.g., cat. HCl/MeOH, PPTS/EtOH) not_acid_sensitive->use_acidic

Caption: Decision tree for selecting TBS deprotection conditions.

References

Technical Support Center: Troubleshooting Byproduct Formation During t-Butylsilyl Ether Deprotection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice for managing and identifying byproducts formed during the removal of tert-butyldimethylsilyl (TBS) and other related silyl (B83357) protecting groups.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common byproducts I can expect during TBS deprotection?

The byproducts generated largely depend on the deprotection method employed.

  • Fluoride-Mediated Deprotection (e.g., TBAF):

    • t-Butyldimethylsilanol (TBS-OH): This is the direct silicon-containing byproduct. It is generally water-soluble and can often be removed with an aqueous workup.

    • Fluorosilanes: The high affinity of silicon for fluoride (B91410) drives the reaction, forming a fluorosilane as a key byproduct.[1]

    • Tetrabutylammonium (B224687) (TBA⁺) Salts: When using tetrabutylammonium fluoride (TBAF), residual TBA⁺ salts can be difficult to remove from polar products by standard chromatography.[2][3]

    • Tri-n-butylamine: This can be a byproduct of the TBAF reagent.

  • Acid-Mediated Deprotection (e.g., AcOH, HCl, HF):

    • t-Butyldimethylsilanol (TBS-OH) and its Dimer: In acidic conditions, TBS-OH can dimerize to form a disiloxane.

    • Substrate-Related Byproducts: Strong acids can cause side reactions on sensitive substrates, such as elimination or hydrolysis of other functional groups.[4] For example, acid-catalyzed cleavage of TBS ethers is known to occur.[5]

Q2: My deprotection with TBAF is complete, but I'm struggling to purify my product from reagent byproducts. What should I do?

This is a common issue, especially with polar compounds where tetrabutylammonium (TBA⁺) salts co-elute with the product during chromatography.[2]

Troubleshooting Steps:

  • Aqueous Workup: If your product is not water-soluble, perform a thorough aqueous workup to remove the majority of TBAF and related salts.[2]

  • Ion-Exchange Resin: For polar products, a highly effective method involves using an ion-exchange resin (e.g., DOWEX 50WX8) with a mild base like calcium carbonate. The resin sequesters the tetrabutylammonium cation, allowing for removal by simple filtration.[3]

  • Alternative Fluoride Sources: Consider using other fluoride sources like potassium fluoride (KF) or HF-Pyridine, which may introduce byproducts that are easier to remove.[2]

Q3: I am observing silyl group migration in my poly-hydroxylated compound instead of deprotection. How can I prevent this?

Silyl group migration is a known side reaction, particularly under basic conditions or with TBAF, where an intramolecular nucleophilic attack from a neighboring hydroxyl group occurs.[4][6]

Troubleshooting Steps:

  • Switch to Acidic Conditions: Acid-catalyzed deprotection is less likely to cause silyl migration. Mild conditions like pyridinium (B92312) p-toluenesulfonate (PPTS) in methanol (B129727) can be effective.[5]

  • Enzymatic Deprotection: For highly sensitive substrates, enzymatic methods can offer exceptional selectivity and prevent migration.

  • Steric Hindrance: The rate of migration can be influenced by the steric bulk of the silyl groups. For instance, a tert-butyldiphenylsilyl (TBDPS) group may migrate more readily than a TBS group in certain systems.[6] Carefully selecting protecting groups based on their migration tendencies can be a useful strategy.

Q4: My reaction is yielding a complex mixture of partially deprotected and rearranged products. What is causing this?

This often points to a lack of chemoselectivity in the deprotection method, where multiple silyl ethers are present or the reagent is too harsh for the substrate.

Troubleshooting Steps:

  • Re-evaluate Reagent Choice: The stability of silyl ethers to acidic hydrolysis generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[7] Use this trend to your advantage. For example, a mild acid might selectively cleave a TMS group in the presence of a TBS group.

  • Use a Buffered System: When using TBAF, the generation of basic alkoxides can cause side reactions. Adding acetic acid as a buffer can mitigate this.[7]

  • Consider Alternative Methods: For substrates with multiple silyl groups, methods using Wilkinson's catalyst with catechol borane (B79455) have shown high selectivity for deprotecting certain silyl ethers (like TES) in the presence of others (like TBS or TIPS).[4]

Byproduct Formation by Deprotection Method

The choice of deprotection agent is critical and dictates the byproduct profile. The table below summarizes common methods and their associated byproducts.

Deprotection MethodReagent(s)Common Silicon ByproductsCommon Reagent-Derived ByproductsPotential Substrate Side Reactions
Fluoride-Mediated TBAF in THFt-Butyldimethylsilanol (TBS-OH), FluorosilanesTetrabutylammonium saltsSilyl migration, elimination (if basicity is an issue)[4][7]
HF-Pyridinet-Butyldimethylsilanol (TBS-OH)Pyridine saltsAcid-sensitive group cleavage
Acid-Mediated Acetic Acid (AcOH)t-Butyldimethylsilanol, DisiloxanesNoneCleavage of other acid-labile protecting groups[1]
HCl or other strong acidst-Butyldimethylsilanol, DisiloxanesNoneElimination, hydrolysis of esters/amides[4]
Specialized Methods ZnBr₂ in MeOH/DCMt-ButyldimethylsilanolZinc salts-
Acetyl Chloride in MeOHt-ButyldimethylsilanolMethyl acetateTolerates many other protecting groups[8][9]

Experimental Protocols

Protocol 1: General Procedure for TBS Deprotection using TBAF

This protocol is a standard method for fluoride-mediated deprotection.

  • Dissolution: Dissolve the TBS-protected compound in anhydrous tetrahydrofuran (B95107) (THF) to a concentration of approximately 0.2-0.5 M.

  • Reagent Addition: Add a 1M solution of TBAF in THF (1.1 to 1.5 equivalents per silyl group) to the reaction mixture at room temperature.[10]

  • Monitoring: Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions can take from 1 to 16 hours depending on the substrate.[10]

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine to remove residual TBAF and other aqueous-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Removal of Tetrabutylammonium Byproducts with Ion-Exchange Resin

This procedure is adapted for polar products where aqueous workup is problematic.[3]

  • Reaction: Perform the TBAF deprotection as described in Protocol 1 (Steps 1-3).

  • Concentration: After the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.

  • Resuspension: Resuspend the crude residue in a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Resin Addition: Add DOWEX® 50WX8 ion-exchange resin (protonated form) and powdered calcium carbonate (CaCO₃).

  • Stirring: Stir the suspension vigorously for 1-2 hours at room temperature. The resin exchanges H⁺ for TBA⁺, and the CaCO₃ neutralizes the resulting HF.

  • Filtration: Filter the mixture through a pad of celite to remove the resin and inorganic salts.

  • Concentration & Purification: Rinse the filter cake with the solvent, concentrate the filtrate, and purify the product by column chromatography.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during TBS deprotection.

G start Problem Observed During TBS Deprotection incomplete Incomplete Reaction start->incomplete byproducts Unexpected Byproducts start->byproducts purification Purification Issues start->purification sol_incomplete1 Increase Reaction Time/Temp Add More Reagent incomplete->sol_incomplete1 Solution sol_incomplete2 Switch to Stronger Reagent (e.g., HF-Pyridine) incomplete->sol_incomplete2 Alternative cause_byproduct1 Silyl Migration byproducts->cause_byproduct1 Cause cause_byproduct2 Substrate Degradation byproducts->cause_byproduct2 Cause cause_purification TBA+ Salts Co-eluting purification->cause_purification Cause sol_migration Use Acidic Conditions (PPTS) Lower Temperature cause_byproduct1->sol_migration Solution sol_degradation Use Milder Conditions (e.g., AcCl/MeOH) Buffer TBAF with AcOH cause_byproduct2->sol_degradation Solution sol_purification Thorough Aqueous Workup Use Ion-Exchange Resin Switch Fluoride Source (e.g., KF) cause_purification->sol_purification Solution

Troubleshooting flowchart for TBS deprotection issues.

References

Technical Support Center: T-butyldimethylsilyl (TBS) Ether Protection

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and detailed protocols to help researchers, scientists, and drug development professionals increase the yield and success rate of t-butyldimethylsilylation reactions for alcohol protection.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My t-butylsilylation reaction with TBS-Cl is very slow or gives a low yield. What are the common causes and solutions?

A1: Low yields in TBS-Cl mediated silylations are a frequent issue. Here are the primary causes and how to address them:

  • Insufficiently reactive silylating agent: TBDMS-Cl on its own reacts slowly with alcohols.[1] The reaction requires a catalyst to proceed at a reasonable rate.

    • Solution: The most common and effective method is the use of imidazole (B134444) in DMF.[1] Imidazole acts as a catalyst, forming a highly reactive N-tert-butyldimethylsilylimidazole intermediate. Ensure you are using at least stoichiometric amounts of imidazole.

  • Steric Hindrance: Primary alcohols react readily, but secondary and especially tertiary alcohols are sterically hindered and react much slower with TBS-Cl. For hindered secondary or tertiary alcohols, TBS-Cl may not be a suitable reagent.[2]

    • Solution: For hindered alcohols, switch to a more powerful silylating agent like tert-butyldimethylsilyl trifluoromethanesulfonate (B1224126) (TBS-OTf).[2] TBS-OTf is significantly more reactive and can effectively silylate even bulky tertiary alcohols.

  • Moisture in the reaction: Silylating agents are sensitive to moisture. Any water present in your solvent, on your glassware, or in your starting material will consume the silylating agent, leading to lower yields.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents. If your starting material may contain water, consider drying it under high vacuum before starting the reaction.

  • Poor solubility of starting material: If your alcohol is highly polar, it may not be fully soluble in common non-polar solvents like DCM, leading to a heterogeneous reaction mixture and low yields.[3]

    • Solution: DMF is the most common solvent for TBS-Cl reactions, particularly for polar substrates, as it helps to solubilize the alcohol and the imidazole catalyst.[1][4] If you are using a solvent like DCM and observing poor solubility, switching to DMF can significantly improve your yield.[3]

Q2: I am trying to protect a hindered secondary or tertiary alcohol and getting no product with TBS-Cl. What should I do?

A2: This is a classic case of steric hindrance limiting the reactivity of TBS-Cl. The bulky t-butyl group on the silicon atom makes it difficult for the silylating agent to approach a sterically crowded hydroxyl group.

  • Recommended Solution: Switch to tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) as your silylating agent.[2] TBS-OTf is much more electrophilic and reactive than TBS-Cl. It is the reagent of choice for silylating hindered secondary and tertiary alcohols.[2] The reaction is typically run in dichloromethane (B109758) (DCM) with 2,6-lutidine as a non-nucleophilic base to neutralize the triflic acid byproduct.[5]

Q3: My reaction seems to work, but I lose a lot of my product during the aqueous workup. How can I prevent this?

A3: This issue is common when the starting material is highly polar and unreacted starting material is washed away into the aqueous layer during extraction.[3] It can also occur if the desired silylated product has some water solubility, especially if DMF is used as the solvent.

  • Solutions to Improve Extraction Efficiency:

    • Use a different extraction solvent: If you are using DCM for extraction and your starting material is polar, try switching to ethyl acetate (B1210297) (EtOAc), which is more polar and can help to recover more of the unreacted starting material from the aqueous phase.[3]

    • Use brine washes: After the initial aqueous wash, perform subsequent washes with a saturated sodium chloride solution (brine). This increases the polarity of the aqueous layer and can help to "salt out" your organic product, pushing it into the organic layer and reducing its solubility in the aqueous phase.[3]

    • Concentrate the reaction mixture: If the reaction was performed in DMF, you can try to remove as much DMF as possible under reduced pressure before the workup. Then, dissolve the residue in a larger volume of a less polar solvent for the extraction. This minimizes the amount of DMF that can pull your product into the aqueous layer.[3]

Q4: I am observing multiple spots on my TLC plate after the reaction. What are the possible side products?

A4: The formation of multiple products can be due to several factors:

  • Incomplete reaction: If the reaction has not gone to completion, you will see a spot for your starting material and a spot for your desired product.

    • Solution: Monitor the reaction progress carefully using TLC. If the reaction stalls, you may need to add more silylating agent or base, or let the reaction stir for a longer period.

  • Di-silylation or over-silylation: If your substrate has multiple hydroxyl groups (a diol or polyol), you may get a mixture of mono-silylated and di-silylated products.

    • Solution: To favor mono-silylation of a diol, you can try using a slight excess of the diol relative to the silylating agent. For selective protection of a primary alcohol in the presence of a secondary alcohol, the inherent steric hindrance of the secondary alcohol often allows for selective protection under standard TBS-Cl conditions.

  • Hydrolysis of the silylating agent: If there is moisture present, the silylating agent can hydrolyze to form silanols (e.g., t-BuMe2SiOH), which can sometimes be observed on TLC.

    • Solution: Use anhydrous conditions as described in Q1.

Data Presentation: Comparison of Silylation Conditions

The following tables summarize typical yields for t-butylsilylation reactions under different conditions, highlighting the effects of the silylating agent, base, and substrate sterics.

Alcohol TypeSilylating AgentBaseSolventTypical Yield Range
PrimaryTBS-ClImidazoleDMF82% - 98%[6]
PrimaryTBS-ClImidazoleCH₂Cl₂88% - 98%
SecondaryTBS-ClImidazoleDMF85% - 95%
SecondaryTBS-OTf2,6-LutidineCH₂Cl₂90% - 100%[7]
TertiaryTBS-OTf2,6-LutidineCH₂Cl₂~99%[8]
Reagent CombinationSolventReaction TimeTypical Yield
Imidazole, TBS-ClDMF6 - 120 h82% - 98%[7]
2,6-Lutidine, TBS-OTfCH₂Cl₂15 min - 1 h90% - 100%[7]
DMAP, i-Pr₂NEt, TBS-ClCH₂Cl₂3 h88%[7]
DMAP, Et₃N, TBS-ClDMF2 - 3 h69% - 71%[7]

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol using TBS-Cl and Imidazole

This protocol is suitable for the routine protection of primary and less hindered secondary alcohols.

  • Preparation:

    • Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon.

    • To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alcohol (1.0 eq).

    • Dissolve the alcohol in anhydrous DMF (approximately 0.1-0.5 M concentration).

  • Addition of Reagents:

    • Add imidazole (2.0 - 2.5 eq) to the solution and stir until it dissolves.[1][9]

    • Add tert-butyldimethylsilyl chloride (TBS-Cl) (1.1 - 1.5 eq) portion-wise to the stirred solution at room temperature.[4][9]

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. This can take anywhere from a few hours to overnight.

  • Workup and Purification:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous phase with an organic solvent such as ethyl acetate or diethyl ether (3 x volume of the aqueous phase).

    • Combine the organic layers and wash with water, followed by a wash with saturated aqueous sodium chloride (brine).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Silylation of a Hindered Alcohol using TBS-OTf and 2,6-Lutidine

This protocol is designed for sterically hindered secondary and tertiary alcohols where TBS-Cl is ineffective.

  • Preparation:

    • Under an inert atmosphere in oven-dried glassware, dissolve the hindered alcohol (1.0 eq) in anhydrous dichloromethane (DCM) (0.1-0.5 M).

    • Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath, respectively.

  • Addition of Reagents:

    • Add 2,6-lutidine (1.5 - 2.0 eq) to the cooled solution via syringe.[5]

    • Slowly add tert-butyldimethylsilyl trifluoromethanesulfonate (TBS-OTf) (1.2 - 1.5 eq) dropwise to the stirred solution.[5]

  • Reaction:

    • Allow the reaction to stir at the cooled temperature, gradually warming to room temperature if necessary.

    • Monitor the reaction progress by TLC. These reactions are often much faster than those with TBS-Cl, sometimes completing in less than an hour.[8]

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Pour the mixture into a separatory funnel and separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

Visualizations

Troubleshooting_TBS_Silylation start Low Yield in TBS Silylation substrate_type What is the alcohol type? start->substrate_type primary Primary or Unhindered Secondary substrate_type->primary Less Hindered secondary_tertiary Hindered Secondary or Tertiary substrate_type->secondary_tertiary Hindered check_conditions Check Reaction Conditions: - Anhydrous? - Sufficient Imidazole? - Correct Solvent (DMF)? primary->check_conditions use_tbsotf Switch to TBS-OTf with 2,6-Lutidine in DCM secondary_tertiary->use_tbsotf workup_issue Is product lost during workup? check_conditions->workup_issue use_tbsotf->workup_issue optimize_workup Optimize Workup: - Use Brine Wash - Change Extraction Solvent - Concentrate DMF first workup_issue->optimize_workup Yes success Yield Increased workup_issue->success No optimize_workup->success

Caption: Troubleshooting workflow for low-yield t-butylsilylation reactions.

Reagent_Selection_Pathway start Select Alcohol Substrate primary_alcohol Primary Alcohol start->primary_alcohol secondary_alcohol Secondary Alcohol start->secondary_alcohol tertiary_alcohol Tertiary Alcohol start->tertiary_alcohol tbscl_imidazole TBS-Cl, Imidazole, DMF (Standard Conditions) primary_alcohol->tbscl_imidazole consider_sterics Consider Steric Hindrance secondary_alcohol->consider_sterics tbsotf_lutidine TBS-OTf, 2,6-Lutidine, DCM (Powerful Conditions) tertiary_alcohol->tbsotf_lutidine consider_sterics->tbscl_imidazole Unhindered consider_sterics->tbsotf_lutidine Hindered

Caption: Decision pathway for selecting the appropriate silylating agent.

References

Troubleshooting incomplete reactions with t-butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing incomplete reactions involving t-butylsilane and its derivatives (e.g., TBDMS-Cl, t-butyldimethylsilane).

Frequently Asked Questions (FAQs)

Q1: Why is my silylation reaction with a this compound reagent so slow or incomplete?

A1: Incomplete silylation is a common issue, often attributable to one or more of the following factors:

  • Steric Hindrance: The t-butyl group is exceptionally bulky, which can significantly slow down the reaction rate by impeding the reagent's approach to the reactive site.[1][2] This effect is more pronounced with sterically hindered alcohols or other substrates.

  • Inadequate Catalyst or Base: Many silylations require a catalyst or base to proceed efficiently. Ensure you are using an appropriate and active catalyst for your specific transformation.

  • Moisture Contamination: Silanes can react with water, which consumes the reagent and deactivates certain catalysts.[3] All glassware should be oven-dried, and anhydrous solvents must be used.

  • Low Reaction Temperature: While some silylations proceed at room temperature, sterically demanding reactions may require elevated temperatures to overcome the activation energy barrier.[4]

  • Reagent Purity: Ensure the this compound reagent has not degraded due to improper storage.

Q2: I'm observing unexpected by-products in my reaction. What could be the cause?

A2: Side reactions can arise from several sources. In the context of peptide synthesis, for example, carbocations formed during the cleavage of t-butyl protecting groups can alkylate nucleophilic side chains on residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met).[5] this compound is often used as a scavenger to trap these carbocations, but incomplete scavenging can lead to these by-products. In other cases, the base used for silylation might induce side reactions if your substrate is base-sensitive.

Q3: Can I use this compound for protecting any hydroxyl group?

A3: While versatile, t-butylsilanes exhibit significant selectivity due to their steric bulk. They will preferentially react with less sterically hindered hydroxyl groups.[6] For example, primary alcohols will react much more readily than secondary or tertiary alcohols. This selectivity can be exploited to protect one alcohol in the presence of others.[2]

Q4: What are the typical catalysts used for reactions involving t-butylsilanes?

A4: The choice of catalyst depends on the specific reaction. For silylation of alcohols, common bases/catalysts include imidazole (B134444), DMAP, and triethylamine. For dehydrogenative silylation (reaction of a hydrosilane with an alcohol), transition metal catalysts like those based on Palladium, Ruthenium, or Platinum are often employed.[6][7] In some C-H silylation reactions, strong bases like potassium tert-butoxide have proven effective.[8]

Troubleshooting Guides

Guide 1: Incomplete Silylation of Alcohols

If you are experiencing low yield in a reaction to form a t-butylsilyl ether, consult the following workflow and table.

start Incomplete Silylation Reaction check_sterics Assess Steric Hindrance (Substrate & Silane) start->check_sterics check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent & Solvent Quality start->check_reagents sterics_high High Hindrance? check_sterics->sterics_high conditions_ok Conditions Optimal? check_conditions->conditions_ok reagents_ok Reagents Anhydrous & Pure? check_reagents->reagents_ok increase_temp Increase Temperature sterics_high->increase_temp Yes longer_time Increase Reaction Time sterics_high->longer_time Yes alt_reagent Consider Less Hindered Silylating Agent (e.g., TES-Cl) sterics_high->alt_reagent Yes end Reaction Optimized increase_temp->end longer_time->end alt_reagent->end conditions_ok->increase_temp No optimize_base Optimize Base/Catalyst (Type & Equivalents) conditions_ok->optimize_base No change_solvent Change Solvent (e.g., DMF, DCM, THF) conditions_ok->change_solvent No optimize_base->end change_solvent->end dry_glassware Use Oven-Dried Glassware reagents_ok->dry_glassware No use_anhydrous Use Anhydrous Solvent (Freshly Distilled or from Sure/Seal™) reagents_ok->use_anhydrous No new_reagent Use Fresh Silylating Agent and Base/Catalyst reagents_ok->new_reagent No dry_glassware->end use_anhydrous->end new_reagent->end

Caption: Troubleshooting workflow for incomplete silylation.

Table 1: Impact of Reaction Parameters on Silylation Yield

ParameterStandard ConditionModified ConditionExpected Outcome on YieldRationale
Temperature 25 °C60 °CIncreaseProvides more energy to overcome the activation barrier, especially for hindered substrates.[4]
Reaction Time 4 hours24 hoursIncreaseAllows more time for the sterically demanding reaction to reach completion.[9]
Solvent Dichloromethane (B109758) (DCM)Dimethylformamide (DMF)IncreasePolar aprotic solvents like DMF can accelerate SN2-type reactions.
Base 1.2 eq. Imidazole2.0 eq. ImidazoleIncreaseA higher concentration of the base/catalyst can increase the reaction rate.[4]
Moisture AmbientAnhydrous (N2 atm)Significant IncreasePrevents consumption of the silylating agent through hydrolysis.[3]
Guide 2: Incomplete Scavenging during Deprotection

When using a this compound as a scavenger (e.g., with TFA for deprotection of a t-butyl ether or Boc group) and observing by-products from alkylation, consider the following.

start Side Products Observed (e.g., t-butyl adducts) check_scavenger Review Scavenger Protocol start->check_scavenger check_cleavage Review Cleavage Conditions start->check_cleavage scavenger_insufficient Insufficient Scavenger? check_scavenger->scavenger_insufficient cleavage_harsh Harsh Conditions? check_cleavage->cleavage_harsh increase_eq Increase Equivalents of this compound scavenger_insufficient->increase_eq Yes add_coscavenger Add Co-Scavenger (e.g., Thioanisole, EDT) scavenger_insufficient->add_coscavenger Yes end By-products Minimized increase_eq->end add_coscavenger->end lower_temp Lower Cleavage Temperature cleavage_harsh->lower_temp No reduce_time Reduce Cleavage Time cleavage_harsh->reduce_time No lower_temp->end reduce_time->end

Caption: Logic for minimizing by-products during deprotection.

Experimental Protocols

Protocol 1: General Procedure for Silylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol using tert-butyldimethylsilyl chloride (TBDMS-Cl) and imidazole.

  • Preparation:

    • Dry a round-bottom flask and magnetic stir bar in an oven at >100 °C for at least 4 hours.

    • Cool the flask to room temperature under a stream of dry nitrogen or argon.

  • Reaction Setup:

    • To the flask, add the primary alcohol (1.0 eq.).

    • Dissolve the alcohol in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) (approx. 0.1–0.5 M concentration).

    • Add imidazole (1.5–2.0 eq.).

    • Stir the mixture at room temperature until all solids dissolve.

  • Addition of Silylating Agent:

    • Add TBDMS-Cl (1.1–1.2 eq.) portion-wise to the stirred solution.

    • A white precipitate (imidazolium hydrochloride) will form.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The product will be less polar than the starting alcohol.

    • If the reaction is slow, gently heat the mixture to 35–40 °C.

  • Work-up and Purification:

    • Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Wash the combined organic layers with water, then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Boc Group using TFA with this compound Scavenger

This protocol details the removal of a tert-butoxycarbonyl (Boc) protecting group using trifluoroacetic acid (TFA), with triethylsilane (a related silane (B1218182) scavenger) to prevent t-butyl cation side reactions.

  • Preparation:

    • In a well-ventilated fume hood, prepare a "cleavage cocktail". A common mixture is 95% TFA, 2.5% water, and 2.5% triethylsilane (v/v/v).

  • Reaction Setup:

    • Dissolve the Boc-protected substrate (1.0 eq.) in a minimal amount of dichloromethane (if necessary for solubility).

    • Cool the solution in an ice bath (0 °C).

  • Deprotection:

    • Slowly add the pre-chilled cleavage cocktail to the substrate solution.

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Reaction and Monitoring:

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed (typically 1–3 hours).

  • Work-up and Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA.

    • Co-evaporate with toluene (B28343) several times to ensure complete removal of residual TFA.

    • Precipitate the deprotected product by adding cold diethyl ether.

    • Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Reaction Pathway Visualization

The silylation of an alcohol with a t-butyl-substituted chlorosilane in the presence of a base like imidazole proceeds through a more reactive silyl-imidazolium intermediate.

cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products R-OH Alcohol (R-OH) Protonated_Alcohol [R-O-Si(Me)₂-t-Butyl]-H⁺ (Oxonium Ion) R-OH->Protonated_Alcohol TBDMS-Cl t-Butyl-Si(Me)₂-Cl Imidazole_cat Imidazole (Base) Silyl_Imidazole [t-Butyl-Si(Me)₂-Imidazole]⁺Cl⁻ (Activated Silylating Agent) Imidazole_cat->Silyl_Imidazole Imidazolium_HCl Imidazolium Hydrochloride Imidazole_cat->Imidazolium_HCl Proton Transfer Silyl_Imidazole->Protonated_Alcohol Nucleophilic Attack Silyl_Ether Silyl Ether (R-O-Si(Me)₂-t-Butyl) Protonated_Alcohol->Silyl_Ether Deprotonation Protonated_Alcohol->Imidazolium_HCl

Caption: Simplified pathway for imidazole-catalyzed silylation.

References

Technical Support Center: Stability of t-Butylsilyl Ethers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with t-butylsilyl ether protecting groups.

Frequently Asked Questions (FAQs)

Q1: How stable are t-butyldimethylsilyl (TBDMS) ethers compared to other common silyl (B83357) ethers?

A1: TBDMS ethers offer a significant stability advantage over simpler silyl ethers like trimethylsilyl (B98337) (TMS) and triethylsilyl (TES) ethers. The steric bulk of the t-butyl group makes the silicon atom less accessible to nucleophiles and hydrolysis. Generally, the stability of silyl ethers towards acidic and basic conditions increases with steric hindrance.[1][2]

Q2: Under what general conditions are t-butylsilyl ethers cleaved?

A2: T-butylsilyl ethers are typically stable to a wide range of synthetic conditions but can be cleaved under specific acidic, basic, or fluoride-mediated conditions.[3][4][5] The choice of deprotection method often depends on the other functional groups present in the molecule.

Q3: Can I selectively deprotect a primary TBDMS ether in the presence of a secondary or tertiary one?

A3: Yes, selective deprotection is often possible due to the different steric environments. Primary TBDMS ethers are generally more reactive and can be cleaved under milder conditions than secondary or tertiary TBDMS ethers.[4] For instance, using a 50% aqueous methanolic solution of Oxone at room temperature can selectively cleave primary TBDMS ethers.[4]

Q4: Are t-butylsilyl ethers stable to basic conditions?

A4: T-butyldimethylsilyl ethers are generally stable to aqueous bases.[4] However, they can be cleaved under forcing basic conditions, for example, with excess lithium hydroxide (B78521) in a mixture of dioxane, ethanol, and water at elevated temperatures.[1]

Q5: What are the most common fluoride (B91410) reagents for TBDMS deprotection?

A5: The most common fluoride reagent for cleaving TBDMS ethers is tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF).[3][4][5] Other fluoride sources include hydrofluoric acid (HF) and its pyridine (B92270) complex (HF-Pyridine).[3][6]

Troubleshooting Guides

Problem 1: My TBDMS ether is unexpectedly cleaved during a reaction.

  • Possible Cause: The reaction conditions may be too acidic or contain a hidden source of fluoride. Some Lewis acids can also promote cleavage.

  • Troubleshooting Steps:

    • Analyze Reagents: Carefully check the pH of all aqueous reagents. Ensure that no acidic byproducts are generated during the reaction.

    • Scrutinize Solvents: Ensure solvents are anhydrous if the reaction is sensitive to acid.

    • Alternative Protecting Group: If the desired reaction requires strongly acidic conditions, consider a more robust protecting group like t-butyldiphenylsilyl (TBDPS).[7]

Problem 2: My TBDMS deprotection with TBAF is slow or incomplete.

  • Possible Cause: Steric hindrance around the silyl ether can significantly slow down the deprotection reaction. The substrate may also have poor solubility in the reaction solvent.

  • Troubleshooting Steps:

    • Increase Temperature: Gently warming the reaction mixture can often increase the rate of deprotection.

    • Add a Co-solvent: If solubility is an issue, adding a co-solvent like DMF might help.

    • Alternative Reagent: Consider using a more powerful fluoride source like HF-Pyridine, but be cautious as this is a much more corrosive and hazardous reagent.[3]

    • Reaction Time: For highly hindered TBDMS ethers, the reaction may require an extended period, from several hours to overnight.[3]

Problem 3: Other functional groups in my molecule are not stable to the TBDMS deprotection conditions.

  • Possible Cause: Standard deprotection reagents like TBAF are basic and can cause side reactions with base-sensitive groups. Acidic deprotection methods can affect acid-labile groups.

  • Troubleshooting Steps:

    • Buffered Fluoride Source: Using TBAF buffered with acetic acid can mitigate issues with base sensitivity.[3]

    • Mild Catalytic Methods: Explore milder, catalytic deprotection methods. For example, a catalytic amount of acetyl chloride in dry methanol (B129727) can deprotect TBDMS ethers while tolerating many other protecting groups.[4][8][9] Other options include using catalysts like iron(III) tosylate or zirconium(IV) chloride.[10][11]

Data Presentation

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

Silyl EtherRelative Stability to Acidic HydrolysisRelative Stability to Basic Hydrolysis
Trimethylsilyl (TMS)11
Triethylsilyl (TES)~60~10-100
t-Butyldimethylsilyl (TBDMS/TBS) ~20,000 ~20,000
Triisopropylsilyl (TIPS)~700,000~100,000
t-Butyldiphenylsilyl (TBDPS) ~5,000,000 ~20,000

Data adapted from literature sources.[1][2]

Table 2: Common Reagents for t-Butylsilyl Ether Deprotection

ReagentTypical ConditionsComments
Tetra-n-butylammonium fluoride (TBAF)1 M in THF, room temperatureMost common method; can be basic.[3][4]
Hydrofluoric acid (HF)49% aqueous solution in acetonitrile, 0 °CHighly effective but corrosive and hazardous.[3]
Acetic Acid / Water2:1 mixture, 25 °CMild acidic condition.[4]
Acetyl Chloride (catalytic)Dry MeOH, 0 °C to room temperatureMild and chemoselective, tolerates many other protecting groups.[4][8][9]
N-Iodosuccinimide (catalytic)MethanolAllows for selective deprotection of alcoholic TBDMS ethers in the presence of phenolic ones.[4]
Stannous Chloride (SnCl₂)Microwave irradiation, solvent-freeRapid deprotection method.
Iron(III) TosylateAcetonitrile, room temperatureMild and chemoselective catalyst.[11]

Experimental Protocols

Protocol 1: General Deprotection of a TBDMS Ether using TBAF

  • Dissolve the TBDMS-protected compound in anhydrous tetrahydrofuran (THF) to make an approximately 0.2-0.5 M solution.

  • Add 1.1 to 1.5 equivalents of a 1 M solution of tetra-n-butylammonium fluoride (TBAF) in THF.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours depending on the substrate.[3]

  • Upon completion, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Deprotection of a Primary TBDMS Ether using Oxone

  • Dissolve the substrate containing primary and other TBDMS ethers in a 1:1 mixture of methanol and water.

  • Add an excess of Oxone (potassium peroxymonosulfate).

  • Stir the mixture vigorously at room temperature.

  • Monitor the selective deprotection of the primary TBDMS ether by TLC.

  • Once the primary TBDMS ether is cleaved, work up the reaction by adding sodium thiosulfate (B1220275) solution to quench the excess oxidant.

  • Extract the product with an organic solvent, dry, and purify as described in Protocol 1.[4]

Visualizations

Deprotection_Pathways cluster_acidic Acidic Conditions cluster_fluoride Fluoride-Mediated TBDMS_Ether R-O-TBDMS Acid_Reagent H+ (e.g., AcOH, HF) Fluoride_Source F- (e.g., TBAF) Protonated_Ether R-O+(H)-TBDMS Acid_Reagent->Protonated_Ether Protonation Alcohol_Acid R-OH Protonated_Ether->Alcohol_Acid Cleavage Pentacoordinate_Si [R-O-Si(F)(Me)2(tBu)]- Fluoride_Source->Pentacoordinate_Si Nucleophilic Attack Alcohol_Fluoride R-OH Pentacoordinate_Si->Alcohol_Fluoride Cleavage

Caption: TBDMS ether deprotection mechanisms.

Experimental_Workflow Start Start with TBDMS-protected compound Dissolve Dissolve in appropriate solvent Start->Dissolve Add_Reagent Add deprotection reagent (e.g., TBAF, Acetyl Chloride/MeOH) Dissolve->Add_Reagent Monitor Monitor reaction by TLC Add_Reagent->Monitor Workup Aqueous workup and extraction Monitor->Workup Reaction complete Purify Purify by column chromatography Workup->Purify End Isolated pure alcohol Purify->End

Caption: General experimental workflow for TBDMS deprotection.

References

Technical Support Center: Preventing Rearrangement Reactions with Silanes

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for advanced organic synthesis. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to rearrangement reactions during chemical transformations. This guide focuses on the use of silanes, particularly in the context of ionic hydrogenation, to mitigate or eliminate unwanted side products arising from carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What are rearrangement reactions and why do they occur in my experiments?

A1: Rearrangement reactions in organic synthesis are intramolecular processes where the carbon skeleton of a molecule is restructured. These reactions are typically driven by the formation of a more stable intermediate. A common scenario involves the generation of a carbocation, which can then undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable, more substituted carbocation. For example, a less stable secondary carbocation will readily rearrange to a more stable tertiary carbocation if a neighboring carbon atom has a hydrogen or alkyl group that can migrate. This fundamental principle of carbocation stability is a primary driver for these unwanted side reactions.

Q2: How can silanes help in preventing these rearrangement reactions?

A2: Silanes, in the presence of a strong acid, can act as hydride donors. This process, known as ionic hydrogenation, provides a rapid pathway to "quench" a carbocation intermediate before it has the opportunity to rearrange. The silane (B1218182) delivers a hydride ion (H-) to the positively charged carbon, effectively reducing it and preventing subsequent skeletal rearrangements. Triethylsilane (Et3SiH) in combination with trifluoroacetic acid (TFA) is a commonly used system for this purpose.[1][2]

Q3: What is the general mechanism for preventing rearrangements using a silane/acid system?

A3: The process can be broken down into three key steps:

  • Carbocation Formation: The substrate reacts with a strong acid (e.g., trifluoroacetic acid) to generate a carbocation intermediate.

  • Hydride Transfer: Before the carbocation can undergo a rearrangement, a silane (e.g., triethylsilane) molecule donates a hydride to the carbocation.

  • Product Formation: The now-reduced intermediate is stable and does not rearrange, leading to the desired product.

Q4: Is t-butylsilane a suitable reagent for this purpose?

A4: While theoretically this compound could act as a hydride donor, triethylsilane is more commonly cited and used in the scientific literature for ionic hydrogenation reactions aimed at preventing rearrangements.[1][2] For this reason, our troubleshooting guides and protocols will focus on the more established triethylsilane/TFA system.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Rearranged product is still the major product. 1. The rate of rearrangement is faster than the rate of hydride transfer. 2. The concentration of the silane is too low. 3. The acid used is not strong enough to efficiently generate the initial carbocation for trapping.1. Lower the reaction temperature to slow down the rate of rearrangement. 2. Increase the molar excess of triethylsilane. 3. Consider using a stronger acid, such as triflic acid, in place of trifluoroacetic acid.[1]
Low overall yield of the desired product. 1. Incomplete reaction. 2. Decomposition of the starting material or product under the strongly acidic conditions.1. Increase the reaction time or temperature. 2. Use a less harsh acid or decrease the reaction temperature. Monitor the reaction progress closely using techniques like TLC or LC-MS.
Formation of silylated byproducts. The silyl (B83357) cation generated after hydride transfer may react with nucleophiles in the reaction mixture.Ensure anhydrous conditions, as water can react with the silyl cation. If possible, use a non-nucleophilic solvent.
No reaction occurs. The substrate is not capable of forming a stable enough carbocation under the reaction conditions.This method is most effective for substrates that can form relatively stable carbocations (e.g., tertiary, benzylic, or allylic). Consider alternative reduction methods if your substrate does not fit this profile.

Experimental Protocols

General Protocol for Ionic Hydrogenation to Prevent Rearrangement

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Substrate susceptible to rearrangement

  • Triethylsilane (Et3SiH)

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM) as solvent

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the substrate in anhydrous DCM.

  • Add a stoichiometric excess of triethylsilane (typically 2-5 equivalents) to the solution.

  • Cool the mixture to a suitable temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath. This can help to minimize the rate of rearrangement.

  • Slowly add trifluoroacetic acid (typically 1.5-3 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

The effectiveness of using triethylsilane to prevent rearrangement is evident when comparing product distributions with and without the silane. The following table summarizes typical outcomes for a hypothetical reaction where a secondary carbocation can rearrange to a tertiary one.

Reaction Conditions Direct Product Yield (%) Rearranged Product Yield (%)
Acid catalyst only10-3070-90
Acid catalyst + Triethylsilane80-955-20

Note: These are representative yields and will vary depending on the specific substrate and reaction conditions.

Visualizations

Logical Workflow for Troubleshooting Rearrangement Reactions

G cluster_problem Problem Identification cluster_cause Root Cause Analysis cluster_solution Solution Implementation cluster_optimization Troubleshooting & Optimization Problem Unwanted Rearranged Product Observed Cause Carbocation Rearrangement to More Stable Intermediate Problem->Cause Why? Solution Introduce Silane/Acid System (Ionic Hydrogenation) Cause->Solution How to prevent? Optimization1 Adjust Silane Stoichiometry Solution->Optimization1 If rearrangement persists Optimization2 Modify Reaction Temperature Solution->Optimization2 If rearrangement persists Optimization3 Change Acid Strength Solution->Optimization3 If reaction is slow or rearrangement persists

Caption: Troubleshooting workflow for addressing rearrangement reactions.

Signaling Pathway of Ionic Hydrogenation vs. Rearrangement

G Start Substrate + Acid Carbocation Initial Carbocation Start->Carbocation Rearranged_Carbocation Rearranged (More Stable) Carbocation Carbocation->Rearranged_Carbocation 1,2-Shift (Rearrangement) Direct_Product Desired (Direct) Product Carbocation->Direct_Product Hydride Transfer Rearranged_Product Undesired (Rearranged) Product Rearranged_Carbocation->Rearranged_Product Nucleophilic Attack Silane Triethylsilane (Hydride Donor) Silane->Direct_Product

References

Technical Support Center: Purification of t-Butylsilylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of t-butylsilylated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of molecules containing tert-butyldimethylsilyl (TBS/TBDMS) and other t-butylsilyl protecting groups.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of t-butylsilylated compounds, particularly when using silica (B1680970) gel flash column chromatography.

Problem: Loss of the t-Butylsilyl Protecting Group During Silica Gel Chromatography

Symptoms:

  • Appearance of a more polar spot on the TLC plate corresponding to the unprotected alcohol.

  • Co-elution of the desired product and the deprotected starting material.

  • Low yield of the purified silylated compound.

Possible Causes:

  • Acidity of Silica Gel: Standard silica gel is slightly acidic and can catalyze the hydrolysis of silyl (B83357) ethers, especially for more labile silyl groups or sensitive substrates.

  • Protic Solvents: The presence of protic solvents like methanol (B129727) in the eluent system can lead to solvolysis of the silyl ether.

  • Extended Column Time: Prolonged exposure of the compound to the silica gel stationary phase increases the likelihood of deprotection.

Solutions:

  • Neutralize the Silica Gel:

    • Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base, such as triethylamine (B128534) (typically 0.1-1% v/v of the eluent). This deactivates the acidic silanol (B1196071) groups on the silica surface.

    • Alternatively, use commercially available neutral or basic alumina (B75360) as the stationary phase if compatible with your compound.

  • Modify the Mobile Phase:

  • Minimize Contact Time:

    • Run the column with slightly higher pressure to increase the flow rate and reduce the residence time of the compound on the column.

    • Ensure efficient packing of the column to prevent band broadening and tailing, which can increase the time spent on the stationary phase.

  • Consider Alternative Purification Methods:

    • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale purifications, this can be a faster alternative to column chromatography.

    • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase silica (e.g., C18) can be used, which operates under neutral pH conditions.

    • Crystallization: If the product is a solid, crystallization can be an effective purification method that avoids chromatography altogether.

Problem: Silyl Group Migration

Symptoms:

  • Isolation of an isomeric product where the silyl group has moved to a different hydroxyl group.

  • This is more common in molecules with multiple hydroxyl groups of similar steric hindrance.

Possible Causes:

  • Basic Conditions: Strong bases can promote intramolecular silyl migration.

  • Fluoride-Based Deprotection Reagents: Reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can sometimes induce silyl migration as a side reaction.

Solutions:

  • Use Mild Reaction and Purification Conditions:

    • Avoid strongly basic conditions during workup and purification.

    • If using a base to neutralize silica, a hindered, non-nucleophilic base is preferable.

  • Alternative Deprotection Strategies (if applicable):

    • If partial deprotection is occurring and leading to migration, consider milder deprotection reagents if the goal is complete removal of the silyl group.

Frequently Asked Questions (FAQs)

Q1: My t-butylsilylated compound is streaking on the TLC plate. What could be the cause and how can I fix it?

A1: Streaking on a TLC plate can be due to several factors:

  • Compound Overload: You may be spotting too much of your sample on the TLC plate. Try diluting your sample before spotting.

  • Acidity/Basicity Issues: If your compound has acidic or basic functional groups, it can interact strongly with the silica gel, causing streaking. Adding a small amount of acetic acid (for basic compounds) or triethylamine (for acidic compounds) to your developing solvent can often resolve this.

  • Incomplete Dissolution: Ensure your sample is fully dissolved in the spotting solvent before applying it to the TLC plate.

Q2: How can I remove excess silylating agent and silyl byproducts from my reaction mixture before purification?

A2: Excess silylating agents (e.g., TBDMS-Cl) and byproducts (e.g., siloxanes) can sometimes complicate purification.

  • Aqueous Workup: A standard aqueous workup can help remove some of the water-soluble byproducts. Quenching the reaction with a saturated aqueous solution of ammonium (B1175870) chloride can help hydrolyze excess silylating reagent.

  • Fluoride Scavenging: A mild fluoride source can be used to selectively react with and remove excess silylating agent.

  • Direct Chromatography: In many cases, these byproducts are significantly less polar than the desired product and can be easily separated by flash chromatography.

Q3: What are some alternatives to silica gel for purifying acid-sensitive t-butylsilylated compounds?

A3: Several alternatives to standard silica gel are available:

  • Neutral or Basic Alumina: These are good alternatives for compounds that are sensitive to the acidic nature of silica.

  • Florisil®: A magnesium-silica gel that is less acidic than standard silica.

  • Reverse-Phase Silica (C18): Suitable for non-polar to moderately polar compounds and uses neutral mobile phases.

  • Polymer-Based Resins: Polystyrene-based resins can be used for the separation of non-polar compounds.

Q4: How do I choose the right solvent system for the flash chromatography of my t-butylsilylated compound?

A4: The choice of solvent system depends on the polarity of your compound.

  • Start with TLC: Develop a solvent system using thin-layer chromatography. A good starting point for many silylated compounds is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or dichloromethane.

  • Target Rf Value: Aim for an Rf value of 0.2-0.4 for the desired compound on the TLC plate to ensure good separation on the column.

  • Avoid Protic Solvents: As a general rule, avoid highly protic solvents like methanol unless the silyl ether is very robust, as they can cause deprotection on the column.

Q5: Can I use analytical techniques to assess the purity of my silylated compound and check for deprotection?

A5: Yes, several analytical techniques are crucial for assessing purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for confirming the presence of the t-butyl and dimethylsilyl protons, which typically appear as singlets in the upfield region (around 0-1 ppm). The disappearance or integration reduction of these signals can indicate deprotection.

  • Mass Spectrometry (MS): Mass spectrometry can confirm the molecular weight of the protected compound. The presence of a peak corresponding to the unprotected alcohol is a clear indication of deprotection.

  • Gas Chromatography (GC): For volatile silylated compounds, GC can be used to assess purity. Incomplete derivatization or the presence of byproducts can sometimes be observed as multiple peaks.

Data and Protocols

Table 1: Relative Stability of Common Silyl Ethers to Hydrolysis

This table provides a general comparison of the stability of different silyl ethers towards acidic and basic hydrolysis. This can help in choosing the appropriate protecting group and purification strategy.

Silyl EtherAbbreviationRelative Stability to Acid HydrolysisRelative Stability to Basic Hydrolysis
TrimethylsilylTMS11
TriethylsilylTES~60~10-100
tert-ButyldimethylsilylTBDMS/TBS~20,000~20,000
TriisopropylsilylTIPS~700,000> TBDMS
tert-ButyldiphenylsilylTBDPS> TBDMS> TBDMS

Data compiled from various sources, providing a qualitative comparison.

Experimental Protocol: Neutralization of Silica Gel for Flash Chromatography
  • Slurry Preparation: In a fume hood, measure the required amount of silica gel into a beaker.

  • Solvent Addition: Add the initial, non-polar eluent (e.g., hexanes) to the silica gel to create a slurry.

  • Base Addition: Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5-1% (v/v) of the total solvent volume to be used for packing and running the column.

  • Mixing: Stir the slurry gently for a few minutes to ensure even distribution of the triethylamine.

  • Column Packing: Pack the column with the neutralized silica slurry as you normally would.

  • Elution: Run the column using an eluent system that also contains the same concentration of triethylamine.

Experimental Protocol: General Procedure for TBAF-Mediated Deprotection of a TBDMS Ether

This is a deprotection protocol, which can be useful for confirming the identity of the deprotected byproduct seen during purification.

  • Dissolution: Dissolve the TBDMS-protected compound (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1-1.5 equivalents) dropwise to the solution at room temperature.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Visualizations

Purification_Troubleshooting_Workflow start Start: Purifying t-butylsilylated compound tlc_check Run TLC of crude material and purified fractions start->tlc_check single_spot Single, clean spot for product? tlc_check->single_spot success Purification Successful single_spot->success Yes multiple_spots Multiple spots or streaking observed single_spot->multiple_spots No deprotection_check Is one spot consistent with deprotected starting material? multiple_spots->deprotection_check streaking Streaking or poor separation deprotection_check->streaking No neutralize_silica Neutralize silica with Et3N or use neutral alumina deprotection_check->neutralize_silica Yes (Deprotection) change_solvent Optimize solvent system (avoid protic solvents) streaking->change_solvent alt_method Consider alternative purification (Prep-TLC, Crystallization) streaking->alt_method re_purify Re-purify neutralize_silica->re_purify neutralize_silica->alt_method If problem persists re_purify->tlc_check change_solvent->re_purify

Caption: Troubleshooting workflow for purification of t-butylsilylated compounds.

Silyl_Ether_Stability_Logic compound Silylated Compound conditions Purification Conditions compound->conditions acidic Acidic Conditions (e.g., standard silica gel) conditions->acidic Acidic neutral_basic Neutral/Basic Conditions (e.g., neutralized silica) conditions->neutral_basic Neutral/Basic labile_silyl Labile Silyl Group (e.g., TMS, TES) acidic->labile_silyl robust_silyl Robust Silyl Group (e.g., TBDMS, TIPS) acidic->robust_silyl stable Likely to be Stable neutral_basic->stable deprotection High Risk of Deprotection labile_silyl->deprotection robust_silyl->stable

Caption: Logical relationship between silyl ether stability and purification conditions.

Technical Support Center: Managing t-Butylsilane Moisture Sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling t-butylsilane and troubleshooting common issues related to its high moisture sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it moisture-sensitive?

A1: Di-terthis compound is a versatile organosilicon compound with the chemical formula [(CH₃)₃C]₂SiH₂.[1] It is highly valued in organic synthesis, serving as a protective group and a reagent for creating silicon-containing molecules in pharmaceuticals and agrochemicals.[2] Its sensitivity stems from the reactivity of the silicon-hydrogen (Si-H) bonds, which readily undergo hydrolysis in the presence of water. This reaction breaks down the this compound, forming silanols (-Si-OH) and hydrogen gas, which can compromise or ruin the intended reaction.[3]

Q2: What are the signs of moisture contamination in my this compound or reaction?

A2: Several signs can indicate moisture contamination:

  • Gas Evolution: Bubbling or a pressure increase in a sealed vessel upon adding this compound to a reaction mixture is a clear sign of hydrolysis and hydrogen gas formation.

  • Poor Reaction Performance: The most common indicator is a significantly lower yield than expected or a complete failure of the reaction.

  • Inconsistent Results: Unexplained variations in outcomes between seemingly identical reaction setups often point to differing levels of moisture contamination.

  • Byproduct Formation: The presence of unexpected siloxane oligomers or polymers in your product mixture can be difficult to remove and indicates reagent decomposition.[4]

Q3: How should this compound be stored to maintain its integrity?

A3: Proper storage is critical. This compound should be kept in a tightly sealed container under a dry, inert atmosphere, such as nitrogen or argon.[5][6] The storage area must be cool, dark, and well-ventilated, away from heat and direct sunlight.[7] For frequent use, consider storing it in a container with a septum, allowing for reagent withdrawal via syringe without exposing the bulk material to the atmosphere.

Troubleshooting Guide

Issue: My reaction yield is low or the reaction failed entirely.

This is the most frequent problem when working with this compound and is almost always linked to moisture. Use the following decision tree and guides to identify the source of the water contamination.

Troubleshooting Decision Pathway

This diagram outlines a logical workflow to diagnose the source of moisture in a failed reaction.

TroubleshootingTree A Low or No Reaction Yield B Was gas evolution (bubbling) observed during reagent addition? A->B C Yes B->C D No B->D E High probability of significant moisture contamination. C->E F Moisture is still possible, or other reaction parameters are incorrect. D->F G Investigate Source of Moisture E->G H This compound Reagent G->H I Solvents or Other Reagents G->I J Glassware or Reaction Setup G->J K Solution: Use a new, sealed bottle of this compound. H->K L Solution: Re-dry all solvents and ensure other reagents are anhydrous. I->L M Solution: Flame-dry glassware immediately before use and check inert gas seals. J->M

Caption: A decision tree for troubleshooting low-yield reactions.

Data Presentation: Solvent Purity

The purity of your solvents is paramount. While "anhydrous" solvents from commercial suppliers are a good starting point, their water content can increase after opening. For highly sensitive reactions, re-drying solvents is recommended. The goal is to reduce water content to the low parts-per-million (ppm) range.[8][9]

SolventTypical Water Content (Undried)Target Water Content (Anhydrous)Recommended Drying Method(s)
Tetrahydrofuran (THF)200-300 ppm< 10 ppmPassage over activated neutral alumina; distillation from sodium/benzophenone.[9][10]
Toluene~225 ppm< 10 ppmPassage over activated 3Å molecular sieves or silica; distillation from sodium.[9][10]
Dichloromethane150-200 ppm< 10 ppmDistillation from calcium hydride (CaH₂).[8]
Acetonitrile500-1000 ppm< 20 ppmDistillation from phosphorus pentoxide (P₄O₁₀) followed by CaH₂.

Note: The sodium/benzophenone method provides a visual indicator (a persistent blue color) signifying very low water and oxygen levels.[11]

Experimental Protocols

Protocol 1: General Procedure for Setting Up a Moisture-Sensitive Reaction

This protocol outlines the essential steps for creating an anhydrous, inert atmosphere suitable for reactions involving this compound.

ExperimentalWorkflow cluster_prep Phase 1: Glassware Preparation cluster_reagents Phase 2: Reagent & Solvent Addition cluster_reaction Phase 3: Reaction Monitoring A Oven-dry all glassware (>120 °C for at least 4 hours) or flame-dry under vacuum. B Assemble the reaction apparatus (flask, condenser, etc.) while still hot. A->B C Immediately place the setup under a positive pressure of dry inert gas (Argon or Nitrogen). B->C D Add freshly dried, anhydrous solvents via a cannula or dry syringe. C->D Begin reaction setup E Add other anhydrous reagents that are solid or liquid under a positive flow of inert gas. D->E F Use a dry, gas-tight syringe to carefully withdraw this compound from a sealed source bottle. E->F G Slowly add this compound to the reaction mixture. F->G H Maintain a positive pressure of inert gas throughout the reaction (e.g., using a bubbler). I Monitor the reaction's progress using appropriate techniques (TLC, GC, LC-MS). H->I

Caption: Standard workflow for moisture-sensitive experiments.

Protocol 2: Drying Solvents with Molecular Sieves

A safe and effective alternative to distillation for drying solvents.

  • Activation: Place 3Å or 4Å molecular sieves in a flask and heat under vacuum with a heat gun for 10-15 minutes, or bake in a laboratory oven at >200 °C for several hours.

  • Cooling: Allow the sieves to cool to room temperature under an inert atmosphere.

  • Drying: Add the activated sieves to your solvent (approximately 5-10% weight/volume) in a sealed container (e.g., a bottle with a septum-lined cap).

  • Equilibration: Allow the solvent to stand over the sieves for at least 24-48 hours to achieve low ppm moisture levels.[9][10] The solvent can then be directly used by withdrawing it with a dry syringe.

References

Technical Support Center: Scalable Synthesis and Purification of t-Butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the scalable synthesis and purification of t-butylsilane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary scalable synthesis routes for this compound?

A1: The two primary scalable synthesis routes for this compound are the Grignard reaction and hydrosilylation. The Grignard reaction typically involves the reaction of a t-butylmagnesium halide with a silicon source like trichlorosilane (B8805176). Hydrosilylation involves the addition of a silane (B1218182) to isobutene, catalyzed by a platinum-based catalyst.

Q2: What are the main safety concerns when working with this compound and its precursors?

A2: this compound is a flammable liquid.[1] Precursors such as trichlorosilane are highly reactive and can release hydrogen chloride gas upon contact with moisture. Grignard reagents are also highly flammable and moisture-sensitive. It is crucial to work in a dry, inert atmosphere and use appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.[2]

Q3: How can I monitor the progress of the this compound synthesis reaction?

A3: Reaction monitoring can be performed using techniques like Gas Chromatography (GC) to track the consumption of starting materials and the formation of the product. For more detailed mechanistic studies, in-situ monitoring techniques such as FT-IR spectroscopy and NMR spectroscopy can be employed to observe the reaction in real-time.[3][4]

Q4: What are the common impurities in this compound synthesis?

A4: Common impurities depend on the synthesis route. In the Grignard synthesis, impurities can include unreacted starting materials, di- or tri-substituted silanes (di-t-butylsilane, tri-t-butylsilane), and magnesium halide salts. In the hydrosilylation route, impurities might include isomers of the desired product and residual catalyst.

Q5: What is the most effective method for purifying this compound at scale?

A5: Fractional distillation is the most effective method for purifying this compound on a large scale. This technique separates compounds based on their boiling points and is particularly useful for separating this compound from closely boiling impurities like other substituted silanes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis and purification of this compound.

Synthesis Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield in Grignard Synthesis 1. Moisture in the reaction setup. 2. Inactive magnesium. 3. Impure starting materials (t-butyl chloride or trichlorosilane). 4. Incorrect reaction temperature.1. Thoroughly dry all glassware and solvents. Ensure a dry, inert atmosphere (e.g., nitrogen or argon). 2. Activate magnesium turnings by crushing them or using a small amount of iodine or 1,2-dibromoethane (B42909) to initiate the reaction. 3. Purify starting materials before use. t-Butyl chloride can be distilled, and trichlorosilane should be of high purity. 4. Maintain the recommended temperature for Grignard reagent formation (typically 40-50°C) and the subsequent reaction with the silane source.[5]
Formation of Multiple Silane Products (di-, tri-substituted) 1. Incorrect stoichiometry of reactants. 2. Mode of addition of reagents.1. Carefully control the stoichiometry. For mono-substitution, a "reverse addition" where the Grignard reagent is added to an excess of the silane source is often preferred.[6] 2. Consider the order of addition. Adding the silane to the Grignard reagent ("normal addition") can favor multiple substitutions.[6]
Low Yield in Hydrosilylation 1. Catalyst deactivation. 2. Presence of inhibitors in the starting materials. 3. Incorrect reaction temperature or pressure.1. Ensure the catalyst is fresh and handled under an inert atmosphere. 2. Purify the isobutene and silane to remove any potential catalyst poisons. 3. Optimize the reaction temperature and pressure according to the specific catalyst and reactants used.
Purification Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor Separation During Fractional Distillation 1. Inefficient distillation column. 2. Distillation rate is too high. 3. Fluctuations in heating.1. Use a fractionating column with a sufficient number of theoretical plates for the separation. 2. Maintain a slow and steady distillation rate to allow for proper vapor-liquid equilibrium. 3. Use a stable heating source (e.g., a heating mantle with a controller) to ensure consistent boiling.
Product Contamination with Magnesium Salts (Grignard Route) 1. Incomplete quenching of the reaction. 2. Insufficient washing of the organic phase.1. Ensure the reaction is fully quenched with a suitable aqueous solution (e.g., saturated ammonium (B1175870) chloride). 2. Thoroughly wash the organic layer with water and brine to remove all water-soluble byproducts.
Residual Solvent in the Final Product 1. Incomplete removal of the solvent during distillation.1. Ensure the final distillation step is carried out to completion, monitoring the temperature at the distillation head to confirm all lower-boiling solvents have been removed. A final distillation under reduced pressure may be necessary.

Experimental Protocols

Scalable Synthesis of this compound via Grignard Reaction (Adapted from a related procedure)

This protocol is adapted from the synthesis of di-terthis compound (B1239941) and is intended for the synthesis of mono-t-butylsilane.[5] Optimization may be required.

Materials:

Reagent Molar Mass ( g/mol ) Quantity Moles
Magnesium Turnings24.3112.2 g0.5
t-Butyl Chloride92.5746.3 g0.5
Trichlorosilane135.45203.2 g1.5
Tetrahydrofuran (THF), anhydrous-300 mL-
Iodine (crystal)-small crystal-

Procedure:

  • Grignard Reagent Preparation:

    • In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add magnesium turnings (12.2 g) and a small crystal of iodine.

    • Assemble the glassware and dry it thoroughly under vacuum with heating.

    • Allow the apparatus to cool to room temperature and fill with an inert atmosphere (nitrogen or argon).

    • Add anhydrous THF (100 mL) to the flask.

    • In the dropping funnel, prepare a solution of t-butyl chloride (46.3 g) in anhydrous THF (200 mL).

    • Add a small amount of the t-butyl chloride solution to the magnesium. The reaction should start, indicated by a color change and a slight exotherm. If the reaction does not start, gentle warming may be applied.

    • Once the reaction has initiated, add the remaining t-butyl chloride solution dropwise to maintain a gentle reflux.

    • After the addition is complete, stir the mixture at 40-50°C for 1 hour to ensure complete formation of the Grignard reagent.[5]

  • Reaction with Trichlorosilane (Reverse Addition):

    • In a separate, larger three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place trichlorosilane (203.2 g) and anhydrous THF (200 mL).

    • Cool the trichlorosilane solution to 0°C using an ice bath.

    • Slowly add the prepared t-butylmagnesium chloride solution from the first flask to the trichlorosilane solution via the dropping funnel. Maintain the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.

    • Separate the organic layer.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent.

    • The resulting solution contains this compound and THF.

Purification of this compound by Fractional Distillation

Procedure:

  • Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column or a packed column to ensure efficient separation.

    • Use a heating mantle with a stirrer to ensure even heating.

    • Place a thermometer at the distillation head to monitor the vapor temperature.

  • Distillation:

    • Gently heat the crude this compound solution.

    • First, the THF will distill off at its boiling point (~66°C).

    • After the THF has been removed, the temperature will rise.

    • Collect the fraction that distills at the boiling point of this compound. The boiling point of the related di-terthis compound is 129-130°C, so this compound will have a lower boiling point.[7]

    • Monitor the purity of the collected fractions using GC analysis.

Process Visualizations

Synthesis_and_Purification_Workflow Scalable Synthesis and Purification of this compound cluster_synthesis Synthesis Stage cluster_purification Purification Stage Grignard_Prep Grignard Reagent Preparation Reaction Reaction with Trichlorosilane Grignard_Prep->Reaction t-BuMgCl Quench Reaction Quench Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Drying Drying of Organic Phase Workup->Drying Distillation Fractional Distillation Drying->Distillation Final_Product Pure this compound Distillation->Final_Product Troubleshooting_Logic Troubleshooting Logic for Low Yield in Grignard Synthesis Start Low or No Yield Check_Moisture Check for Moisture in System? Start->Check_Moisture Check_Mg_Activity Check Mg Activation? Check_Moisture->Check_Mg_Activity No Solution_Dry Dry Glassware & Solvents Check_Moisture->Solution_Dry Yes Check_Reagents Check Reagent Purity? Check_Mg_Activity->Check_Reagents No Solution_Activate Activate Mg Check_Mg_Activity->Solution_Activate Yes Check_Temp Check Reaction Temperature? Check_Reagents->Check_Temp No Solution_Purify Purify Starting Materials Check_Reagents->Solution_Purify Yes Solution_Temp Adjust Temperature Check_Temp->Solution_Temp Yes

References

Validation & Comparative

A Comparative Guide to Alcohol Protection: t-Butylsilane vs. tert-Butyldimethylsilyl Chloride (TBS-CI)

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of multi-step organic synthesis, particularly in drug development and materials science, the judicious use of protecting groups is paramount.[1][2] For hydroxyl functionalities, silyl (B83357) ethers are a cornerstone of protective strategies due to their ease of installation, stability, and selective removal.[3][4] Among the plethora of silylating agents, tert-butyldimethylsilyl chloride (TBS-Cl) is a well-established and ubiquitously used reagent.[5][6] This guide provides a detailed comparison between the conventional TBS-Cl and an alternative, t-butylsilane (TBS-H), for the protection of alcohols, offering insights into their distinct mechanisms, applications, and performance based on available data.

Mechanism and Reaction Paradigms

The fundamental difference between TBS-Cl and this compound lies in their reaction mechanisms for alcohol protection.

tert-Butyldimethylsilyl Chloride (TBS-Cl): Electrophilic Silylation

The protection of an alcohol with TBS-Cl is a classic example of an electrophilic silylation. The reaction proceeds via nucleophilic attack of the alcohol on the silicon atom of TBS-Cl.[1] This process requires a base, typically a non-nucleophilic amine like imidazole (B134444) or 2,6-lutidine, to activate the alcohol and to neutralize the hydrochloric acid byproduct.[1][7][8] The steric bulk of the tert-butyl group confers significant stability to the resulting TBS ether compared to smaller silyl ethers like trimethylsilyl (B98337) (TMS) ethers.[5][9] For sterically hindered alcohols, the more reactive tert-butyldimethylsilyl triflate (TBS-OTf) is often employed.[7][8]

This compound (TBS-H): Catalytic Dehydrogenative Silylation

In contrast, this compound protects alcohols through a dehydrogenative silylation (or hydrosilylation) pathway. This reaction involves the addition of the silicon-hydride (Si-H) bond across the oxygen-hydrogen (O-H) bond of the alcohol. This process is not spontaneous and requires a catalyst. A variety of catalysts, including transition metal complexes (e.g., Palladium, Rhodium, Ruthenium) and Lewis acids like tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃), can facilitate this transformation.[10][11][12] The sole byproduct of this reaction is hydrogen gas (H₂), which offers a key advantage in terms of atom economy and simplified purification.[11][12][13]

Comparative Performance and Applications

The choice between TBS-Cl and this compound is dictated by factors such as substrate reactivity, functional group tolerance, and desired reaction conditions.

Featuretert-Butyldimethylsilyl Chloride (TBS-Cl)This compound (TBS-H)
Reagent Type Electrophilic Silylating AgentHydrosilylating Agent
Mechanism Nucleophilic Substitution at SiliconCatalytic Dehydrogenative Coupling
Activator/Catalyst Stoichiometric Base (e.g., Imidazole, Et₃N)Catalytic (e.g., B(C₆F₅)₃, Pd/C, Ru complexes)
Byproduct Amine Hydrochloride SaltDihydrogen (H₂)
Substrate Scope Excellent for 1° and 2° alcohols; hindered alcohols may require TBS-OTf.[7][8]Broad; effective for 1°, 2°, and 3° alcohols, including sterically hindered ones.[10][11]
Reaction Conditions Typically mild (rt to 50 °C), but requires stoichiometric base.Varies with catalyst; can be very mild (rt), avoids stoichiometric basic/acidic byproducts.
Selectivity High for primary alcohols over secondary due to steric hindrance.[4]High selectivity for primary alcohols can be achieved with specific catalysts (e.g., Pd(0)).[10]
Yields Generally high to quantitative.[7][9]Typically high to excellent.[11][12]

Experimental Protocols

Protocol 1: General Procedure for Alcohol Protection using TBS-Cl

This procedure is a standard method for the silylation of primary and secondary alcohols.[3][7]

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add imidazole (2.0-2.5 equiv) to the solution and stir until dissolved.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.2-1.5 equiv) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or gently heat to ~50 °C for less reactive alcohols) and monitor the progress by thin-layer chromatography (TLC).[7]

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.[7]

Protocol 2: General Procedure for Alcohol Protection using this compound

This protocol outlines a Lewis acid-catalyzed dehydrogenative silylation.[11]

  • Inert Atmosphere: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the alcohol (1.0 equiv) in an anhydrous, non-coordinating solvent (e.g., dichloromethane (B109758) or toluene).

  • Addition of Silane: Add this compound (1.2-1.5 equiv) to the solution.

  • Catalyst Addition: Add the catalyst, such as tris(pentafluorophenyl)borane (B(C₆F₅)₃) (1-5 mol%), to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. The evolution of hydrogen gas may be observed. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, quench carefully with a small amount of saturated aqueous sodium bicarbonate.

  • Purification: Extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the residue by flash column chromatography.

Stability and Deprotection

The resulting tert-butyldimethylsilyl ether is identical regardless of the method of formation. It exhibits robust stability across a wide range of reaction conditions, including chromatography, mildly acidic and basic conditions, and exposure to many oxidizing and reducing agents.[1][7][9]

Deprotection is most commonly achieved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).[7][9][14] The exceptional strength of the silicon-fluorine bond provides the thermodynamic driving force for this cleavage.[7][9] Acidic conditions (e.g., HCl in methanol (B129727) or acetic acid in water) can also be used for deprotection, though this may affect other acid-sensitive functional groups.[8][9]

Logical and Mechanistic Diagrams

TBSCl_Protection cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Activation Activation ROH->Activation + Base TBSCl TBS-Cl Attack Nucleophilic Attack TBSCl->Attack Base Base (e.g., Imidazole) Base->Activation ROTBS R-OTBS (Silyl Ether) Salt Base·HCl Activation->Attack R-O⁻ Deprotonation Proton Transfer Attack->Deprotonation Intermediate Deprotonation->ROTBS Deprotonation->Salt TBSH_Protection cluster_reactants Reactants cluster_products Products ROH R-OH (Alcohol) Cycle Catalytic Cycle ROH->Cycle TBSH This compound (TBS-H) TBSH->Cycle Catalyst Catalyst (e.g., B(C₆F₅)₃) Catalyst->Cycle Initiates ROTBS R-OTBS (Silyl Ether) H2 H₂ (gas) Cycle->Catalyst Regenerates Cycle->ROTBS Cycle->H2 Decision_Workflow Start Protect Alcohol? AcidBaseSensitive Substrate sensitive to stoichiometric acid/base? Start->AcidBaseSensitive UseTBSH Use this compound (TBS-H) + Catalyst AcidBaseSensitive->UseTBSH Yes StandardConditions Standard Conditions OK? AcidBaseSensitive->StandardConditions No UseTBSCl Use TBS-Cl + Base StandardConditions->UseTBSCl Yes HinderedOH Sterically Hindered OH? StandardConditions->HinderedOH No HinderedOH->UseTBSCl No UseTBSOTf Consider TBS-OTf HinderedOH->UseTBSOTf Yes

References

A Comparative Guide to t-Butylsilane and Triethylsilane as Reducing Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of an appropriate reducing agent is paramount to achieving desired molecular transformations with high efficacy and selectivity. Among the vast array of available hydridosilanes, t-butylsilane and triethylsilane have emerged as versatile reagents for the reduction of various functional groups. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in making informed decisions for their synthetic strategies.

At a Glance: Key Differences

FeatureThis compound & DerivativesTriethylsilane
Steric Hindrance HighModerate
Reactivity Generally less reactiveGenerally more reactive
Stereoselectivity Can provide high stereoselectivity, often favoring the thermodynamically less stable isomer.Stereoselectivity is substrate and catalyst dependent.
Primary Applications Reductions where high stereoselectivity is required.General reductions of a wide range of functional groups.

Performance in the Reduction of Carbonyl Compounds

The reduction of aldehydes and ketones to their corresponding alcohols is a fundamental transformation in organic synthesis. Both this compound derivatives and triethylsilane, typically in the presence of a Lewis or Brønsted acid catalyst, are effective in this regard. The choice between them often hinges on the desired stereochemical outcome and the steric environment of the carbonyl group.

Reduction of Substituted Cyclohexanones: A Case Study in Stereoselectivity

A seminal study by Doyle and West demonstrated the profound impact of silane (B1218182) structure on the stereoselectivity of ketone reduction. In the acid-catalyzed reduction of 4-tert-butylcyclohexanone, triethylsilane preferentially yields the thermodynamically more stable trans (equatorial) alcohol. In contrast, the bulkier di-terthis compound (B1239941) and tri-terthis compound favor the formation of the less stable cis (axial) alcohol.[1]

Table 1: Stereoselectivity in the Reduction of 4-tert-Butylcyclohexanone

SilaneProduct Ratio (cis:trans)
TriethylsilaneFavors trans
Di-terthis compound67:33
Tri-terthis compoundPredominantly cis

This difference in stereoselectivity is attributed to the steric bulk of the t-butyl groups, which dictates the trajectory of the hydride delivery to the carbonyl carbon.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed Reduction of a Ketone

A solution of the ketone in a dry, inert solvent (e.g., dichloromethane) is cooled in an ice bath. The Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂) is added dropwise, followed by the slow addition of the silane (this compound derivative or triethylsilane). The reaction is stirred at low temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[2]

Reaction Mechanisms and Logical Workflow

The reduction of carbonyl compounds by silanes in the presence of a Lewis acid, a process often referred to as ionic hydrogenation, proceeds through a well-established mechanism. The Lewis acid activates the carbonyl group, making it more electrophilic. The silane then delivers a hydride to the carbonyl carbon, forming a silyloxy intermediate, which upon workup yields the alcohol.

The following diagram illustrates the general workflow for a Lewis acid-catalyzed silane reduction of a ketone.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Ketone Ketone Activation Activation of Carbonyl Ketone->Activation Silane Silane (this compound or Triethylsilane) HydrideTransfer Hydride Transfer Silane->HydrideTransfer LewisAcid Lewis Acid (e.g., BF₃·OEt₂) LewisAcid->Activation Activation->HydrideTransfer Intermediate Silyloxy Intermediate HydrideTransfer->Intermediate Quench Aqueous Quench Intermediate->Quench Purification Purification Quench->Purification Product Alcohol Product Purification->Product

General workflow for Lewis acid-catalyzed silane reduction.

The choice of silane influences the stereochemical outcome of the hydride transfer step, as depicted in the following logical relationship diagram.

G cluster_sterics Steric Hindrance cluster_outcome Stereochemical Outcome Silane Choice of Silane LowSterics Low (Triethylsilane) Silane->LowSterics HighSterics High (this compound) Silane->HighSterics MoreStable Thermodynamically More Stable Isomer LowSterics->MoreStable LessStable Thermodynamically Less Stable Isomer HighSterics->LessStable

Influence of silane steric bulk on stereoselectivity.

Reduction of Other Functional Groups

While the reduction of carbonyls is a primary application, both silanes are capable of reducing a variety of other functional groups. Triethylsilane, in particular, has been extensively studied and is known to reduce esters, amides, and nitro groups, among others, often requiring specific catalysts and conditions.[3][4] Data for this compound in these contexts is less prevalent in the literature, suggesting that its utility may be more specialized.

Table 2: General Applicability of Triethylsilane in Reductions

Functional GroupProductTypical Catalyst/Conditions
AldehydePrimary AlcoholLewis Acid (e.g., BF₃·OEt₂)
KetoneSecondary AlcoholLewis Acid (e.g., BF₃·OEt₂)
EsterAlcohol or EtherStrong Lewis Acid (e.g., B(C₆F₅)₃)
ImineAmineLewis or Brønsted Acid
Nitro (aromatic)AmineTransition Metal Catalyst

Safety, Stability, and Cost Considerations

Both this compound and triethylsilane are flammable liquids and should be handled with appropriate safety precautions in a well-ventilated fume hood. They are generally stable but can react with moisture and strong acids or bases. In terms of cost and availability, triethylsilane is more commonly used and is generally more economical than this compound and its derivatives.

Conclusion

Triethylsilane is a versatile and widely used reducing agent suitable for a broad range of functional group transformations. Its moderate steric profile and high reactivity make it a reliable choice for general reductions. In contrast, this compound and its more sterically encumbered derivatives offer a valuable tool for achieving high stereoselectivity, particularly in the reduction of cyclic ketones where the formation of the thermodynamically less stable alcohol is desired. The choice between these two silanes will ultimately depend on the specific requirements of the synthetic target, with steric factors playing a crucial role in determining the stereochemical outcome. Further research into the applications of this compound for the reduction of other functional groups could expand its utility in complex molecule synthesis.

References

A Comparative Guide to GC-MS and NMR Analysis for Validating t-Butylsilane Purity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of starting materials is a critical aspect of chemical synthesis and product development. This guide provides a detailed comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the validation of t-butylsilane purity. We present a comprehensive overview of their respective strengths and weaknesses, supported by detailed experimental protocols and data presentation, to aid in the selection of the most appropriate method for your analytical needs.

Principles of Purity Determination by GC-MS and NMR

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[1] In GC, a sample is vaporized and injected into a chromatographic column. The components of the mixture are separated based on their volatility and interaction with the stationary phase.[1] As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "fingerprint" for identification.[1] The abundance of each component can be quantified, providing a measure of purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique that provides detailed information about the molecular structure of a compound.[2] It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, exhibit a magnetic moment. When placed in a strong magnetic field, these nuclei can absorb and re-emit electromagnetic radiation at a specific frequency. The chemical environment of each nucleus influences this frequency, resulting in a spectrum with distinct signals for each unique atom in a molecule. Quantitative NMR (qNMR) can be used to determine the purity of a sample by comparing the integral of a signal from the analyte to that of a certified reference standard of known purity.[3][4]

Comparison of GC-MS and NMR for this compound Purity Analysis

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by chromatography, identification by mass-to-charge ratio and fragmentation pattern.Identification and quantification based on the magnetic properties of atomic nuclei in a magnetic field.[2]
Sensitivity High (ppm to ppb range).Moderate (typically requires >1% for routine analysis).
Selectivity Excellent for separating volatile and semi-volatile compounds.Excellent for distinguishing between structurally similar compounds and isomers.[2]
Impurities Detected Volatile organic impurities, byproducts of synthesis, residual solvents.A wide range of organic impurities, including structural isomers and non-volatile compounds.[2]
Quantitative Analysis Relative quantification based on peak area percentages. Can be absolute with appropriate calibration.Absolute quantification (qNMR) using an internal standard of known purity.[3][5]
Sample Requirements Small sample size (µL), must be volatile and thermally stable.[6]Larger sample size (mg), sample must be soluble in a suitable deuterated solvent.[6]
Analysis Time Relatively fast per sample (typically 30-60 minutes).[7]Can be fast for simple spectra, but longer acquisition times may be needed for dilute samples or complex molecules.
Structural Information Provides molecular weight and fragmentation patterns, which can be used for structural elucidation.[6]Provides detailed information about molecular structure, connectivity, and stereochemistry.[8]

Experimental Protocols

GC-MS Analysis of this compound

Objective: To separate and identify volatile impurities in a this compound sample.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

  • GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in the chosen solvent (e.g., 1% v/v).

  • Instrument Setup:

    • Injector: Set to a temperature of 250°C with a split ratio of 50:1.

    • Oven Program: Start at 40°C for 2 minutes, then ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Set to scan a mass range of m/z 35-300. The ion source temperature should be 230°C and the quadrupole temperature 150°C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the main peak corresponding to this compound based on its retention time and mass spectrum.

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate the relative purity by determining the area percentage of the this compound peak relative to the total peak area.

Quantitative NMR (qNMR) Analysis of this compound

Objective: To determine the absolute purity of a this compound sample using an internal standard.

Materials:

  • This compound sample

  • Certified internal standard of known purity (e.g., 1,4-bis(trimethylsilyl)benzene)[9]

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a specific amount of the this compound sample into an NMR tube.

    • Accurately weigh a specific amount of the internal standard and add it to the same NMR tube.

    • Add a sufficient volume of the deuterated solvent to dissolve both the sample and the standard.

  • Instrument Setup:

    • Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

    • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (at least 5 times the longest T1 relaxation time of the signals of interest).[3]

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis:

    • Integrate the signals corresponding to the this compound and the internal standard.

    • Calculate the purity of the this compound sample using the following equation[5]:

      Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

Visualizing the Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilute with Solvent Sample->Dilution Injection Inject into GC-MS Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram MassSpectra Generate Mass Spectra Detection->MassSpectra LibrarySearch Library Search Chromatogram->LibrarySearch MassSpectra->LibrarySearch Quantification Quantify Purity LibrarySearch->Quantification

Caption: Workflow for GC-MS analysis of this compound purity.

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Deuterated Solvent Sample->Dissolve Standard Weigh Internal Standard Standard->Dissolve Acquisition Acquire 1H NMR Spectrum Dissolve->Acquisition Integration Integrate Signals Acquisition->Integration Calculation Calculate Purity Integration->Calculation

References

Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of organic synthesis, silyl (B83357) ethers are indispensable protecting groups for hydroxyl functionalities, prized for their ease of installation and selective removal under mild conditions.[1][2] Their utility is underscored by the wide spectrum of stability offered by various substituted silyl groups, allowing for nuanced chemical strategies in the synthesis of complex molecules. This guide provides a comparative analysis of the stability of common silyl ethers in both acidic and basic environments, supported by experimental data and detailed protocols for their cleavage.

The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom.[1][3] Larger, bulkier groups hinder the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[3]

Relative Stability of Common Silyl Ethers

The general order of stability for commonly used silyl ethers is well-established and serves as a crucial guide for chemists in selecting the appropriate protecting group.

In Acidic Media:

The stability of silyl ethers in acidic conditions increases significantly with the steric hindrance around the silicon atom. The relative resistance to hydrolysis in acidic media follows the order: TMS < TES < TBDMS < TIPS < TBDPS [1][2]

A quantitative comparison of their relative resistance to acid-catalyzed hydrolysis is as follows:

  • TMS (Trimethylsilyl): 1

  • TES (Triethylsilyl): 64

  • TBS (tert-Butyldimethylsilyl): 20,000

  • TIPS (Triisopropylsilyl): 700,000

  • TBDPS (tert-Butyldiphenylsilyl): 5,000,000[1]

In Basic Media:

In basic media, the trend is similar, with sterically hindered silyl ethers exhibiting greater stability. The relative resistance to base-catalyzed hydrolysis follows the order: TMS < TES < TBDMS ≈ TBDPS < TIPS [2]

The relative resistance to cleavage in basic media is:

  • TMS (Trimethylsilyl): 1

  • TES (Triethylsilyl): 10-100

  • TBS (tert-Butyldimethylsilyl) ~ TBDPS (tert-Butyldiphenylsilyl): 20,000

  • TIPS (Triisopropylsilyl): 100,000[1]

It is noteworthy that while TBS and TBDPS have comparable stability in basic media, TBDPS is significantly more stable in acidic conditions.[1] TIPS stands out as the most stable silyl ether in basic media among these common examples.[3]

Comparative Data on Silyl Ether Cleavage

The following table summarizes the conditions under which different silyl ethers are typically cleaved, providing a practical reference for their selective deprotection.

Silyl EtherAcidic Cleavage ConditionsBasic Cleavage ConditionsFluoride-Based Cleavage Conditions
TMS Very labile; cleaved by weak acids like acetic acid in THF/water, or even silica (B1680970) gel.[1][4][5]Cleaved by mild bases such as K₂CO₃ in methanol.[6]Readily cleaved by TBAF in THF.[6][7]
TES Cleaved by stronger acidic conditions than TMS, e.g., 1% HCl in methanol.[8] Can be selectively cleaved in the presence of TBS and TIPS ethers.[6]More stable than TMS but can be cleaved by stronger basic conditions.Cleaved by TBAF in THF.[6]
TBDMS/TBS Stable to mild acids; requires stronger conditions like 4:1:1 AcOH:THF:water or CSA in MeOH.[1] Cleavage can take several hours at room temperature.[9]Generally stable to aqueous bases.[5]Commonly cleaved by TBAF in THF, typically requiring 2-16 hours at room temperature.[6]
TIPS Highly stable to acidic conditions; requires strong acids for cleavage.[1][8]The most stable among common silyl ethers in basic media.[1][8]Cleaved by TBAF in THF, often requiring longer reaction times or elevated temperatures.[6]
TBDPS The most stable among common silyl ethers in acidic media.[1][8]Comparably stable to TBDMS in basic media.[1][8]Cleaved by TBAF in THF.[6]

Abbreviations: TMS (Trimethylsilyl), TES (Triethylsilyl), TBDMS/TBS (tert-Butyldimethylsilyl), TIPS (Triisopropylsilyl), TBDPS (tert-Butyldiphenylsilyl), THF (Tetrahydrofuran), AcOH (Acetic Acid), CSA (Camphorsulfonic Acid), TBAF (Tetrabutylammonium Fluoride).

Experimental Protocols

Below are representative experimental protocols for the cleavage of silyl ethers under acidic, basic, and fluoride-mediated conditions.

Acid-Catalyzed Deprotection of a TBDMS Ether

Objective: To deprotect a primary TBDMS ether using acetic acid.

Procedure:

  • Dissolve the TBDMS-protected alcohol in a 4:1:1 (v/v/v) mixture of acetic acid, tetrahydrofuran (B95107) (THF), and water.[1]

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction can be slow, often requiring several hours to days for completion.[9]

  • Once the reaction is complete, carefully neutralize the acetic acid with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Base-Catalyzed Deprotection of a TMS Ether

Objective: To deprotect a TMS ether using potassium carbonate.

Procedure:

  • Dissolve the TMS-protected alcohol in methanol.

  • Add an excess of solid potassium carbonate (K₂CO₃) to the solution.[6]

  • Stir the mixture at room temperature for 1 to 2 hours.[6]

  • Monitor the deprotection by TLC.

  • Upon completion, filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude alcohol can be further purified if needed.

Fluoride-Mediated Deprotection of a TBDMS Ether

Objective: To deprotect a TBDMS ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

Procedure:

  • Dissolve the TBDMS-protected alcohol in THF to make an approximately 0.4 M solution.[6]

  • Add 3 equivalents of a 1 M solution of TBAF in THF to the reaction mixture at room temperature.[6]

  • Stir the solution for 2 to 16 hours, depending on the steric environment of the silyl ether.[6]

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the product by flash chromatography.

Visualization of Silyl Ether Stability

The following diagram illustrates the general stability trends of common silyl ethers in acidic and basic conditions.

SilylEtherStability cluster_acid Acidic Media Stability cluster_base Basic Media Stability TMS_acid TMS TES_acid TES TMS_acid->TES_acid TBDMS_acid TBDMS TES_acid->TBDMS_acid TIPS_acid TIPS TBDMS_acid->TIPS_acid TBDPS_acid TBDPS TIPS_acid->TBDPS_acid label_acid Increasing Stability → TMS_base TMS TES_base TES TMS_base->TES_base TBDMS_TBDPS_base TBDMS ≈ TBDPS TES_base->TBDMS_TBDPS_base TIPS_base TIPS TBDMS_TBDPS_base->TIPS_base label_base Increasing Stability →

References

A Comparative Guide to the Kinetics of t-Butylsilylation and Other Silylation Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, the protection of hydroxyl groups is a fundamental strategy, particularly in the multi-step synthesis of complex molecules and pharmaceuticals. Silylation, the introduction of a silyl (B83357) group (R₃Si) to a molecule, is a widely employed method for this purpose. The choice of the silylating agent is critical, as it dictates the stability of the resulting silyl ether and the conditions required for its subsequent removal. Among the various silylating agents, tert-butyldimethylsilyl (TBDMS) ethers, derived from tert-butylsilylation, offer a robust balance of stability and selective deprotection, making them a popular choice.

This guide provides a comparative analysis of the reaction kinetics of tert-butylsilylation versus other common silylation agents, including trimethylsilyl (B98337) (TMS), triethylsilyl (TES), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). By understanding the kinetic profiles of these agents, researchers can make more informed decisions in the design and optimization of their synthetic routes.

Principles of Silylation Kinetics

The reactivity of silylating agents is primarily governed by steric and electronic effects. The generally accepted mechanism for the silylation of an alcohol with a silyl chloride is a nucleophilic substitution at the silicon center (SN2-type reaction).[1] The reaction rate is influenced by:

  • Steric Hindrance at the Silicon Atom: Less sterically hindered silylating agents react faster. The bulky groups around the silicon atom impede the approach of the nucleophilic alcohol.

  • Steric Hindrance of the Alcohol: Primary alcohols react faster than secondary alcohols, which in turn react faster than tertiary alcohols due to reduced steric congestion around the hydroxyl group.

  • Electronic Effects: Electron-withdrawing groups on the silylating agent can increase the electrophilicity of the silicon atom, potentially increasing the reaction rate.

  • Solvent and Catalyst: The choice of solvent and the presence of a base catalyst (e.g., imidazole, triethylamine) significantly impact the reaction rate.

Comparative Kinetic Data

While comprehensive kinetic data comparing a wide range of silylating agents under identical conditions is sparse in the literature, the general trend in reactivity based on steric hindrance is well-established. The following table summarizes the relative reactivity of common silylating agents.

Silylating AgentStructureRelative ReactivityKey Characteristics
TMSCl (Trimethylsilyl chloride)(CH₃)₃SiClVery HighLeast sterically hindered, forms the least stable silyl ethers.
TESCl (Triethylsilyl chloride)(C₂H₅)₃SiClHighMore sterically hindered and stable than TMS.
TBDMSCl (tert-Butyldimethylsilyl chloride)(t-Bu)(CH₃)₂SiClModerateGood balance of reactivity and stability; widely used.[2]
TIPSCl (Triisopropylsilyl chloride)(i-Pr)₃SiClLowVery sterically hindered, reacts selectively with primary alcohols.
TBDPSCl (tert-Butyldiphenylsilyl chloride)(t-Bu)(Ph)₂SiClVery LowHighly sterically hindered and forms very stable ethers.

A study on the competitive silylation of secondary alcohols provided the following relative rate constants, illustrating the significant impact of steric bulk on the silylating agent.

Silylating AgentRelative Rate Constant (krel) vs. TMSCl
TMSCl 1.00
TBDMSCl ~0.01 - 0.05

Data is generalized from studies on secondary alcohols and can vary depending on the specific substrate and reaction conditions.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible kinetic studies. Below are general methodologies for monitoring the kinetics of silylation reactions using common analytical techniques.

Experimental Protocol 1: Monitoring Silylation Kinetics by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for monitoring the disappearance of the starting alcohol and the appearance of the silylated product over time.

1. Reaction Setup:

  • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol substrate (1.0 eq.) in a dry, aprotic solvent (e.g., dichloromethane (B109758) or acetonitrile).
  • Add the base catalyst (e.g., imidazole, 2.0 eq.).
  • Allow the mixture to stir at the desired reaction temperature (e.g., 25 °C) for 15 minutes to ensure homogeneity.
  • Initiate the reaction by adding the silylating agent (e.g., TBDMSCl, 1.1 eq.).

2. Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a dry syringe.
  • Immediately quench the aliquot in a vial containing a known concentration of an internal standard (e.g., dodecane) dissolved in a suitable solvent (e.g., ethyl acetate) and a quenching agent (e.g., a small amount of water or methanol) to stop the reaction.

3. GC-MS Analysis:

  • Analyze the quenched samples by GC-MS.
  • GC Conditions (Example):
  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness)
  • Injector Temperature: 250 °C
  • Oven Program: Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.
  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.
  • MS Conditions (Example):
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Scan Range: m/z 40-500.

4. Data Analysis:

  • Identify the peaks corresponding to the starting alcohol, the silylated product, and the internal standard based on their retention times and mass spectra.
  • Calculate the concentration of the reactant and product at each time point by comparing their peak areas to that of the internal standard.
  • Plot the concentration of the starting material or product as a function of time to determine the reaction rate.

Experimental Protocol 2: Monitoring Silylation Kinetics by ¹H NMR Spectroscopy

This method allows for in-situ monitoring of the reaction progress without the need for sampling and quenching.[3]

1. Reaction Setup:

  • In a dry NMR tube, dissolve the alcohol substrate (1.0 eq.) and a known concentration of an internal standard (e.g., 1,3,5-trimethoxybenzene) in a deuterated aprotic solvent (e.g., CDCl₃ or CD₃CN).
  • Acquire a ¹H NMR spectrum of the initial mixture (t=0).
  • Add the base catalyst (e.g., pyridine-d₅ to also serve as a catalyst and solvent).
  • Initiate the reaction by adding the silylating agent (e.g., TBDMSCl, 1.1 eq.) directly to the NMR tube.

2. NMR Data Acquisition:

  • Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals. Modern NMR spectrometers can be programmed to automatically acquire spectra over a set period.
  • Choose a spectral region where a characteristic signal of the starting material and a signal of the product are well-resolved from other signals. For example, the carbinol proton of the alcohol often shifts upon silylation.

3. Data Analysis:

  • For each spectrum, integrate the signal of the starting material and the product, as well as the signal of the internal standard.
  • Calculate the relative concentrations of the reactant and product at each time point by normalizing their integrals to the integral of the internal standard.
  • Plot the concentration versus time to determine the reaction kinetics.

Visualizing Reaction Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the logical flow of experimental procedures and the underlying reaction mechanisms.

Silylation_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack ROH Alcohol (R-OH) Alkoxide Alkoxide (R-O⁻) ROH->Alkoxide Base Base (e.g., Imidazole) Base->Alkoxide Alkoxide_ref Alkoxide (R-O⁻) SilylCl Silyl Chloride (R'₃SiCl) SilylEther Silyl Ether (R-O-SiR'₃) SilylCl->SilylEther Alkoxide_ref->SilylEther

Caption: General mechanism of base-catalyzed silylation of an alcohol.

GCMS_Workflow Start Start Reaction Sampling Withdraw Aliquot at Time (t) Start->Sampling Quenching Quench Reaction & Add Internal Standard Sampling->Quenching Analysis GC-MS Analysis Quenching->Analysis Data Data Processing & Kinetic Analysis Analysis->Data

Caption: Experimental workflow for monitoring silylation kinetics by GC-MS.

Reactivity_Trend TMS TMS TES TES TMS->TES Decreasing Reactivity TBDMS TBDMS TES->TBDMS Decreasing Reactivity TIPS TIPS TBDMS->TIPS Decreasing Reactivity TBDPS TBDPS TIPS->TBDPS Decreasing Reactivity

Caption: Trend in reactivity of common silylating agents.

Conclusion

The selection of a silylating agent has a profound impact on the efficiency and selectivity of hydroxyl group protection. While tert-butylsilylation with TBDMSCl offers a versatile and robust option, a thorough understanding of the kinetic differences between various silylating agents is paramount for rational reaction design. The general trend of decreasing reactivity with increasing steric hindrance (TMS > TES > TBDMS > TIPS > TBDPS) provides a valuable guideline for chemists. For precise kinetic analysis, rigorous experimental protocols, such as those outlined for GC-MS and NMR monitoring, are essential. By leveraging this knowledge, researchers can optimize their synthetic strategies to achieve higher yields, improved selectivity, and more efficient overall processes in the development of novel chemical entities.

References

A Comparative Spectroscopic Guide to t-Butylsilane and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of t-butylsilane and its chlorinated derivatives. The objective is to offer a comprehensive resource for the identification and characterization of these compounds, which are pivotal in various chemical syntheses. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols.

Spectroscopic Data Comparison

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organosilane compounds. The chemical shifts in ¹H and ¹³C NMR are highly sensitive to the electronic environment of the silicon atom and the nature of its substituents.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound and Derivatives

Compound NameFormula¹H NMR (δ, ppm)¹³C NMR (δ, ppm)SolventReference Compound
t-ButyldimethylsilanolC₆H₁₆OSi0.08 (s, 6H, Si-(CH₃)₂), 0.90 (s, 9H, C-(CH₃)₃), 2.25 (bs, 1H, OH)[1]-3.5 (Si-(CH₃)₂), 18.1 (C-(CH₃)₃), 25.7 (C-(CH₃)₃)[1]CDCl₃tert-Butyldimethylsilanol[1]
This compound (Predicted)C₄H₁₂Si~0.8-1.0 (s, 9H, C-(CH₃)₃), ~3.0-3.5 (s, 3H, Si-H₃)~18-20 (C-(CH₃)₃), ~26-28 (C-(CH₃)₃)CDCl₃General Organosilane Shifts
Chloro-t-butylsilane (Predicted)C₄H₁₁ClSi~0.9-1.1 (s, 9H, C-(CH₃)₃), ~4.0-4.5 (s, 2H, Si-H₂)~19-21 (C-(CH₃)₃), ~27-29 (C-(CH₃)₃)CDCl₃General Organosilane Shifts
Di-t-butylsilaneC₈H₂₀SiNo data availableNo data available--
Tri-t-butylsilaneC₁₂H₂₈SiNo data availableNo data available--

Note: Predicted values are based on general principles of NMR spectroscopy for organosilanes and should be considered estimates.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying functional groups. For organosilanes, characteristic vibrations include Si-H, Si-C, and Si-Cl stretches and bends.

Table 2: Key IR Absorption Frequencies for this compound and Derivatives

Compound NameSi-H Stretch (cm⁻¹)Si-C Vibrations (cm⁻¹)C-H Vibrations (cm⁻¹)Other Key Absorptions
This compound (Typical)2100-2250 (strong)1250 (sym. deformation), 800-860 (rocking)2850-2970 (stretch)-
Chloro-t-butylsilane (Typical)2150-2260 (strong, sharp)1255 (sym. deformation), 810-870 (rocking)2860-2980 (stretch)~450-600 (Si-Cl stretch)
Di-t-butylsilane (Typical)2100-2150 (strong)1250 (sym. deformation), 800-860 (rocking)2850-2970 (stretch)-
Tri-t-butylsilane (Typical)~2100 (strong)1250 (sym. deformation), 800-860 (rocking)2850-2970 (stretch)-

Note: These are typical ranges for organosilanes and may vary slightly for specific molecules.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of a compound. For this compound derivatives, a characteristic fragmentation is the loss of a t-butyl group (a neutral loss of 57 amu).

Table 3: Mass Spectrometry Data for this compound Derivatives

Compound NameMolecular Ion (m/z)Key Fragment Ions (m/z)
Chloro(1,1-dimethylethyl)dimethylsilaneNot prominent93 [M-C(CH₃)₃]⁺
This compound (Predicted)8831 [SiH₃]⁺, 57 [C(CH₃)₃]⁺
Chloro-t-butylsilane (Predicted)122/124 (³⁵Cl/³⁷Cl isotopes)65/67 [SiH₂Cl]⁺, 57 [C(CH₃)₃]⁺
Di-t-butylsilane (Predicted)14487 [M-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺
Tri-t-butylsilane (Predicted)200143 [M-C(CH₃)₃]⁺, 57 [C(CH₃)₃]⁺

Note: Predicted values are based on common fragmentation patterns of organosilanes.

Experimental Protocols

Detailed experimental procedures are crucial for obtaining reliable and reproducible spectroscopic data.

NMR Spectroscopy

Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the organosilane in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H.[2][3]

  • ¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of ~15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: A proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance sensitivity through the Nuclear Overhauser Effect (NOE). A wider spectral width (~200 ppm) is used.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

  • Solids: The solid can be ground with KBr powder and pressed into a thin pellet, or a mull can be prepared by grinding the solid with Nujol.

Instrumentation and Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra. The spectrum is typically scanned from 4000 to 400 cm⁻¹. A background spectrum of the salt plates or KBr pellet is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization: Samples can be introduced directly into the mass spectrometer or via a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for organosilanes. In EI, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

Instrumentation and Data Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or magnetic sector instruments. The resulting mass spectrum plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Reaction Mechanism Visualization

The following diagram illustrates a common reaction mechanism involving organosilanes: the Chalk-Harrod mechanism for hydrosilylation. This catalytic cycle describes the addition of a Si-H bond across an alkene.

Chalk_Harrod_Mechanism cluster_0 Catalytic Cycle cluster_1 Overall Reaction A [Pt(0)L₂] B [Pt(II)(H)(SiR₃)L₂] A->B Oxidative Addition + R₃SiH C [Pt(II)(H)(SiR₃)(alkene)L₂] B->C Alkene Coordination + R'CH=CH₂ D [Pt(II)(alkyl)(SiR₃)L₂] C->D Migratory Insertion D->A Reductive Elimination + R'CH₂CH₂SiR₃ Reactants R₃SiH + R'CH=CH₂ Product R'CH₂CH₂SiR₃ Reactants->Product [Pt] catalyst

Caption: The Chalk-Harrod mechanism for platinum-catalyzed hydrosilylation.

References

T-Butylsilane in Chemical Vapor Deposition: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking optimal silicon precursors for Chemical Vapor Deposition (CVD), this guide provides a comprehensive comparison of t-butylsilane with other common silicon precursors. This analysis is based on experimental data for key performance indicators such as deposition rate, film purity, and conformality.

In the realm of thin-film deposition, the choice of precursor is critical in determining the final properties and quality of the deposited material. While traditional silicon precursors like silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), and tetraethoxysilane (TEOS) have been widely used, this compound ((CH₃)₃CSiH₃) and its derivatives have emerged as promising alternatives, offering distinct advantages in specific applications. This guide delves into the performance of this compound in comparison to these conventional precursors for the CVD of silicon-based films, including silicon dioxide (SiO₂) and silicon nitride (SiN).

Performance Comparison of Silicon Precursors

The selection of a silicon precursor for a CVD process is a trade-off between various factors, including deposition temperature, growth rate, film quality, and safety. The following table summarizes the performance of this compound and other common silicon precursors based on available experimental data. It is important to note that the data presented is a compilation from various studies and direct comparisons under identical conditions are limited.

PrecursorChemical FormulaDeposition Temperature (°C)Deposition Rate (nm/min)Film Purity/ImpuritiesConformality/Step CoverageKey AdvantagesKey Disadvantages
This compound & Derivatives (CH₃)₃CSiH₃, etc.550 - 700 (SiO₂)[1], 550 - 600 (SiN)[2]1 - 10 (SiO₂)[1], 0.4 - 3 (SiN)[2]Can have carbon incorporation[2]Generally goodLower deposition temperatures, non-pyrophoricPotential for carbon contamination
Silane SiH₄300 - 500 (SiO₂)[3], 700 - 900 (SiN)10 - 100 (SiO₂)[3], 2 - 5 (SiN)High purity filmsCan have poor step coverage[4]High purity, well-established processesPyrophoric, hazardous to handle
Dichlorosilane SiH₂Cl₂800 - 950 (SiO₂)[5], 700 - 800 (SiN)Variable, can be higher than silaneChlorine incorporation can be an issueGenerally goodHigher deposition rates than silaneCorrosive byproducts (HCl)
TEOS Si(OC₂H₅)₄650 - 750 (SiO₂)[6]20 - 30 (SiO₂)[7]Potential for carbon and hydroxyl group incorporationExcellent[6]Excellent conformality, safer liquid sourceHigher deposition temperatures, potential for impurities

Experimental Methodologies

The following sections provide an overview of the experimental protocols for the deposition of silicon dioxide and silicon nitride films using this compound and its derivatives, as synthesized from the available literature.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Dioxide from Ditertiarybutylsilane

This process describes the deposition of SiO₂ thin films on silicon wafers using ditertiarybutylsilane (DTBS) and oxygen.

Experimental Setup: A hot-wall LPCVD reactor is typically used. The system consists of a quartz tube furnace with a multi-zone heater to ensure uniform temperature distribution. A vacuum system is used to maintain the desired low pressure. Mass flow controllers are used to precisely regulate the flow of precursor and reactant gases.

Deposition Parameters:

  • Precursor: Ditertiarybutylsilane (DTBS)

  • Oxidizer: Oxygen (O₂)

  • Substrate Temperature: 550 - 850°C[1]

  • Pressure: 200 mTorr[1]

  • O₂/DTBS Flow Rate Ratio: 2:1 to 10:1[1]

Procedure:

  • Silicon wafer substrates are cleaned and loaded into the reactor.

  • The reactor is evacuated to the base pressure and then heated to the desired deposition temperature.

  • The DTBS precursor, which is a liquid at room temperature, is vaporized and introduced into the reactor along with oxygen at the specified flow rates.

  • Deposition occurs for a predetermined time to achieve the desired film thickness.

  • After deposition, the reactor is purged with an inert gas and cooled down before the wafers are unloaded.

Low-Pressure Chemical Vapor Deposition (LPCVD) of Silicon Nitride from Bis(tertiary-butylamino)silane

This protocol outlines the deposition of SiN films using bis(tertiary-butylamino)silane (BTBAS) and ammonia (B1221849).

Experimental Setup: A vertical batch furnace or a single-wafer LPCVD reactor can be used. The system is equipped with precise temperature and pressure control, as well as mass flow controllers for gas delivery.

Deposition Parameters:

  • Precursor: Bis(tertiary-butylamino)silane (BTBAS)

  • Reactant Gas: Ammonia (NH₃)

  • Substrate Temperature: 550 - 600°C[2]

  • Pressure: Maintained at a level to ensure mass-transfer limited growth at temperatures below 600°C[2]

Procedure:

  • Substrates are prepared and placed in the LPCVD reactor.

  • The system is pumped down to the base pressure and heated to the deposition temperature.

  • BTBAS and ammonia are introduced into the reactor at controlled flow rates.

  • The deposition is carried out for the required duration to obtain the target film thickness.

  • Following the deposition, the chamber is purged and cooled before removing the substrates.

Experimental and Logical Flow Visualization

To better understand the CVD process, the following diagrams illustrate the general experimental workflow and the logical relationship between precursor choice and film properties.

CVD_Workflow cluster_prep Preparation cluster_deposition Deposition Process cluster_post Post-Deposition Substrate_Cleaning Substrate Cleaning Reactor_Setup Reactor Setup and Leak Check Substrate_Cleaning->Reactor_Setup Evacuation System Evacuation Reactor_Setup->Evacuation Heating Heating to Deposition T Evacuation->Heating Gas_Introduction Precursor and Reactant Gas Introduction Heating->Gas_Introduction Deposition Film Deposition Gas_Introduction->Deposition Purging Inert Gas Purge Deposition->Purging Cooling Cool Down Purging->Cooling Unloading Wafer Unloading Cooling->Unloading Characterization Film Characterization Unloading->Characterization

A generalized workflow for a typical Chemical Vapor Deposition (CVD) experiment.

Precursor_Choice cluster_precursors Silicon Precursor Choice cluster_properties Resulting Film Properties t_Butylsilane This compound Film_Purity Film Purity t_Butylsilane->Film_Purity Potential C Deposition_Temp Deposition Temperature t_Butylsilane->Deposition_Temp Lower T Silane Silane Deposition_Rate Deposition Rate Silane->Deposition_Rate High Silane->Film_Purity High Dichlorosilane Dichlorosilane Dichlorosilane->Deposition_Rate Higher Dichlorosilane->Film_Purity Potential Cl TEOS TEOS Conformality Conformality TEOS->Conformality Excellent TEOS->Deposition_Temp Higher T

Logical relationship between silicon precursor selection and key film properties.

References

A Researcher's Guide to Silyl Ether Protecting Groups for Alcohols: Situating t-Butyl-Containing Variants

Author: BenchChem Technical Support Team. Date: November 2025

In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to success. For the ubiquitous hydroxyl group, silyl (B83357) ethers stand out as a versatile and widely employed strategy due to their ease of formation, tunable stability, and mild removal conditions. This guide provides a comprehensive comparison of common silyl ether protecting groups, with a particular focus on positioning the robust tert-butyl-containing variants—tert-butyldimethylsilyl (TBS) and tert-butyldiphenylsilyl (TBDPS)—within this essential chemical toolkit. While the term "t-butylsilane" itself does not define a standard protecting group, it invariably refers to these invaluable reagents in the context of alcohol protection.

The Silyl Ether Family: A Comparative Overview

The stability and reactivity of silyl ethers are primarily dictated by the steric bulk of the substituents on the silicon atom. This steric hindrance influences both the rate of formation and the conditions required for cleavage. A summary of the most common silylating agents and their resulting ethers is presented below.

Protecting GroupSilylating AgentCommon AbbreviationKey Characteristics
Trimethylsilyl (B98337)Trimethylsilyl chloride (TMSCl)TMSHighly labile; sensitive to mild acid and even chromatography on silica (B1680970) gel. Best for temporary protection.
TriethylsilylTriethylsilyl chloride (TESCl)TESMore stable than TMS, but still relatively easy to remove.
tert-Butyldimethylsilyl tert-Butyldimethylsilyl chloride (TBSCl) TBS or TBDMS A workhorse protecting group offering a good balance of stability and ease of removal. Stable to a wide range of reaction conditions.
TriisopropylsilylTriisopropylsilyl chloride (TIPSCl)TIPSVery sterically hindered, providing high stability to both acidic and basic conditions. Often used for selective protection of primary alcohols.
tert-Butyldiphenylsilyl tert-Butyldiphenylsilyl chloride (TBDPSCl) TBDPS Extremely stable to acidic conditions due to its significant steric bulk. More stable than TBS and often more stable than TIPS under acidic conditions.

Quantitative Comparison of Silyl Ether Stability

The choice of a silyl ether protecting group is fundamentally a question of stability. The group must withstand the reaction conditions planned for the substrate while being selectively removable at the desired stage. The relative stability of common silyl ethers to acidic and basic hydrolysis has been extensively studied.

Table 1: Relative Stability of Silyl Ethers to Acidic Hydrolysis [1]

Silyl EtherRelative Rate of Cleavage
TMS1
TES64
TBS 20,000
TIPS700,000
TBDPS 5,000,000

Table 2: Relative Stability of Silyl Ethers to Basic Hydrolysis [1]

Silyl EtherRelative Rate of Cleavage
TMS1
TES10-100
TBS ~20,000
TBDPS ~20,000
TIPS100,000

As the data indicates, the tert-butyl-containing silyl ethers, TBS and particularly TBDPS, offer significantly enhanced stability towards acidic conditions compared to less hindered silyl ethers.[1] Under basic conditions, TBS and TBDPS exhibit similar stability, while the sterically demanding TIPS group is the most robust.[1]

Experimental Protocols

The following sections provide representative experimental protocols for the protection of a primary alcohol and the subsequent deprotection for each of the discussed silyl ethers. Yields and reaction times can vary depending on the specific substrate.

Protection of Alcohols

The formation of silyl ethers is typically achieved by reacting the alcohol with the corresponding silyl chloride in the presence of a base.

Protocol 1: General Procedure for the Protection of a Primary Alcohol as a Trimethylsilyl (TMS) Ether [2]

  • Reagents: Primary alcohol (1.0 equiv.), trimethylsilyl chloride (TMSCl, 1.2 equiv.), triethylamine (B128534) (Et3N, 1.5 equiv.).

  • Solvent: Dichloromethane (CH2Cl2).

  • Procedure: To a solution of the primary alcohol in CH2Cl2 at 0 °C is added triethylamine, followed by the dropwise addition of TMSCl. The reaction mixture is stirred at 0 °C and monitored by TLC. Upon completion (typically within 30 minutes), the reaction is quenched with saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with CH2Cl2. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product may be used directly or purified by distillation or chromatography.

  • Typical Yield: >95%.

Protocol 2: General Procedure for the Protection of a Primary Alcohol as a tert-Butyldimethylsilyl (TBS) Ether [3]

  • Reagents: Primary alcohol (1.0 equiv.), tert-butyldimethylsilyl chloride (TBSCl, 1.1 equiv.), imidazole (B134444) (2.2 equiv.).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the primary alcohol in DMF at room temperature is added imidazole, followed by TBSCl. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 1-12 hours), the reaction mixture is diluted with diethyl ether and washed sequentially with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Typical Yield: 90-98%.

Protocol 3: General Procedure for the Protection of a Primary Alcohol as a Triisopropylsilyl (TIPS) Ether [4]

  • Reagents: Primary alcohol (1.0 equiv.), triisopropylsilyl chloride (TIPSCl, 1.2 equiv.), imidazole (2.5 equiv.).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the primary alcohol in DMF at room temperature is added imidazole, followed by TIPSCl. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion (typically 2-16 hours), the reaction is diluted with ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Typical Yield: >95%.

Protocol 4: General Procedure for the Protection of a Primary Alcohol as a tert-Butyldiphenylsilyl (TBDPS) Ether [5]

  • Reagents: Primary alcohol (1.0 equiv.), tert-butyldiphenylsilyl chloride (TBDPSCl, 1.1 equiv.), imidazole (2.2 equiv.).

  • Solvent: N,N-Dimethylformamide (DMF).

  • Procedure: To a solution of the primary alcohol in DMF at room temperature is added imidazole, followed by TBDPSCl. The reaction is stirred at room temperature for 1-8 hours and monitored by TLC. The reaction mixture is then diluted with diethyl ether and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography.

  • Typical Yield: 90-95%.

Deprotection of Silyl Ethers

The cleavage of silyl ethers is most commonly achieved using fluoride-based reagents or under acidic conditions. The choice of deprotection agent allows for selective removal of different silyl ethers.

Protocol 5: General Procedure for the Deprotection of a TMS Ether using Mild Acid [6]

  • Reagents: TMS-protected alcohol (1.0 equiv.), acetic acid.

  • Solvent: Tetrahydrofuran (THF)/Water.

  • Procedure: The TMS ether is dissolved in a mixture of THF, water, and acetic acid. The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically less than 1 hour), the reaction mixture is carefully neutralized with saturated aqueous sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the deprotected alcohol.

  • Typical Yield: >90%.

Protocol 6: General Procedure for the Deprotection of a TBS Ether using Tetrabutylammonium (B224687) Fluoride (B91410) (TBAF) [7][8]

  • Reagents: TBS-protected alcohol (1.0 equiv.), tetrabutylammonium fluoride (TBAF, 1.1 equiv., 1M solution in THF).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure: To a solution of the TBS ether in THF at 0 °C is added the TBAF solution. The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours). The reaction is quenched with water and extracted with ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.

  • Typical Yield: >90%.

Protocol 7: General Procedure for the Deprotection of a TIPS Ether using Acidic Conditions [4]

  • Reagents: TIPS-protected alcohol (1.0 equiv.), hydrochloric acid (HCl, 1M aqueous solution).

  • Solvent: Methanol (B129727) (MeOH)/Water.

  • Procedure: The TIPS ether is dissolved in a mixture of methanol and water. A catalytic amount of 1M HCl is added, and the reaction is stirred at room temperature. The progress of the reaction is monitored by TLC. Upon completion (which may take several hours), the reaction is neutralized with saturated aqueous sodium bicarbonate and the methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Typical Yield: 80-90%.

Protocol 8: General Procedure for the Deprotection of a TBDPS Ether using Hydrogen Fluoride-Pyridine [5]

  • Reagents: TBDPS-protected alcohol (1.0 equiv.), hydrogen fluoride-pyridine complex (HF·Py).

  • Solvent: Acetonitrile (B52724) (MeCN).

  • Procedure: Caution: HF·Py is highly corrosive and toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood. To a solution of the TBDPS ether in acetonitrile at 0 °C in a plastic vial is added HF·Py. The reaction is stirred at room temperature and monitored by TLC. Upon completion (typically 1-2 hours), the reaction is carefully quenched by the slow addition of saturated aqueous sodium bicarbonate until gas evolution ceases. The mixture is extracted with ethyl acetate, and the combined organic layers are washed with saturated aqueous copper(II) sulfate, water, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography.

  • Typical Yield: >90%.

Selecting the Right Silyl Protecting Group: A Logical Approach

The choice of a silyl protecting group is a critical decision in the planning of a synthetic route. The following diagram illustrates a simplified decision-making process based on the steric hindrance of the alcohol and the required stability of the protecting group.

G start Select Alcohol to Protect sterics Assess Steric Hindrance of Alcohol start->sterics primary Primary Alcohol sterics->primary Least Hindered secondary Secondary Alcohol sterics->secondary tertiary Tertiary/Hindered Alcohol sterics->tertiary Most Hindered stability Determine Required Stability primary->stability secondary->stability tertiary->stability low_stability Low Stability Needed (Temporary Protection) stability->low_stability Low medium_stability Medium Stability Needed (Most Synthetic Steps) stability->medium_stability Medium high_stability High Stability Needed (Harsh Acidic/Basic Conditions) stability->high_stability High tms Use TMS low_stability->tms tes Use TES low_stability->tes tbs Use TBS medium_stability->tbs tips Use TIPS high_stability->tips tbdps Use TBDPS high_stability->tbdps

Caption: Decision tree for selecting a silyl protecting group.

Conclusion: The Role of t-Butyl-Containing Silyl Ethers

The tert-butyl-containing silyl ethers, TBS and TBDPS, are indispensable tools in modern organic synthesis. The TBS group strikes an excellent balance between stability and ease of removal, making it the most frequently used silyl ether for general purposes. It is robust enough to withstand a wide array of synthetic transformations, yet it can be cleaved under mild conditions with fluoride reagents, often in the presence of more resilient protecting groups.

The TBDPS group , with its significantly greater steric bulk, offers exceptional stability, particularly under acidic conditions where other silyl ethers might be labile. This makes it the protecting group of choice when harsh acidic reagents are required in subsequent synthetic steps. The ability to selectively deprotect other silyl ethers in the presence of a TBDPS group provides chemists with a powerful strategy for orthogonal protection in complex molecule synthesis.

References

A Comparative Analysis of t-Butylsilane Cross-reactivity with Common Functional Groups

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Chemoselectivity of a Bulky Silane (B1218182)

In the landscape of organic synthesis, the selective transformation of one functional group in the presence of others is a paramount challenge. Hydrosilanes have emerged as versatile and often milder alternatives to traditional metal hydride reducing agents. Among these, t-butylsilane and its derivatives, such as di-t-butylsilane, offer unique reactivity profiles owing to their steric bulk. This guide provides a comparative analysis of the cross-reactivity of this compound with various functional groups, supported by available experimental data, to aid in the strategic planning of complex synthetic routes.

Reactivity with Carbonyl Compounds

The reduction of carbonyls is a fundamental transformation in organic chemistry. The steric hindrance of this compound influences its reactivity and stereoselectivity, particularly in comparison to less bulky silanes like triethylsilane.

Ketones

Acid-catalyzed hydrosilylation of ketones with di-t-butylsilane has been shown to proceed with notable stereoselectivity. For instance, the reduction of 4-t-butylcyclohexanone with di-t-butylsilane yields predominantly the cis (axial) alcohol, the thermodynamically less stable isomer. This is in stark contrast to the reaction with triethylsilane, which favors the formation of the trans (equatorial) alcohol.

SubstrateSilaneMajor ProductReference
4-t-butylcyclohexanonedi-t-butylsilanecis-4-t-butylcyclohexanol[1]
4-t-butylcyclohexanonetriethylsilanetrans-4-t-butylcyclohexanol[2]

This differential reactivity highlights the utility of sterically demanding silanes in controlling stereochemical outcomes.

Experimental Protocol: Acid-Catalyzed Reduction of 4-t-butylcyclohexanone with di-t-butylsilane

Materials:

  • 4-t-butylcyclohexanone

  • di-t-butylsilane

  • Trifluoroacetic acid (TFA)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of 4-t-butylcyclohexanone (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere, add di-t-butylsilane (1.2 mmol).

  • Cool the mixture to 0 °C and add trifluoroacetic acid (0.1 mmol) dropwise.

  • Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the desired alcohol.

  • Characterize the product by ¹H NMR and ¹³C NMR to determine the stereoselectivity.

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification & Analysis start Dissolve 4-t-butylcyclohexanone and di-t-butylsilane in DCM add_tfa Add Trifluoroacetic Acid at 0 °C start->add_tfa stir Stir and Monitor by TLC add_tfa->stir quench Quench with NaHCO3 soln. stir->quench extract Separate Organic Layer quench->extract wash_dry Wash with Brine and Dry extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography characterize Characterize by NMR chromatography->characterize

Caption: Experimental workflow for the reduction of a ketone.

Reactivity with Alcohols and Amines

Under specific catalytic conditions, di-t-butylsilane exhibits reactivity towards alcohols and amines, primarily through dehydrogenative coupling reactions.

  • Alcohols: In the presence of a sodium hydroxide (B78521) catalyst, di-t-butylsilane undergoes dehydrocoupling with benzyl (B1604629) alcohol to form benzyloxy di-t-butylsilane[3].

  • Amines: Dehydrogenative coupling with aniline, catalyzed by supported gold nanoparticles, yields 1,1-di-t-butyl-N-phenylsilanamine[3].

These reactions demonstrate that while the Si-H bond in di-t-butylsilane is reactive, its cross-reactivity with these functional groups often requires specific catalytic activation. This provides a handle for achieving chemoselectivity.

Cross-reactivity with Other Functional Groups

Systematic, quantitative cross-reactivity studies of this compound with a broad array of functional groups are not extensively documented in readily available literature. However, based on the general principles of hydrosilylation and the known reactivity of other silanes, some predictions can be made.

Functional GroupExpected Reactivity with this compoundComparison with Triethylsilane
Esters Generally low reactivity, may require harsh conditions or specific catalysts.Triethylsilane can reduce esters, often requiring strong Lewis acid catalysis.
Amides Very low reactivity is expected.Reduction of amides with triethylsilane is challenging and typically requires activation or specialized catalysts.
Nitro Compounds Reduction of nitro groups by silanes is known, but the efficacy of this compound is not well-documented.Other silanes like polymethylhydrosiloxane (B1170920) (PMHS) are more commonly used for this transformation.

It is important to note that the reactivity is highly dependent on the reaction conditions, especially the choice of catalyst.

Logical Relationship of Silane Reactivity

The reactivity of silanes in hydrosilylation is influenced by a combination of electronic and steric factors.

logical_relationship cluster_factors Factors Influencing Reactivity cluster_outcomes Reaction Outcomes steric_hindrance Steric Hindrance (e.g., t-Butyl groups) reactivity Overall Reactivity steric_hindrance->reactivity decreases chemoselectivity Chemoselectivity steric_hindrance->chemoselectivity increases stereoselectivity Stereoselectivity steric_hindrance->stereoselectivity influences electronic_effects Electronic Effects (e.g., Phenyl vs. Alkyl) electronic_effects->reactivity modulates

Caption: Factors governing silane reactivity in hydrosilylation.

Summary and Outlook

This compound and its derivatives represent valuable tools for selective transformations in organic synthesis. Their bulky nature leads to distinct reactivity and selectivity profiles compared to less hindered silanes. While the reduction of ketones and the catalyzed coupling with alcohols and amines are documented, a comprehensive understanding of their cross-reactivity with a wider range of functional groups remains an area for further investigation. The available data suggests that this compound exhibits a lower general reactivity, which can be advantageous for achieving high chemoselectivity in the presence of sensitive functional groups. Future studies focusing on systematic screening of its reactivity under various catalytic conditions will undoubtedly expand its utility in complex molecule synthesis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of t-Butylsilane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of t-Butylsilane, a common organosilane compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate personal protective equipment (PPE). This compound and its related compounds can be flammable and may cause skin and eye irritation.[1][2]

Essential Personal Protective Equipment (PPE):

PPE ItemSpecification
Eye ProtectionSafety glasses with side-shields or chemical safety goggles.
Face ProtectionFace shield if there is a splash hazard.
Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).
Skin and BodyLab coat, long pants, and closed-toe shoes.
RespiratoryUse in a well-ventilated area or with a fume hood.

Spill Management Protocol

In the event of a this compound spill, immediate and proper containment is necessary to prevent further contamination and exposure.

Step-by-Step Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure adequate ventilation.

  • Contain the Spill: Use inert, non-combustible absorbent materials such as sand or earth to contain the spill.[3]

  • Collect the Waste: Carefully sweep or shovel the absorbed material into a suitable, labeled container for disposal.[3]

  • Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.

  • Personal Decontamination: Wash hands and any affected skin areas with soap and water.

Disposal Workflow for this compound

The following diagram outlines the decision-making process and procedural steps for the proper disposal of this compound waste.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE start->ppe assess_waste 2. Assess Waste Type ppe->assess_waste uncontaminated Uncontaminated this compound assess_waste->uncontaminated Pure contaminated Contaminated this compound (e.g., with solvents, other reagents) assess_waste->contaminated Mixed containerize_uncontaminated 3a. Collect in a Designated, Labeled Waste Container uncontaminated->containerize_uncontaminated containerize_contaminated 3b. Collect in a Separate, Designated, Labeled Waste Container contaminated->containerize_contaminated storage 4. Store in a Well-Ventilated, Designated Hazardous Waste Area containerize_uncontaminated->storage containerize_contaminated->storage disposal_request 5. Arrange for Professional Disposal storage->disposal_request incineration Incineration at a Licensed Facility disposal_request->incineration end End: Disposal Complete incineration->end

This compound Disposal Workflow

Detailed Disposal Procedures

The primary recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility.[3] It is imperative to adhere to all federal, state, and local regulations governing hazardous waste disposal.[1]

Step-by-Step Disposal Protocol:

  • Waste Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.

    • Ensure the container is compatible with the chemical and will not leak.

    • Do not mix with incompatible materials.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste," the name "this compound," and any other components if it is a mixed waste stream.

    • Include the date of accumulation.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.[3]

    • The storage area should be away from heat, sparks, and open flames.[1][4]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for this compound.

  • Empty Container Disposal:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate must be collected and disposed of as hazardous waste.[5]

    • Once properly cleaned, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.[6][7] Always deface or remove the original label from the empty container.[7]

Important Considerations:

  • Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the sewer system.[3]

  • Consult Regulations: Always consult and comply with all applicable federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

  • Documentation: Maintain accurate records of all hazardous waste generated and disposed of, in accordance with regulatory requirements.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.